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Ethyl Nonanoate

Cat. No.: B092252
CAS No.: 123-29-5
M. Wt: 186.29 g/mol
InChI Key: BYEVBITUADOIGY-UHFFFAOYSA-N
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Description

Ethyl nonanoate is a fatty acid ethyl ester of nonanoic acid. It has a role as a metabolite. It is functionally related to a nonanoic acid.
This compound has been reported in Citrus iyo, Opuntia ficus-indica, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B092252 Ethyl Nonanoate CAS No. 123-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl nonanoate
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3
Source PubChem
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InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID1047651
Record name Ethyl nonanoate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, Colourless liquid with a fatty, fruity brandy-like odour
Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

119.00 °C. @ 23.00 mm Hg
Record name Ethyl nonanoate
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Solubility

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol)
Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.863-0.867
Record name Ethyl nonanoate
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CAS No.

123-29-5
Record name Ethyl nonanoate
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Record name Nonanoic acid, ethyl ester
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Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Melting Point

-44.5 °C
Record name Ethyl nonanoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid with a characteristic fruity, wine-like odor and is found naturally in various fruits and alcoholic beverages.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and relevant biological pathways. Detailed experimental protocols for the determination of its properties and for its synthesis and chemical transformations are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, oily, nutty, reminiscent of cognac[1]
Melting Point -44 °C[4]
Boiling Point 227-229 °C at 760 mmHg; 119 °C at 23 mmHg[3][5]
Density 0.866 g/cm³ at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.422[5]
Vapor Pressure 0.1 hPa at 25 °C[4]
Flash Point 94 °C (closed cup)[4][5][6]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water 29.53 mg/L (temperature not stated)[1]
Ethanol Miscible[1]
Diethyl Ether Miscible[7]
Propylene Glycol Soluble[8]

Chemical Reactivity

This compound, as an ester, undergoes several characteristic chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where this compound reacts with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) to form nonanoic acid and ethanol.[9][10] To drive the equilibrium towards the products, an excess of water is typically used.[9]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where this compound is heated with a strong base, such as sodium hydroxide, to produce sodium nonanoate (a salt of the carboxylic acid) and ethanol.[9]

Oxidation

The ester functional group itself is relatively resistant to oxidation. However, the alkyl chains can be oxidized under strong oxidizing conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the C-H bonds. The reaction products will depend on the specific reaction conditions.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] The reduction of this compound yields nonanol and ethanol.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound, as well as for its synthesis and common chemical transformations.

Determination of Boiling Point (Adapted from ASTM D1078)

This method determines the distillation range of volatile organic liquids.

Apparatus:

  • Distillation flask (100 mL)

  • Condenser

  • Receiving graduate (100 mL)

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Measure 100 mL of this compound into the distillation flask.

  • Add a few boiling chips to the flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly.

  • Begin heating the flask and record the temperature at which the first drop of condensate falls from the condenser (initial boiling point).

  • Continue distillation at a steady rate and record the temperature at regular volume intervals of the distillate.

  • Record the temperature when the last of the liquid in the flask evaporates (dry point).

  • Correct the observed boiling point for atmospheric pressure.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This guideline describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

Apparatus:

  • Erlenmeyer flask with a stopper

  • Constant temperature water bath

  • Magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in the Erlenmeyer flask.

  • Stopper the flask and place it in a constant temperature water bath (e.g., 25 °C).

  • Stir the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this time).

  • Stop stirring and allow the mixture to settle.

  • Centrifuge the mixture to separate the aqueous phase from the undissolved this compound.

  • Carefully withdraw a sample of the aqueous phase.

  • Quantify the concentration of this compound in the sample using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from nonanoic acid and ethanol.

Materials:

  • Nonanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine nonanoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation.

Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 1 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Extraction solvent (e.g., diethyl ether)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place this compound and an excess of dilute sulfuric acid in a round-bottom flask.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and extract the organic components with diethyl ether.

  • Wash the ether extract with sodium bicarbonate solution to remove unreacted acid.

  • Dry the ether layer with anhydrous sodium sulfate.

  • Evaporate the solvent to isolate the product mixture (nonanoic acid and any unreacted ester). The products can be further purified by distillation or chromatography.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and flammable reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply

  • Ice bath

  • Dilute sulfuric acid

  • Sodium sulfate

Procedure:

  • Set up a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and inert gas inlet.

  • Suspend LiAlH₄ in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute sulfuric acid.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product (a mixture of nonanol and ethanol). The products can be separated by distillation.

Biological Pathways and Significance

This compound is a naturally occurring compound that plays a role in the aroma of fruits and is a product of yeast metabolism.

Biosynthesis in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, fatty acid ethyl esters (FAEEs), including this compound, are synthesized from fatty acyl-CoAs and ethanol. This pathway is of significant interest for the production of biofuels.

fatty_acid_ethyl_ester_synthesis Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA This compound This compound Fatty Acyl-CoA->this compound AAT Ethanol Ethanol Ethanol->this compound Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Synthesis->Fatty Acyl-CoA Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Acetaldehyde->Ethanol ADH

Caption: Biosynthesis of this compound in S. cerevisiae.

Role in Fruit Aroma

The characteristic aroma of many fruits is due to a complex mixture of volatile organic compounds, including esters like this compound. The biosynthesis of these esters involves the conversion of fatty acids and amino acids into alcohols and acyl-CoAs, which are then esterified by alcohol acyltransferases (AATs).

fruit_aroma_biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA β-oxidation Amino Acids Amino Acids Alcohols Alcohols Amino Acids->Alcohols Volatile Esters (e.g., this compound) Volatile Esters (e.g., this compound) Acyl-CoA->Volatile Esters (e.g., this compound) AAT Alcohols->Volatile Esters (e.g., this compound)

Caption: General Pathway for Ester Biosynthesis in Fruits.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, chemical reactivity, and biological significance. The inclusion of detailed experimental protocols offers a practical resource for laboratory work. The information presented herein is intended to be a valuable tool for researchers, scientists, and professionals working with this versatile ester.

References

Ethyl Nonanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of ethyl nonanoate, a fatty acid ester of significant interest in various scientific and industrial fields. This document details its fundamental chemical properties, analytical methodologies, and synthesis protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

This compound, also known as ethyl pelargonate, is an organic compound classified as a fatty acid ethyl ester.[1][2] It is a colorless liquid recognized for its characteristic fruity, brandy-like odor.[1] In research and industry, it is primarily utilized as a flavoring agent, fragrance component, and as a standard in analytical chemistry.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 123-29-5[4]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Density 0.866 g/mL at 25 °C[4]
Boiling Point 119 °C at 23 mmHg[4]
Melting Point -44 °C[5]
Vapor Pressure 0.1 hPa at 25 °C[5]
Refractive Index n20/D 1.422[4]
Solubility Insoluble in water; Soluble in organic solvents like alcohol and ether.[1][3]

Biological and Metabolic Context

This compound is an endogenous metabolite found in a variety of natural sources, including fruits like apples and bananas, as well as in fermented products such as wine and spirits.[6][7] Its presence is often associated with the characteristic aroma of these alcoholic beverages.[6][8] From a biochemical perspective, it is involved in general lipid metabolism pathways.[2][9] However, specific, detailed signaling pathways in the context of drug development have not been extensively documented in publicly available literature.

Metabolic Relationship of Fatty Acid Esters

The diagram below illustrates the general metabolic relationship of fatty acid ethyl esters (FAEEs) like this compound, which are formed from the esterification of a fatty acid and ethanol.

FattyAcid Nonanoic Acid (Fatty Acid) AcylCoA Nonanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Ethanol Ethanol EthylNonanoate This compound Ethanol->EthylNonanoate AcylCoA->EthylNonanoate Alcohol Acyltransferase (AAT) Metabolism Further Metabolism (e.g., Hydrolysis) EthylNonanoate->Metabolism

General metabolic context of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of this compound, critical procedures for its application in research settings.

Synthesis of this compound via Enzymatic Esterification

The synthesis of this compound can be achieved through various methods, including Fischer-Speier esterification. A greener, more selective alternative is enzymatic synthesis using lipase, which operates under milder conditions. The following is a representative protocol for such a synthesis.

Objective: To synthesize this compound from nonanoic acid and ethanol using an immobilized lipase catalyst.

Materials:

  • Nonanoic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, for extraction)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: In the reaction vessel, combine nonanoic acid and ethanol. A typical molar ratio is 1:1, though an excess of ethanol can be used to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Add the immobilized lipase to the reactant mixture. The catalyst loading is typically between 1-10% (w/w) of the total reactant mass.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a period of 4-24 hours. The optimal time and temperature will depend on the specific lipase used.

  • Catalyst Removal: After the reaction is complete, separate the immobilized lipase from the mixture by filtration or centrifugation. The catalyst can often be washed and reused.

  • Product Isolation:

    • Add an organic solvent like hexane to the reaction mixture to extract the this compound.

    • Wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted nonanoic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.

  • Analysis: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed and quantified in various matrices, such as alcoholic beverages, using GC-MS.[4] This technique offers high-resolution separation and definitive identification.

Objective: To quantify the concentration of this compound in a liquid sample.

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • This compound standard of known purity

  • Volatile organic solvent (e.g., hexane or dichloromethane, high purity)

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent.

    • Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For simple matrices, dilute the sample directly with the solvent.

    • For complex matrices, perform a liquid-liquid extraction. For example, add 5 mL of hexane to 1 mL of the liquid sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. The upper organic layer containing the this compound is collected for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared standard or sample into the GC.

    • GC Conditions (Typical):

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

      • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan from m/z 40 to 400.

      • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and the mass spectrum of the eluting compound.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Enzymatic Synthesis

A Combine Nonanoic Acid and Ethanol B Add Immobilized Lipase A->B C Incubate with Stirring (e.g., 40-60°C, 4-24h) B->C D Filter to Remove Lipase C->D E Liquid-Liquid Extraction (Hexane) D->E F Wash and Dry Organic Phase E->F G Purify by Distillation F->G H Final Product: This compound G->H

Workflow for the synthesis of this compound.
Workflow for GC-MS Analysis

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A1 Prepare Calibration Standards B Inject into GC-MS A1->B A2 Prepare Sample (Dilution or Extraction) A2->B C Acquire Data (Chromatogram & Spectra) B->C D Generate Calibration Curve from Standards C->D E Integrate Sample Peak Area C->E F Calculate Concentration D->F E->F

Workflow for GC-MS analysis of this compound.

References

ethyl nonanoate in alcoholic beverage aroma profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Nonanoate in the Aroma Profile of Alcoholic Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as ethyl pelargonate) is a fatty acid ethyl ester (FAEE) that plays a significant role in the sensory profile of numerous fermented alcoholic beverages. It is recognized as a rich ester in spirits and is commonly associated with the pleasant fruity bouquet of these drinks.[1][2][3][4][5][6] As a secondary metabolite produced by yeast during fermentation, its presence and concentration are influenced by a complex interplay of biochemical and process parameters.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical properties, formation pathways, quantitative analysis, and the mechanisms of its sensory perception. The information is intended to serve as a resource for professionals in research, quality control, and development within the beverage and pharmaceutical industries.

Chemical and Physical Properties

This compound is a colorless, transparent liquid characterized by a fruity, waxy, and cognac-like aroma.[7][8] Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.[5][7][9][10][11][12]

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[7][9]
Molecular Weight 186.29 g/mol [7][9][12]
CAS Number 123-29-5[5][6][11]
Appearance Colorless transparent liquid[7][13]
Odor Profile Fruity, rose, waxy, nutty, oily, cognac-like[8][12][13][14]
Density 0.866 g/mL at 25 °C[7][10][11]
Boiling Point 119 °C at 23 mmHg; 213-214 °C at 760 mmHg[7][10][13]
Melting Point -44 °C[7][9]
Flash Point 94 °C (201.2 °F)[10]
Water Solubility Insoluble (29.53 mg/L)[7][8][9]
Solubility Miscible in ethanol, ether, propylene glycol[7][8]
Refractive Index n20/D 1.422[7][10][11]

Formation in Alcoholic Beverages

Esters are the largest group of flavor compounds in alcoholic beverages and are primarily produced by yeast during fermentation.[1] The formation of this compound is a result of the esterification of ethanol with nonanoyl-CoA, a derivative of the medium-chain fatty acid (MCFA) nonanoic acid.

Biochemical Pathway

The synthesis of ethyl esters occurs intracellularly within the yeast cell. It is an enzymatic reaction catalyzed by esterase enzymes, such as alcohol acetyltransferases (AAT).[15][16] The primary substrates are ethanol, which is abundantly available during fermentation, and an activated fatty acid in the form of acyl-coenzyme A (acyl-CoA).[17]

The pathway can be visualized as follows:

G FattyAcid Fatty Acid Metabolism (Nonanoic Acid) AcylCoA Nonanoyl-CoA FattyAcid->AcylCoA Ethanol Ethanol (from Glycolysis) Enzyme Esterase / Alcohol Acetyltransferase (AAT) Ethanol->Enzyme AcylCoA->Enzyme EthylNonanoate This compound Enzyme->EthylNonanoate Medium Beverage Medium EthylNonanoate->Medium Diffusion

Biochemical formation pathway of this compound.
Factors Influencing Production

The final concentration of this compound in an alcoholic beverage is not solely dependent on the yeast's genetic capacity but is heavily influenced by the fermentation conditions.

  • Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts possess varying levels of ester-synthesizing enzymes and produce different fatty acid profiles, directly impacting ester production.[17][18]

  • Fermentation Temperature: Higher fermentation temperatures generally increase the production of medium- and long-chain ethyl esters like ethyl octanoate and decanoate.[18]

  • Wort/Must Composition: The availability of precursors is critical. Higher levels of lipids and unsaturated fatty acids in the must or wort can suppress ester formation, whereas high levels of free amino nitrogen (FAN) and zinc tend to increase it.[18]

  • Oxygenation: Wort aeration influences yeast growth and the availability of acetyl-CoA. Lower oxygenation levels can lead to increased ester production as less acetyl-CoA is consumed for sterol synthesis.[16][19]

  • Fermenter Geometry & Pressure: Hydrostatic pressure and dissolved CO₂ levels, often higher in tall, narrow fermenters, can reduce the synthesis of esters.[19]

Quantitative Data

The concentration of this compound varies significantly across different types of alcoholic beverages, often depending on the raw materials, yeast, and production process. Its contribution to the overall aroma is determined by its concentration relative to its sensory perception threshold.

Concentration in Alcoholic Beverages
Beverage TypeAnalyteMedian ConcentrationConcentration RangeReference(s)
Cachaça This compound0.40 mg/100 mL AA¹0.10 - 1.27 mg/100 mL AA¹[15][17]
Rum This compound0.04 mg/100 mL AA¹0.01 - 0.10 mg/100 mL AA¹[15][17]
Whisky This compound0.05 mg/100 mL AA¹0.01 - 0.12 mg/100 mL AA¹[15][17]
Model Wine² This compoundN/A0.2 - 0.4 µg/L (429 ng/L)[20]
Lager Beer Ethyl HexanoateN/A70 - 500 µg/L[4]
Lager Beer Ethyl OctanoateN/A170 µg/L (typical)[19]

¹Concentration expressed in mg per 100 mL of anhydrous alcohol. ²Concentration in model wine after addition of 1 mM mthis compound precursor.[20] Data for beer esters are provided for context as specific ranges for this compound were not available in the cited literature.

Sensory Perception Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human senses. This value is highly dependent on the medium (matrix) in which the compound is present.

AnalyteMediumThreshold ConcentrationReference(s)
This compound Wine850 µg/L (850 ppb)[14]
This compound 20% ABV solution105 µg/L[9]
This compound 30% ABV solution50 µg/L[9]
This compound 40% ABV solution634 µg/L[9]
This compound 50% ABV solution1639 µg/L[9]
This compound 60% ABV solution2103 µg/L[9]

Experimental Protocols

The quantitative analysis of this compound and other volatile esters in alcoholic beverages is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[2][8][10][17][21]

HS-SPME-GC-MS for Wine Analysis

This protocol is a representative method adapted from procedures for analyzing volatile compounds in wine.[2][21][22]

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL glass vial.

  • Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

  • Add an appropriate internal standard (e.g., 10 µL of 4-methyl-2-pentanol at a concentration of ~2 g/L) for accurate quantification.[21]

  • Immediately seal the vial with a PTFE-lined septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile compounds.[2][21]

  • Incubation: Place the vial in a heating block or water bath set to 50 °C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm).[2]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 10-30 minutes at 50 °C with continued agitation.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250-260 °C, for 5 minutes to thermally desorb the analytes.[2]

  • Column: A polar capillary column, such as a DB-FFAP or ZB-WAXplus (e.g., 60 m x 0.25 mm x 0.25 µm), is typically used for the separation of esters.[16]

  • Oven Temperature Program: A representative program is: initial temperature of 35-40 °C for 5 min, ramp at 3-5 °C/min to 220-250 °C, and hold for 5 min.[22]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 45–450. The ion source and transfer line temperatures are typically set to 250 °C.[22]

4. Data Analysis:

  • Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

G start Start: Beverage Sample prep 1. Sample Preparation (5mL Sample + 1g NaCl + Internal Std) start->prep incubate 2. Incubation & Equilibration (10 min @ 50°C) prep->incubate extract 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 30 min @ 50°C) incubate->extract desorb 4. Thermal Desorption (5 min @ 250°C in GC Inlet) extract->desorb separate 5. GC Separation (Capillary Column) desorb->separate detect 6. MS Detection (EI, Scan m/z 45-450) separate->detect analyze 7. Data Analysis (Identification & Quantification) detect->analyze end End: Concentration Result analyze->end

Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Perception and Signaling Pathway

The perception of aromas like that of this compound is a complex neurological process that begins with the interaction of the volatile molecule with receptors in the nasal cavity.

Olfactory Receptors (ORs)

The detection of odorants in mammals is mediated by a vast family of Olfactory Receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[17] Each olfactory sensory neuron (OSN) in the olfactory epithelium typically expresses a single type of OR, which determines its sensitivity to specific odorants.[15] The interaction between an odorant molecule like this compound and an OR is based on the molecule's shape, size, and chemical properties.

The Canonical Olfactory Signaling Pathway

When an odorant binds to its specific OR, it triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This is the primary mechanism for converting a chemical signal into an electrical signal that the brain can interpret.

  • Receptor Activation: this compound binds to a specific Olfactory Receptor (GPCR) on the cilia of an OSN.

  • G Protein Coupling: The activated GPCR interacts with and activates a specialized G protein, G-olf (Gαₒₗf).[15]

  • Second Messenger Production: The activated α-subunit of G-olf stimulates adenylyl cyclase type III (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[15]

  • Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels depolarizes the OSN. If this depolarization reaches the threshold, it triggers an action potential.

  • Signal Transmission: The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed further, leading to the perception of the specific aroma.

G cluster_cell Olfactory Sensory Neuron OR Odorant Receptor (GPCR) Golf G-olf Protein OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces CNG CNG Ion Channel cAMP->CNG Opens Depolarization Depolarization (Ca²⁺, Na⁺ influx) CNG->Depolarization Signal Signal to Brain (Action Potential) Depolarization->Signal Odorant This compound Odorant->OR Binds

Canonical olfactory signal transduction pathway.

Conclusion

This compound is a key contributor to the desirable fruity and complex aromas of many alcoholic beverages. Its formation is a dynamic process governed by yeast metabolism and a multitude of controllable fermentation parameters. Understanding these factors allows for targeted modulation of the final aroma profile. Accurate quantification, typically achieved through HS-SPME-GC-MS, is essential for quality control and product development. Furthermore, knowledge of the fundamental GPCR-mediated signaling pathway responsible for its perception provides a basis for advanced sensory science and potential applications in flavor chemistry and related fields. This guide serves as a foundational technical resource for professionals seeking to understand and control the impact of this important aroma compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Nonanoate: Solubility and Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl nonanoate, specifically its solubility in various solvents and its density. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and formulation in various scientific and industrial contexts. A summary of its key quantitative properties is provided in the table below.

PropertyValueConditionsReference
Density 0.866 g/mLat 25 °C (lit.)[1][2]
0.863-0.867Not specified[3]
0.872 g/cm³Not specified[4]
0.8799 g/mLat 15°C[5]
Water Solubility 0.0295 mg/mLat 25 °C[3]
29.53 mg/LTemperature not stated[1][2]
Practically Insoluble/InsolubleGeneral[2][3][6][7]
Solubility in Organic Solvents SolublePropylene Glycol[2][3]
1 mL in 10 mL70% Ethanol[1][3]
MiscibleEthanol, Diethyl Ether[7][8]
100 mg/mL (536.80 mM)DMSO (with ultrasonic)[4]
≥ 2.5 mg/mL (13.42 mM)10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[4]
≥ 2.5 mg/mL (13.42 mM)10% DMSO / 90% (20% SBE-β-CD in Saline)[4]
≥ 2.5 mg/mL (13.42 mM)10% DMSO / 90% Corn Oil[4]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the solubility and density of liquid esters like this compound.

The solubility of an ester can be determined through various methods. A common and straightforward approach is the shake-flask method, which is suitable for determining the solubility in aqueous and organic solvents.

Objective: To determine the concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess is to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate a clear separation of the liquid and solid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The density of a liquid can be determined using several methods, including the use of a hydrometer or by precisely measuring its mass and volume.[9]

Objective: To determine the mass per unit volume of this compound.

Method 1: Using a Graduated Cylinder and Balance

Materials:

  • This compound

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic analytical balance

Procedure:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the mass.

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

  • Mass Measurement: Place the graduated cylinder containing the this compound on the electronic balance and record the mass.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume measured.[10] To improve accuracy, this process can be repeated multiple times with different volumes, and the average density can be calculated.[10]

Method 2: Using a Pycnometer (for higher precision)

Materials:

  • Pycnometer (a specific gravity bottle)

  • This compound

  • Thermostatically controlled water bath

  • Analytical balance

Procedure:

  • Calibration: Weigh a clean, dry pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and place it in a water bath at a constant temperature until it reaches thermal equilibrium. Record the mass.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and repeat the thermal equilibration in the water bath. Record the mass of the pycnometer with the sample.

  • Calculation: The density of the this compound is calculated using the masses of the pycnometer, the reference liquid, and the sample, along with the known density of the reference liquid.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility and density of a liquid compound such as this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Solubility Protocol cluster_2 Density Protocol start Start: Obtain Pure This compound Sample solubility_path Solubility Determination start->solubility_path density_path Density Determination start->density_path prep_super Prepare Supersaturated Solution solubility_path->prep_super measure_mass Measure Mass of Known Volume density_path->measure_mass equilibrate Equilibrate at Constant Temperature prep_super->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Withdraw & Quantify Supernatant (GC/HPLC) separate->quantify end_node End: Report Physical Property Data quantify->end_node calc_density Calculate Density (Mass/Volume) measure_mass->calc_density calc_density->end_node

Caption: Workflow for determining the solubility and density of this compound.

References

Synthesis of Ethyl Nonanoate from Nonanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl nonanoate from nonanoic acid, primarily focusing on the well-established Fischer esterification method. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow to support research and development activities.

Introduction

This compound, also known as ethyl pelargonate, is an important fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis from nonanoic acid and ethanol is a classic example of Fischer esterification, a reversible acid-catalyzed reaction.[2] Understanding the principles and practical aspects of this synthesis is crucial for professionals engaged in organic synthesis and drug development.

Reaction Principle: Fischer Esterification

The synthesis of this compound from nonanoic acid and ethanol proceeds via an acid-catalyzed nucleophilic acyl substitution.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the less expensive alcohol) or by removing the water formed during the reaction.[4]

Reaction:

CH₃(CH₂)₇COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₇COOCH₂CH₃ + H₂O (Nonanoic Acid) + (Ethanol) ⇌ (this compound) + (Water)

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid.[2]

Experimental Protocols

This section outlines a detailed experimental procedure for the synthesis of this compound based on established Fischer esterification protocols for long-chain fatty acids.[5][6]

Materials and Reagents
Reagent/MaterialGrade
Nonanoic Acid≥97%
Ethanol (Absolute)Anhydrous, ≥99.5%
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Chloride (NaCl)Saturated aqueous solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Granular
Diethyl Ether or DichloromethaneReagent grade
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Beakers, Erlenmeyer flasks
Rotary evaporator (optional)
Distillation apparatus or chromatography columnFor purification
Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine nonanoic acid (e.g., 0.1 mol, 15.83 g) and absolute ethanol (e.g., 0.3 mol, 17.3 mL, 3 equivalents).

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (e.g., 1-2 mL) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the ethanol. Let the reaction proceed for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether or dichloromethane to dissolve the organic layer.

    • Wash the organic layer with 50 mL of water.

    • Carefully wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator or by simple distillation.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography to obtain the pure product.[5] The boiling point of this compound is approximately 119 °C at 23 mmHg.[7]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₂₂O₂[8]
Molecular Weight186.29 g/mol [8]
AppearanceColorless liquid[9]
Boiling Point213-214 °C (at 760 mmHg); 119 °C (at 23 mmHg)[7][9]
Density0.866 g/mL at 25 °C[7]
Refractive Index (n²⁰/D)1.422[7]
Spectroscopic Data for this compound
Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (CDCl₃, 90 MHz)0.88 (t, 3H, -CH₃), 1.25 (m, 12H, -(CH₂)₆-), 1.62 (m, 2H, -CH₂-CH₂-COO-), 2.28 (t, 2H, -CH₂-COO-), 4.12 (q, 2H, -O-CH₂-CH₃)
¹³C NMR (CDCl₃, 25.16 MHz)14.1, 14.3, 22.7, 25.1, 29.3, 29.4, 31.9, 34.5, 60.1, 173.8
Infrared (IR) (Neat)~1740 cm⁻¹ (C=O stretch), ~1180 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) m/z = 186 (M⁺), 141, 101, 88

Mandatory Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification NonanoicAcid Nonanoic Acid Protonated_NA Protonated Nonanoic Acid NonanoicAcid->Protonated_NA + H⁺ Ethanol Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NA->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ethyl_Nonanoate This compound Protonated_Ester->Ethyl_Nonanoate - H⁺ Water Water

Caption: Fischer Esterification pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Reactants (Nonanoic Acid, Ethanol) Catalyst Add H₂SO₄ Catalyst Start->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux Workup Work-up: - Dilute with Ether - Wash with H₂O - Wash with NaHCO₃ - Wash with Brine Reflux->Workup Drying Dry with Na₂SO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification End End: Pure This compound Purification->End

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from nonanoic acid via Fischer esterification is a robust and well-documented procedure. By following the detailed protocols and utilizing the provided data, researchers, scientists, and drug development professionals can successfully synthesize and characterize this important ester for various applications. Optimization of reaction conditions, such as molar ratios of reactants and catalyst concentration, can be further explored to maximize yields and process efficiency.

References

Ethyl Nonanoate: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl nonanoate, a fatty acid ethyl ester also known as ethyl pelargonate, is a colorless liquid with a fruity, wine-like odor. It occurs naturally in various fruits, alcoholic beverages, and other food products.[1][2] In industrial applications, it serves as a flavoring agent and fragrance ingredient.[2][3] This technical guide provides an in-depth analysis of the safety and toxicity of this compound, drawing from a comprehensive review of available literature and regulatory assessments. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to support further research and safety evaluations.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through a combination of direct studies and read-across approaches from structurally similar compounds. The following tables present a summary of the key quantitative toxicity data.

Acute Toxicity

This compound exhibits very low acute systemic toxicity via oral and dermal routes.

Route of AdministrationSpeciesLD50Reference
OralRat>20,000 mg/kg bw[4][4]
OralRat>43,000 mg/kg[5][6]
OralGuinea Pig24,000 mg/kg[6]
DermalRabbit>5,000 mg/kg bw[4]
Irritation and Sensitization

The potential for this compound to cause skin and eye irritation, as well as skin sensitization, has been investigated in both animal and human studies.

EndpointSpeciesObservationReference
Skin IrritationRabbitModerate irritation with 100% this compound for 24 hours.[4][4]
Skin IrritationHumanNo irritation with up to 20% for 24 hours.[4][4]
Eye Irritation-Causes serious eye irritation.[7][7]
Skin SensitizationHumanNo sensitization observed at 12% in a maximization test.[4][6][4]
Skin Sensitization-Considered a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 4700 µg/cm².[4][8][4][8]
Repeated Dose and Reproductive Toxicity

Due to a lack of specific long-term toxicity data for this compound, read-across data from the structurally similar compound ethyl hexanoate has been utilized to establish a reference dose.

EndpointStudy TypeSpeciesNOAELReference
Repeated Dose ToxicityCombined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate)Rat1000 mg/kg bw/day (Systemic)[4]
Reproductive/Developmental ToxicityCombined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate)Rat1000 mg/kg bw/day[4]

Based on the NOAEL from the read-across study, an oral reference dose (RfD) of 3.33 mg/kg bw/day has been derived for this compound.[4]

Genotoxicity and Carcinogenicity

Current data, including both direct assessment and read-across studies, indicate that this compound does not pose a genotoxic risk.

AssayResultReference
BlueScreen AssayNegative for cytotoxicity and genotoxicity.[8][8]
Bacterial Reverse Mutation Assay (Ames Test) (Read-across from Ethyl Hexanoate)Non-mutagenic.[8][8]
In Vitro Micronucleus Test (Read-across from Ethyl Hexanoate)Non-clastogenic.[8][8]

No specific carcinogenicity studies have been identified for this compound. However, based on the lack of genotoxic potential and the expected metabolic pathway, it is not anticipated to be carcinogenic.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and application of the resulting data.

Acute Oral Toxicity in Rats
  • Guideline: Similar to OECD Guideline 401.

  • Test Substance: this compound.

  • Species: Rat.

  • Administration: Oral gavage.

  • Dosage: A single dose exceeding 20,000 mg/kg body weight.[4]

  • Observations: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days. A gross necropsy was performed at the end of the study.

Skin Irritation in Rabbits
  • Guideline: Based on principles of OECD Guideline 404.

  • Test Substance: 100% this compound.[4]

  • Species: Rabbit.

  • Procedure: A 0.5 mL aliquot of the test substance was applied to a shaved area of the back under a semi-occlusive patch for 24 hours.[4]

  • Observations: The application site was evaluated for erythema and edema at specified intervals after patch removal.

Human Maximization Test
  • Guideline: Based on the principles of the Human Repeat Insult Patch Test (HRIPT).

  • Test Substance: 12% this compound in petrolatum.[4]

  • Subjects: 25 human volunteers.[4]

  • Procedure: The test involves a two-phase process: an induction phase with repeated patch applications to the same site, followed by a challenge phase where a patch is applied to a new site.

  • Observations: The challenge patch site was evaluated for signs of sensitization (e.g., erythema, edema, papules).

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate)
  • Guideline: OECD Guideline 422.

  • Test Substance: Ethyl hexanoate.

  • Species: Rat.

  • Administration: Oral gavage.

  • Dosage Levels: Up to 1000 mg/kg bw/day.[4]

  • Duration: Males were dosed for a period before mating, during mating, and until termination. Females were dosed throughout mating, gestation, and lactation.

  • Endpoints Evaluated:

    • Systemic Toxicity: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

    • Reproductive Toxicity: Mating performance, fertility, gestation length, and litter data.

    • Developmental Toxicity: Viability, and clinical signs in offspring.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of this compound.

Chemical_Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Characterization Identify Chemical Identify Chemical Physicochemical Properties Physicochemical Properties Identify Chemical->Physicochemical Properties Acute Toxicity Acute Toxicity Physicochemical Properties->Acute Toxicity Irritation_Sensitization Irritation & Sensitization Physicochemical Properties->Irritation_Sensitization Dose-Response Assessment Dose-Response Assessment Acute Toxicity->Dose-Response Assessment Irritation_Sensitization->Dose-Response Assessment Repeated Dose Toxicity Repeated Dose Toxicity Repeated Dose Toxicity->Dose-Response Assessment Genotoxicity Genotoxicity Risk Conclusion Risk Conclusion Genotoxicity->Risk Conclusion Reproductive Toxicity Reproductive Toxicity Reproductive Toxicity->Dose-Response Assessment Exposure Assessment Exposure Assessment Exposure Assessment->Risk Conclusion Dose-Response Assessment->Risk Conclusion

Caption: A generalized workflow for chemical safety and toxicity assessment.

Skin_Irritation_Pathway cluster_0 Epidermal Barrier Disruption cluster_1 Inflammatory Cascade Chemical_Exposure This compound Exposure Keratinocyte_Interaction Interaction with Keratinocytes Chemical_Exposure->Keratinocyte_Interaction Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte_Interaction->Cytokine_Release Immune_Cell_Recruitment Recruitment of Immune Cells Cytokine_Release->Immune_Cell_Recruitment Clinical_Signs Erythema & Edema Immune_Cell_Recruitment->Clinical_Signs

Caption: A simplified signaling pathway for skin irritation.

References

Ethyl Nonanoate: A Technical Guide for the Flavor Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester that plays a significant role in the flavor and fragrance industry. Its characteristic fruity and waxy aroma profile makes it a valuable component in the formulation of a wide array of flavors, particularly those mimicking fruits such as apple, pear, and grape. This technical guide provides an in-depth overview of the chemical properties, sensory profile, applications, and analytical methodologies related to this compound for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor. Its fundamental physical and chemical characteristics are crucial for its application in flavor formulations, influencing its solubility, volatility, and stability. A summary of these properties is presented in Table 1.

PropertyValue
Synonyms Ethyl pelargonate, Wine ether, Nonanoic acid, ethyl ester
CAS Number 123-29-5
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
Boiling Point 227 °C (at 760 mmHg)
Density 0.866 g/mL at 25 °C
Refractive Index 1.422 at 20 °C
Solubility Practically insoluble in water; soluble in alcohol and propylene glycol
Purity Grades Typically available in 98% and 99% purity

Sensory Profile and Natural Occurrence

The sensory characteristics of this compound are its most defining feature for the flavor industry. It is described as having a fruity, waxy, and slightly fatty odor, often with notes of cognac, grape, and pear.[1] Its taste profile at a concentration of 5.0 ppm is characterized as fruity, estry, green, waxy, and fatty with nuances of banana and tropical fruits.

This compound is a naturally occurring compound found in a variety of fruits, beverages, and other food products. Its presence contributes to the characteristic aroma of these items. Table 2 lists some of the natural sources of this compound.

Food/Beverage
Apple
Banana
Pear
Plum
Pineapple
Grapes
Wine
Beer
Cognac
Rum
Whiskey
Parmesan cheese
Milk

Applications in the Flavor Industry

This compound is a versatile flavor ingredient used to impart or enhance fruity and waxy notes in a wide range of food and beverage products.[2] It is particularly effective in the creation of artificial fruit flavors.

Food and Beverage Applications

Common applications of this compound in the food and beverage industry include:

  • Beverages: Alcoholic beverages such as wine, whiskey, and cognac, as well as non-alcoholic fruit-flavored drinks.[3]

  • Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

  • Baked Goods: Fruit-flavored pastries, cakes, and cookies.

  • Dairy Products: Ice cream and yogurt with fruit flavors.

The typical usage level for this compound in these applications ranges from 4 to 20 ppm.[3]

Flavor Creation Workflow

The process of incorporating this compound into a flavor formulation involves several key steps, from conceptualization to final product application.

flavor_creation_workflow concept Flavor Profile Concept formulation Formulation with This compound concept->formulation Ingredient Selection evaluation Sensory Evaluation formulation->evaluation Benchtop Tasting application Application in Food Matrix evaluation->application Scale-up qc Quality Control application->qc Final Product Analysis

Caption: A simplified workflow for creating a flavor incorporating this compound.

Experimental Protocols

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is commonly used for the determination of this compound in complex matrices like wine.

1. Sample Preparation (HS-SPME):

  • Objective: To extract and concentrate volatile compounds, including this compound, from the sample matrix.

  • Apparatus:

    • 20 mL headspace vials with PTFE/silicone septa

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater/stirrer or water bath

  • Procedure:

    • Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.

    • If quantitative analysis is required, add a known amount of an appropriate internal standard.

    • Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 40°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the set temperature.

    • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the extracted volatile compounds.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).

  • Typical GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min

      • Ramp 2: Increase to 230 °C at a rate of 10 °C/min, hold for 5 minutes

  • Typical MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by integrating the peak area and comparing it to a calibration curve of the internal standard.

Sensory Evaluation Protocol: Triangle Test for a Flavored Beverage
  • Objective: To determine if a perceptible difference exists between a standard beverage and a beverage flavored with this compound.

  • Panelists: A panel of at least 15-20 trained sensory assessors.

  • Sample Preparation:

    • Prepare a base beverage (e.g., sweetened carbonated water).

    • Prepare a test sample by adding a specific concentration of this compound (e.g., 10 ppm) to the base beverage.

    • Present three coded samples to each panelist: two of the base beverage and one of the test sample, or two of the test sample and one of the base beverage. The order of presentation should be randomized.

  • Procedure:

    • Panelists are instructed to taste each sample from left to right.

    • They are asked to identify the sample that is different from the other two.

    • A forced-choice method is used; panelists must make a selection.

  • Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if the number of correct judgments is significant at a given confidence level (e.g., p < 0.05).

sensory_evaluation_workflow panel_selection Panelist Selection & Training sample_prep Sample Preparation (Control & Test) panel_selection->sample_prep triangle_test Triangle Test Presentation sample_prep->triangle_test data_collection Data Collection (Forced Choice) triangle_test->data_collection analysis Statistical Analysis (Significance Testing) data_collection->analysis

Caption: Workflow for a triangle test sensory evaluation.

Regulatory and Safety Information

This compound is recognized as a safe flavoring ingredient by major regulatory bodies.

  • FDA: this compound is listed in the Code of Federal Regulations (CFR) Title 21, Section 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[4]

  • FEMA: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), with the FEMA number 2447.[5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent.".[1][2] An Acceptable Daily Intake (ADI) of 0-2.5 mg/kg of body weight was established in 1979 and maintained in subsequent evaluations.[1][2]

A summary of the key regulatory identifiers for this compound is provided in Table 3.

Regulatory Body/IdentifierValue/Status
CAS Number 123-29-5
FEMA Number 2447
FDA Regulation 21 CFR 172.515
JECFA Number 34
CoE Number 388
Flavis Number 09.107

Conclusion

This compound is a well-characterized and widely used flavor ingredient with a favorable safety profile. Its distinct fruity and waxy sensory characteristics make it an essential component in the creation of a diverse range of fruit flavors for the food and beverage industry. A thorough understanding of its chemical properties, analytical methodologies for its quantification, and appropriate sensory evaluation techniques are critical for its effective and consistent application in flavor development. The information provided in this guide serves as a comprehensive resource for professionals engaged in the science of flavor.

References

Ethyl Nonanoate as a Fragrance Ingredient in Cosmetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate (CAS No. 123-29-5), also known as ethyl pelargonate, is a fatty acid ester that serves a dual function in the cosmetics industry as both a fragrance ingredient and a skin conditioning agent-emollient.[1][2] Its characteristic fruity, wine-like, and cognac-like aroma makes it a valuable component in various fragrance formulations.[3][4] this compound is found naturally in a variety of fruits, alcoholic beverages, and other food products, including apples, bananas, beer, and cheese.[4][5] This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, safety profile, and the experimental methodologies used for its evaluation.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol .[3][6] It is characterized by its solubility in organic solvents such as alcohol and ether, and it is practically insoluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C11H22O2[3][6]
Molecular Weight 186.29 g/mol [3][6]
CAS Number 123-29-5[5][6]
Appearance Colorless liquid[3][7]
Boiling Point 119 °C at 23 mmHg[6]
Density 0.866 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.422[6][8]
Vapor Pressure 0.08 mmHg at 25 °C[6][8]
Solubility Insoluble in water; soluble in alcohol and ether[4]
Odor Profile Fruity, waxy, oily, wine-cognac, grape, tropical, nutty[4][9]

Use in Cosmetics

In cosmetic formulations, this compound is primarily utilized for its fragrance properties, contributing to the overall scent profile of products.[2][10] Additionally, it functions as a skin conditioning agent and emollient, helping to improve the feel and barrier function of the skin.[1][2] The International Fragrance Association (IFRA) has established standards for the safe use of this compound in various consumer products.[5]

Toxicological Profile and Safety Assessment

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[5] The evaluation covers several key toxicological endpoints.

Skin Sensitization

This compound is considered a skin sensitizer.[5][9] A No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm² has been established based on read-across data from the analogue methyl octanoate.[11] However, a human maximization test conducted with 12% this compound showed no evidence of skin sensitization in 25 subjects.[9]

Skin Irritation

In animal studies, 100% this compound caused moderate skin irritation in rabbits.[9] Conversely, studies in human subjects showed no skin irritation at concentrations up to 20%.[9]

Genotoxicity

Based on in vitro assays, including the BlueScreen™ HC assay, and read-across data from ethyl hexanoate, this compound is not considered to have genotoxic potential.[11]

Phototoxicity

Evaluation of the ultraviolet/visible (UV/Vis) absorption spectra of this compound indicates no significant absorption in the range that would suggest a potential for phototoxicity or photoallergenicity.[11]

Systemic Toxicity

The systemic toxicity of this compound has been evaluated through read-across data from ethyl hexanoate. A No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined to be 333 mg/kg/day.[11] For reproductive and developmental toxicity, the NOAEL was established at 1000 mg/kg bw/day.[9]

Table 2: Summary of Toxicological Data for this compound

EndpointResultSpecies/Test SystemReference(s)
Skin Sensitization Considered a sensitizerRead-across from methyl octanoate[11]
NESIL: 4700 μg/cm²Read-across from methyl octanoate[11]
No sensitization at 12%Human Maximization Test[9]
Skin Irritation Moderate irritation at 100%Rabbit[9]
No irritation up to 20%Human[9]
Genotoxicity NegativeBlueScreen™ HC Assay[11]
Not expected to be genotoxicRead-across from ethyl hexanoate[11]
Phototoxicity Not expected to be phototoxicUV/Vis Spectra[11]
Acute Oral Toxicity LD50 > 20,000 mg/kg bwRat, Guinea Pig[9]
Acute Dermal Toxicity LD50 > 5000 mg/kg bwRabbit[9]
Repeated Dose Toxicity NOAEL: 333 mg/kg/dayRead-across from ethyl hexanoate (OECD 422)[11]
Reproductive/Developmental Toxicity NOAEL: 1000 mg/kg bw/dayRead-across from ethyl hexanoate[9]

Signaling Pathways in Skin Sensitization

The development of skin sensitization is a complex process that can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the key events from the initial molecular interaction to the adverse health effect. For small molecules like this compound, which can act as haptens, the process is initiated by covalent binding to skin proteins.[10][12]

The AOP for skin sensitization involves four key events:

  • Molecular Initiating Event (MIE): Haptenation: The electrophilic substance (or a metabolite) covalently binds to nucleophilic amino acid residues in skin proteins.[12][13]

  • Keratinocyte Activation: This binding, along with other cellular stresses, activates keratinocytes, leading to the upregulation of inflammatory and cytoprotective pathways, such as the Keap1-Nrf2-ARE pathway.[14][15]

  • Dendritic Cell Activation and Maturation: Langerhans and dermal dendritic cells are activated, process the haptenated proteins, and migrate to the draining lymph nodes.[16][17]

  • T-Lymphocyte Proliferation: In the lymph nodes, the activated dendritic cells present the antigen to naive T-cells, leading to the proliferation of hapten-specific T-lymphocytes and the induction of sensitization.[18]

Skin Sensitization AOP hapten This compound (Hapten) protein Skin Protein hapten->protein Covalent Binding haptenated_protein Haptenated Protein (MIE - KE1) protein->haptenated_protein kc Keratinocyte haptenated_protein->kc Stress Signals dc Dendritic Cell (Langerhans Cell) haptenated_protein->dc Uptake kc_activation Keratinocyte Activation (KE2) kc->kc_activation Upregulation of Keap1-Nrf2-ARE pathway kc_activation->dc Cytokine Release dc_activation Dendritic Cell Activation & Maturation (KE3) dc->dc_activation tcell Naive T-Cell dc_activation->tcell Antigen Presentation tcell_proliferation T-Cell Proliferation & Differentiation (KE4) tcell->tcell_proliferation memory_tcell Memory T-Cell tcell_proliferation->memory_tcell acd Allergic Contact Dermatitis memory_tcell->acd Elicitation upon re-exposure

Adverse Outcome Pathway (AOP) for Skin Sensitization.

Experimental Protocols

The safety assessment of this compound relies on a combination of in vitro, in chemico, and human studies. The following are detailed methodologies for key experiments cited in its evaluation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[5][19]

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model, consisting of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[3]

  • Procedure:

    • The test chemical is applied topically to the RhE tissue.

    • Following a defined exposure period, the chemical is removed by washing.

    • The viability of the tissue is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan precipitate, which is then extracted and quantified spectrophotometrically.[19]

  • Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[20]

OECD_TG_439_Workflow start Start prep Prepare RhE Tissue (e.g., EpiDerm™, SkinEthic™) start->prep apply Topically Apply Test Substance (and controls) prep->apply expose Incubate for Defined Exposure Time apply->expose wash Wash to Remove Test Substance expose->wash incubate_post Post-Exposure Incubation wash->incubate_post mtt Add MTT Solution and Incubate incubate_post->mtt extract Extract Formazan mtt->extract measure Measure Absorbance (Spectrophotometry) extract->measure calculate Calculate % Viability vs. Negative Control measure->calculate classify Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) calculate->classify end End classify->end

Workflow for the In Vitro Skin Irritation Test (OECD TG 439).
In Vitro Genotoxicity: BlueScreen™ HC Assay

The BlueScreen™ HC assay is a high-throughput screening tool used to assess the genotoxic potential of a substance by measuring the induction of the GADD45a gene, which is involved in the cellular response to DNA damage.[7][21]

  • Test System: A genetically modified human lymphoblastoid TK6 cell line containing a Gaussia luciferase (GLuc) reporter gene linked to the GADD45a promoter.[21][22]

  • Procedure:

    • The TK6 cells are exposed to a dilution series of the test substance in microplates, with and without a metabolic activation system (S9 fraction).[21]

    • Following incubation, the expression of GLuc is quantified by measuring the luminescence produced upon addition of a coelenterazine substrate.[7]

    • Cell density is also measured to assess cytotoxicity.[7]

  • Interpretation: A dose-dependent increase in luminescence, corrected for cytotoxicity, indicates a positive genotoxic response.[7]

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[9][23]

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[9]

  • Procedure:

    • Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

    • The cells are incubated to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[23]

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm) is scored in binucleated cells.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

OECD_TG_487_Workflow start Start culture Culture Mammalian Cells (e.g., Lymphocytes, CHO) start->culture expose Expose Cells to Test Substance (+/- S9 metabolic activation) culture->expose incubate Incubate for Cell Division expose->incubate add_cytob Add Cytochalasin B (to block cytokinesis) incubate->add_cytob harvest Harvest and Fix Cells add_cytob->harvest stain Stain Slides harvest->stain score Microscopic Analysis: Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis of Micronucleus Frequency score->analyze interpret Interpret Results for Genotoxic Potential analyze->interpret end End interpret->end

Workflow for the In Vitro Micronucleus Test (OECD TG 487).
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the skin sensitization potential (both induction and elicitation) of a substance in human volunteers.

  • Subjects: A panel of human volunteers (typically 100 or more).

  • Procedure:

    • Induction Phase: The test material is applied repeatedly to the same site on the skin (e.g., the back) under an occlusive patch for a number of applications over several weeks.

    • Rest Phase: A rest period of approximately two weeks with no applications follows the induction phase.

    • Challenge Phase: The test material is applied to a naive skin site under an occlusive patch.

    • Scoring: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal.

  • Interpretation: The development of a dermal reaction at the challenge site, which was not present during the induction phase, is indicative of skin sensitization.

Conclusion

This compound is a well-characterized fragrance ingredient with a favorable safety profile for its intended use in cosmetic products when used within the established concentration limits. Its potential for skin sensitization is a key consideration, and the established NESIL provides a basis for risk assessment and the formulation of safe products. The toxicological evaluation of this compound is supported by a combination of in vitro, in chemico, and human data, often utilizing read-across approaches with structurally similar molecules. The experimental protocols outlined in this guide represent the standard methodologies for assessing the safety of cosmetic ingredients, ensuring consumer safety.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethyl nonanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methodologies.

Introduction to this compound

This compound, also known as ethyl pelargonate, is the fatty acid ethyl ester of nonanoic acid.[1] It is recognized for its characteristic fruity, wine-like odor and is used as a flavoring and fragrance agent.[1] Its molecular formula is C11H22O2, and its structure consists of an eleven-carbon chain with an ethyl ester functional group.[2] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. For this compound, both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₂-O- (Ethyl)4.12Quartet7.1
-CH₂-C=O2.28Triplet
-CH₂-CH₂-C=O1.62Quintet
-(CH₂)₅-1.25Multiplet
-CH₃ (Ethyl)1.25Triplet7.1
-CH₃ (Nonanoate)0.88Triplet

Data sourced from ChemicalBook.[3]

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Table 2: ¹³C NMR Data for this compound in CDCl₃ [5]

Carbon Atom AssignmentChemical Shift (ppm)
C=O173.80
-O-CH₂-60.13
-CH₂-C=O34.45
-(CH₂)₅-31.94, 29.36, 29.27, 25.10
-CH₂-CH₃ (Nonanoate)22.75
-O-CH₂-CH₃14.32
-CH₃ (Nonanoate)14.12

Note: The specific assignment of the methylene carbons in the long alkyl chain can be challenging without further 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its ester functional group and alkyl chain.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2953Asymmetric StretchC-H (sp³)
~2925Asymmetric StretchC-H (sp³)
~2855Symmetric StretchC-H (sp³)
~1740StretchC=O (Ester)
~1465BendC-H (sp³)
~1375BendC-H (sp³)
~1180StretchC-O (Ester)

Note: These are characteristic absorption frequencies for aliphatic esters. Specific values can vary slightly based on the experimental conditions.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[6] Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a glass wool plug.[7]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve its homogeneity.[8]

  • Data Acquisition :

    • For ¹H NMR , a quick scan is typically sufficient.[8]

    • For ¹³C NMR , a higher number of scans (e.g., 64 or more) and a longer repetition time are necessary due to the lower sensitivity of the ¹³C nucleus.[8][9] Broadband proton decoupling is applied to simplify the spectrum.[4]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative number of protons.

For a liquid sample such as this compound, the following FTIR protocols are common:

  • Sample Preparation :

    • Neat Liquid (Salt Plates) : A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[10]

    • Attenuated Total Reflectance (ATR) : A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11][12]

  • Instrument Setup : A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded.[13]

  • Data Acquisition : The sample is placed in the instrument, and the IR spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.[14]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Data and Workflow

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound, as well as a typical experimental workflow.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy NMR_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc end_nmr NMR Spectra & Data NMR_Proc->end_nmr IR_Prep Sample Preparation (Neat Liquid/ATR) IR_Bkg Background Scan IR_Prep->IR_Bkg IR_Acq Sample Scan IR_Bkg->IR_Acq IR_Proc Data Processing (Ratio to Background) IR_Acq->IR_Proc end_ir IR Spectrum & Data IR_Proc->end_ir start This compound Sample start->NMR_Prep start->IR_Prep

References

A Technical Guide to Sourcing and Utilizing High-Purity Ethyl Nonanoate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of chemical reagents are paramount to achieving accurate and reproducible experimental outcomes. Ethyl nonanoate (CAS 123-29-5), a fatty acid ethyl ester, finds applications in various research fields, including its use as a reference standard in chromatography and as a component in the synthesis of more complex molecules. This guide provides an in-depth overview of sourcing high-purity this compound, its quality assessment, and a practical experimental protocol for its application.

Sourcing and Supplier Comparison of High-Purity this compound

Several reputable chemical suppliers offer this compound in grades suitable for research purposes. The choice of supplier often depends on the required purity, available documentation (such as a Certificate of Analysis), and the specific needs of the application. Below is a summary of offerings from prominent suppliers.

SupplierProduct NumberPurity SpecificationAnalytical MethodAvailable Documentation
Sigma-Aldrich (Merck) W244708≥98%Gas Chromatography (GC)Certificate of Analysis (CoA), Safety Data Sheet (SDS)[1][2]
11234897%Gas Chromatography (GC)Safety Data Sheet (SDS)[3]
Larodan 30-0900>99%Not specifiedCertificate of Analysis (CoA), Safety Data Sheet (SDS)[4]
MedChemExpress HY-12962398.0%Not specifiedCertificate of Analysis (CoA), Safety Data Sheet (SDS)[5]
Aladdin Scientific E123295min 95% (GC)Gas Chromatography (GC)Not specified

Quality Control Workflow for Incoming Reagents

Ensuring the quality of this compound upon receipt is a critical step in the research workflow. A systematic quality control process guarantees that the reagent meets the required specifications before its integration into experiments.

QC_Workflow cluster_receiving Receiving & Initial Inspection cluster_testing Analytical Verification cluster_disposition Disposition start Receive this compound Shipment check_docs Verify Documentation (CoA, SDS) start->check_docs Check paperwork visual_inspect Visual Inspection (Packaging, Labeling) check_docs->visual_inspect Docs OK analytical_testing Perform Identity and Purity Tests (e.g., GC-FID, FTIR) visual_inspect->analytical_testing Visual OK compare_spec Compare Results with Supplier Specifications analytical_testing->compare_spec decision Approve or Reject Batch compare_spec->decision release Release for Research Use decision->release Meets Specs quarantine Quarantine and Contact Supplier decision->quarantine Does Not Meet Specs Data_Interpretation raw_data Raw Analytical Data (e.g., Chromatogram) peak_integration Peak Integration & Identification raw_data->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc spec_comparison Comparison with CoA Specifications purity_calc->spec_comparison final_decision Acceptance or Rejection for Research Use spec_comparison->final_decision Pass rejection Rejection spec_comparison->rejection Fail

References

An In-depth Technical Guide to Ethyl Nonanoate: Properties, Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonanoate, a fatty acid ethyl ester (FAEE), is a compound of interest across various scientific disciplines, from flavor and fragrance chemistry to biomedical research. This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, detailed physicochemical properties, and established experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores the potential biological significance of this compound, drawing insights from the activities of its parent fatty acid, nonanoic acid, and the broader class of FAEEs. This information is particularly relevant for researchers in drug development, as medium-chain fatty acids and their esters are increasingly investigated for their physiological effects.

Nomenclature and Identification

This compound is known by several alternative names and is uniquely identified by its CAS number and other chemical identifiers. A comprehensive list of these is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound[1]
Synonyms Ethyl pelargonate, Wine ether, Ethyl nonylate, Pelargonic acid ethyl ester, NSC 8901, Ethyl n-nonanoate, Nonanoic acid ethyl ester[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
CAS Number 123-29-5[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
InChI Key BYEVBITUADOIGY-UHFFFAOYSA-N[1]
SMILES CCCCCCCCC(=O)OCC[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless liquid[6][7]
Odor Fruity, wine-like[14]
Boiling Point 227 °C at 760 mmHg
Melting Point -44 °C
Density 0.866 g/mL at 25 °C
Refractive Index 1.422 at 20 °C
Solubility Insoluble in water; soluble in ethanol and diethyl ether.
Vapor Pressure 0.08 mmHg at 25 °C
Flash Point 94 °C (closed cup)[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be readily applicable in a laboratory setting.

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

This classic method involves the acid-catalyzed esterification of nonanoic acid with ethanol.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nonanoic acid (1.0 equivalent), absolute ethanol (5.0 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Fischer_Esterification_Workflow Reactants Nonanoic Acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Ethyl Nonanoate Concentration->Crude_Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

This method offers a greener alternative to acid catalysis, often proceeding under milder conditions.

Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine nonanoic acid (1.0 equivalent) and ethanol (1.2 equivalents) in a solvent such as hexane.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435, 5-10% by weight of the limiting reactant).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation. Monitor the reaction progress by GC.

  • Enzyme Removal: Once the reaction reaches equilibrium or completion, separate the immobilized enzyme by filtration.

  • Purification: The solvent can be removed under reduced pressure, and the resulting this compound can be further purified by distillation if necessary.

Purification by Fractional Distillation

For high-purity this compound, fractional distillation is recommended.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed.

  • Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the boiling point of this compound (227 °C at atmospheric pressure, or at a lower temperature under vacuum).

  • Purity Check: The purity of the collected fractions should be assessed by GC-MS or NMR.

Analytical Methods

Accurate characterization and quantification of this compound are crucial. The following are standard analytical techniques.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject the standards and samples to generate a calibration curve and determine the concentration of this compound in unknown samples.

Protocol:

  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[12][16] Filter the sample into a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Spectral Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.5 Hz, 2H), 1.62 (p, J=7.5 Hz, 2H), 1.28 (m, 10H), 0.88 (t, J=6.8 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 173.9, 60.1, 34.4, 31.8, 29.3, 29.2, 29.1, 25.1, 22.7, 14.3, 14.1.

Biological Significance and Potential Signaling Pathways

While direct studies on the biological signaling of this compound are limited, valuable insights can be drawn from research on its constituent fatty acid, nonanoic acid, and the broader class of fatty acid ethyl esters (FAEEs).

Biological Activities of Nonanoic Acid

Nonanoic acid, a medium-chain fatty acid, exhibits several biological activities that are of interest to drug development professionals:

  • Antimicrobial Properties: Nonanoic acid has demonstrated both antibacterial and antifungal activities.[3][5] This suggests potential applications in developing novel antimicrobial agents.

  • Neuronal Effects: Studies have shown that nonanoic acid can promote neuronal differentiation and neurite growth in cell lines.[2] This points to a potential role in neuro-regenerative research.

  • Intestinal Barrier Function: Nonanoic acid can influence the intestinal epithelial barrier, in part by upregulating host defense peptides through the inhibition of histone deacetylases.[3]

Biological Effects of Fatty Acid Ethyl Esters (FAEEs)

FAEEs are non-oxidative metabolites of ethanol and have been implicated in ethanol-induced organ damage. Their mechanisms of action are an active area of research:

  • Mitochondrial Dysfunction: FAEEs can accumulate in mitochondrial membranes, leading to uncoupling of oxidative phosphorylation and impaired ATP synthesis.[11]

  • Disruption of Intracellular Calcium Homeostasis: FAEEs can induce the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to elevated cytosolic calcium levels. This can trigger various downstream signaling cascades, including those leading to apoptosis.

  • Modulation of Intestinal Barrier: FAEEs like ethyl oleate and ethyl palmitate have been shown to induce intestinal epithelial barrier dysfunction, a process that appears to be dependent on the generation of reactive oxygen species (ROS).[11]

Proposed Signaling Pathway for this compound

Based on the known effects of nonanoic acid and other FAEEs, a plausible signaling pathway for this compound in a relevant cell type (e.g., an intestinal epithelial cell or a neuron) can be proposed. This hypothetical pathway provides a framework for future experimental investigation.

Ethyl_Nonanoate_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol EN This compound Hydrolysis Hydrolysis (Esterases) EN->Hydrolysis ROS ↑ Reactive Oxygen Species (ROS) EN->ROS NA Nonanoic Acid Hydrolysis->NA Ethanol Ethanol Hydrolysis->Ethanol Ca_release ↑ Intracellular Ca²⁺ ROS->Ca_release Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Ca_release->Mito_dys Apoptosis Apoptosis Ca_release->Apoptosis Mito_dys->Apoptosis

Caption: A proposed signaling pathway for the cellular effects of this compound.

Conclusion

This compound is a well-characterized fatty acid ester with a range of synonyms and established physicochemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis, purification, and analysis in a research setting. While direct evidence for its role in specific signaling pathways is still emerging, the known biological activities of nonanoic acid and other FAEEs suggest that this compound may have significant effects on cellular processes such as mitochondrial function, calcium homeostasis, and inflammatory responses. These potential biological activities make this compound and related medium-chain fatty acid esters interesting molecules for further investigation, particularly in the context of drug discovery and development. Further research is warranted to elucidate the precise molecular mechanisms underlying the biological effects of this compound.

References

The Discovery and Enduring Significance of Ethyl Nonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonanoate, a fatty acid ethyl ester (FAEE), is a naturally occurring compound that contributes significantly to the aroma and flavor profiles of a wide array of fruits, beverages, and other natural products.[1] Also known by synonyms such as ethyl pelargonate, it is characterized by a fruity, wine-like, or cognac-like odor. Beyond its role as a flavor and fragrance agent, this compound is an endogenous metabolite involved in fatty acid metabolism.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and key technical data of this compound, including its physicochemical properties, natural occurrence, and detailed experimental protocols for its synthesis and analysis.

Discovery and History

The Beilstein Registry Number for this compound is 1759169, indicating its inclusion in the comprehensive "Beilstein's Handbook of Organic Chemistry," which has been cataloging organic compounds since the 19th century.[4][5] The early identification of this compound in natural sources followed the development of analytical techniques such as gas chromatography in the mid-20th century, which allowed for the separation and identification of volatile compounds in complex mixtures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [3][5]
CAS Number 123-29-5[4][5]
Appearance Colorless liquid[1]
Odor Fruity, waxy, wine-like, cognac-like[1][6]
Boiling Point 227-228 °C at 760 mmHg
119 °C at 23 mmHg[4][5]
Melting Point -44 °C[7]
Density 0.866 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.422[4][5]
Vapor Pressure 0.1 hPa at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol and ether
Flash Point 94 °C (closed cup)[5][7]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataSource(s)
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 173.80, 60.13, 34.45, 31.94, 29.36, 29.27, 25.10, 22.75, 14.32, 14.12[3]
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 4.08 (q, 2H), 2.21 (t, 2H), 1.60 (m, 2H), 1.29 (m, 10H), 0.88 (t, 3H), 1.25 (t, 3H)[3]
Mass Spectrum (EI) Major m/z peaks: 88, 101, 43, 41, 73, 55, 69, 143

Natural Occurrence

This compound is a common volatile organic compound found in a variety of natural sources, where it contributes to their characteristic aromas.

Table 3: Concentration of this compound in Various Natural Sources
Natural SourceConcentration RangeSource(s)
Apples Varies by cultivar and storage conditions[1]
Grapes (Vitis spp.) 0 - 8.13 µg/L (median 0.418 µg/L)[8][9]
Wine Can be influenced by precursor concentrations in grapes[10][11]
Beer Present, contributes to fruity notes[1]
Cheese Present, contributes to flavor profile[1][12]
Other Fruits Bananas, Chinese Quince, Citrus fruits, Elderberries[1]
Other Beverages/Foods Cocoa, Beef[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from nonanoic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Nonanoic acid (1.0 mol)

  • Absolute ethanol (3.0 mol)

  • Concentrated sulfuric acid (0.1 mol)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine nonanoic acid and absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in a liquid matrix, such as wine or a spirit.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., ethyl heptanoate)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation:

    • To 10 mL of the liquid sample, add a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction with 2 x 5 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Quantification:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Signaling Pathways and Biological Role

This compound is an endogenous metabolite involved in the non-oxidative metabolism of ethanol and fatty acids.[2][3] The formation of fatty acid ethyl esters (FAEEs) occurs in various tissues and is catalyzed by FAEE synthases and acyl-CoA:ethanol O-acyltransferases.

Fatty_Acid_Metabolism Simplified Pathway of this compound Formation Ethanol Ethanol FAEE_Synthase FAEE Synthase / Acyl-CoA:Ethanol O-Acyltransferase Ethanol->FAEE_Synthase Nonanoic_Acid Nonanoic Acid (from diet or de novo synthesis) Acyl_CoA_Synthetase Acyl-CoA Synthetase Nonanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Nonanoyl_CoA Nonanoyl-CoA Acyl_CoA_Synthetase->Nonanoyl_CoA Nonanoyl_CoA->FAEE_Synthase Ethyl_Nonanoate This compound FAEE_Synthase->Ethyl_Nonanoate Further_Metabolism Incorporation into Lipids or Further Metabolism Ethyl_Nonanoate->Further_Metabolism

Caption: Simplified metabolic pathway for the formation of this compound.

Conclusion

This compound is a molecule of significant interest due to its widespread presence in nature and its dual role as a key aroma compound and an endogenous metabolite. Understanding its history, physicochemical properties, and the methods for its synthesis and analysis is crucial for researchers in the fields of food science, flavor chemistry, and drug development. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this versatile ester. Further research into the specific biological activities and signaling pathways of this compound may reveal additional roles beyond its currently understood functions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Nonanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl nonanoate, also known as ethyl pelargonate, is an ester with a characteristic fruity, cognac-like odor.[1] It is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics.[1][2] The Fischer esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This process is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][5][6] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed during the reaction.[3][5][7]

Fischer Esterification Reaction Mechanism

The mechanism of Fischer esterification involves several key steps, all of which are reversible:[3][5][7]

  • Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism cluster_reactants RCOOH Nonanoic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid ROH Ethanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate 2. Nucleophilic Attack H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate 3. Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester 4. Elimination of H₂O Water Water (H₂O) Protonated_Intermediate->Water Protonated_Ester->H_plus Catalyst Regeneration Ester This compound (R-COOR') Protonated_Ester->Ester 5. Deprotonation

Caption: The reaction mechanism for the Fischer esterification of nonanoic acid.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via Fischer esterification, adapted from general procedures and kinetic studies.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Notes
Nonanoic Acid158.2415.8 g0.1Limiting reagent
Ethanol (Absolute)46.0723.0 g (29.2 mL)0.5Used in 5-fold molar excess
Sulfuric Acid (Conc.)98.081.0 mL-Catalyst
Sodium Bicarbonate (5% aq.)-2 x 30 mL-For neutralization
Brine (Saturated NaCl)-30 mL-For washing
Anhydrous Sodium Sulfate-~5 g-Drying agent
Diethyl Ether-~50 mL-Extraction solvent

Apparatus

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

  • Beakers, graduated cylinders, and pipettes

Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add nonanoic acid (15.8 g, 0.1 mol) and absolute ethanol (29.2 mL, 0.5 mol).

    • Add a magnetic stir bar to the flask.

    • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture while stirring.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at approximately 80-90°C.

    • Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 100 mL separatory funnel.

    • Add 30 mL of diethyl ether to the separatory funnel to dissolve the ester.

    • Wash the organic layer with 30 mL of deionized water. Carefully separate and discard the aqueous layer.

    • To neutralize any unreacted nonanoic acid and the sulfuric acid catalyst, wash the organic layer with two 30 mL portions of 5% aqueous sodium bicarbonate solution. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

    • Wash the organic layer with 30 mL of brine to remove any residual water and dissolved salts.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate for approximately 10-15 minutes.

    • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by simple or fractional distillation.[8]

    • Collect the fraction boiling at approximately 227-228°C at atmospheric pressure.

    • Weigh the purified product and calculate the percent yield.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The conversion rates are based on kinetic studies of the esterification of nonanoic acid with ethanol using an acidic resin catalyst, which provides a good approximation for the sulfuric acid-catalyzed reaction.

ParameterValue/ConditionReference/Note
Reactants
Nonanoic Acid0.1 molLimiting reagent
Ethanol0.5 mol (5:1 molar ratio to acid)Using excess alcohol drives the equilibrium towards the product.[5][7]
Catalyst
Concentrated H₂SO₄~1% w/w of reactantsA common and effective catalyst for Fischer esterification.[3]
Reaction Conditions
TemperatureReflux (~80-90°C)Higher temperatures increase the reaction rate.
Reaction Time2-4 hoursSufficient time to approach equilibrium.
Expected Outcome
Theoretical Yield18.63 g (based on 0.1 mol of nonanoic acid)Calculated from the stoichiometry of the reaction.
Expected Conversion>90%High conversion is achievable with a 5:1 molar ratio of alcohol to acid and a reaction temperature of ~90°C.
Product Properties
Boiling Point227-228 °CPhysical property for identification.
Density0.866 g/mL at 25 °CPhysical property for identification.[1]

Visualizations

Experimental Workflow

Experimental_Workflow A 1. Reactant Mixing (Nonanoic Acid, Ethanol, H₂SO₄) B 2. Reflux (2-4 hours at 80-90°C) A->B C 3. Cooling & Extraction (Add Diethyl Ether) B->C D 4. Washing - H₂O - 5% NaHCO₃ - Brine C->D E 5. Drying (Anhydrous Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Distillation) F->G H Final Product: This compound G->H

Caption: A summary of the experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Nonanoate using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate is a fatty acid ethyl ester with a characteristic fruity, wine-like aroma, making it a valuable compound in the flavor, fragrance, and food industries. It also serves as a potential biofuel and a versatile intermediate in chemical synthesis. Traditional chemical synthesis of this compound often involves harsh conditions, such as high temperatures and strong acid catalysts, leading to byproduct formation and environmental concerns. The enzymatic synthesis of this compound using lipases presents a green and efficient alternative. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are biocatalysts that can catalyze esterification reactions with high specificity and selectivity under mild conditions, resulting in a purer product with lower energy consumption.[1][2]

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase, particularly Novozym® 435, which is derived from Candida antarctica lipase B.[2]

Key Application Highlights

  • Green Chemistry: Enzymatic synthesis avoids the use of harsh chemicals and extreme reaction conditions, aligning with the principles of green chemistry.

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to the formation of the desired ester with minimal byproducts.

  • Mild Reaction Conditions: The synthesis can be carried out at or near room temperature and atmospheric pressure, reducing energy costs and preserving the integrity of thermally sensitive compounds.

  • Enzyme Reusability: The use of immobilized lipases allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, enhancing the economic feasibility of the process.[3]

  • Solvent-Free Synthesis: The reaction can often be performed in a solvent-free system, which simplifies downstream processing and reduces solvent waste.[4]

Data Presentation

Table 1: Comparative Summary of Reaction Conditions for Lipase-Catalyzed Ester Synthesis

The following table summarizes typical reaction conditions and reported yields for the synthesis of various ethyl and other short-chain esters using immobilized lipases. While specific data for this compound is limited in readily available literature, these examples provide a strong basis for optimizing its synthesis.

Ester ProductLipase SourceReaction Temperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme Loading (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Ethyl HexanoateRhizomucor miehei (immobilized)501:1 (0.5 M)1%96~96[5][6]
Ethyl ValerateNovozym® 43540N/A15%0.75>80[3][7]
Ethyl LaurateFermase CALB™ 1000060N/AN/A492.46[4]
Cetyl 2-EthylhexanoateNovozym® 43556.181:2.55251.39% (of cetyl alcohol)63.689.75[8]
DHA+EPA Ethyl EstersNovozym® 435N/A1:1200 U588-94[6]
Nonyl CaprylateNovozym® 43540N/A25%5>90[3][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol describes a lab-scale procedure for the synthesis of this compound using immobilized lipase Novozym® 435 in a solvent-free environment.

Materials:

  • Nonanoic acid (≥98%)

  • Ethanol (anhydrous, ≥99.5%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Screw-capped vials or a small round-bottom flask

  • Magnetic stirrer with heating capabilities or a temperature-controlled shaker

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: In a clean, dry screw-capped vial, combine nonanoic acid and ethanol. A typical starting molar ratio is 1:1 to 1:3 (nonanoic acid:ethanol). For example, for a 1:2 molar ratio, mix approximately 1.58 g of nonanoic acid with 0.92 g of ethanol.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-15% (w/w) of the total substrate weight. For the example above, this would be approximately 0.13 g to 0.38 g of Novozym® 435.

  • Reaction Incubation: Tightly cap the vial and place it in a temperature-controlled shaker or on a magnetic stirrer with heating. Set the temperature to 40-60°C and the agitation speed to 150-200 rpm.[3][7]

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent like hexane (e.g., 1 mL) and analyze it by GC to monitor the progress of the reaction by observing the formation of the this compound peak and the consumption of the nonanoic acid peak.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically within 24-48 hours), stop the agitation and heating. Allow the immobilized enzyme to settle. Decant the liquid product mixture. The immobilized enzyme can be washed with a solvent like hexane, dried, and reused for subsequent batches.

  • Product Purification (Optional): To obtain a highly pure product, the liquid mixture can be purified. Unreacted nonanoic acid can be removed by washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The organic layer containing the this compound is then separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the purified this compound.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Sample Preparation:

  • Prepare a stock solution of pure this compound (e.g., 1000 ppm in hexane).

  • Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 10, 50, 100, 250, 500 ppm).

  • Dilute the reaction aliquots in hexane to fall within the calibration range.

  • Inject the standards and samples into the GC.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.

  • Calculate the reaction conversion or yield based on the initial amount of the limiting reactant (typically nonanoic acid).

Visualizations

Lipase Catalytic Mechanism

The enzymatic synthesis of esters by lipase typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

G E Lipase (E) E_NA E-Nonanoic Acid Complex E->E_NA + A NA Nonanoic Acid (A) E_Acyl Acyl-Enzyme Intermediate (F) E_NA->E_Acyl - P H2O Water (P) E_Acyl_Eth E-Acyl-Ethanol Complex E_Acyl->E_Acyl_Eth + B Eth Ethanol (B) E_final Lipase (E) E_Acyl_Eth->E_final - Q EN This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow

The general workflow for the enzymatic synthesis and analysis of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_analysis Analysis & Recovery reactants Mix Nonanoic Acid and Ethanol add_enzyme Add Immobilized Lipase (Novozym® 435) reactants->add_enzyme incubation Incubate with Agitation & Temperature Control (e.g., 50°C, 200 rpm) add_enzyme->incubation monitoring Monitor Progress by GC incubation->monitoring monitoring->incubation Continue Reaction separation Separate Enzyme from Product monitoring->separation Reaction Complete purification Purify this compound (Optional) separation->purification

Caption: General workflow for this compound synthesis and analysis.

References

Application Note: Quantification of Ethyl Nonanoate in Wine Samples by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl nonanoate in various wine matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant contributor to the fruity and fatty aroma profiles of many wines. The described protocol provides a reliable workflow for researchers and quality control professionals in the wine industry to accurately determine the concentration of this key aroma compound. The methodology covers sample preparation, HS-SPME extraction, GC-MS analysis, and data processing.

Introduction

The aromatic profile of wine is a complex mixture of volatile organic compounds (VOCs) that originate from the grapes, fermentation processes, and aging.[1][2] Ethyl esters of fatty acids are a crucial class of these compounds, often imparting desirable fruity notes. This compound, in particular, is known for its contribution to fruity and fat-like aromas. The concentration of these esters is a critical factor influencing the overall quality and consumer perception of wine.[3]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds in complex matrices like wine.[4][5] When combined with a solvent-free and efficient sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it offers high sensitivity and reproducibility for the analysis of trace-level aroma compounds.[6][7][8] This application note provides a detailed protocol for the quantification of this compound in wine, adaptable for various research and quality control applications.

Experimental

Materials and Reagents
  • Wine Samples: Red and white wines of various cultivars.

  • Standards: this compound (≥98% purity), Internal Standard (e.g., 2-octanol or this compound-d5).

  • Solvents: Ethanol (analytical grade), Deionized water.

  • Salts: Sodium chloride (NaCl, analytical grade).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage.[7]

Instrumentation

A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler with SPME capabilities was used. The following conditions are recommended and can be optimized for specific instruments.

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Capillary Column: A polar column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the analysis of esters.[9]

  • Software: MassHunter, ChemStation, or equivalent chromatography data system.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Add_Salt Addition of NaCl Add_IS->Add_Salt Vial_Sealing Vial Sealing Add_Salt->Vial_Sealing Incubation Incubation & Equilibration Vial_Sealing->Incubation Extraction Fiber Exposure (Extraction) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1: Experimental workflow for GC-MS analysis of this compound in wine.
Detailed Protocols

2.4.1. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard (e.g., 2-octanol) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution in a model wine solution (e.g., 12% ethanol in deionized water) to create a calibration curve. The concentration range should bracket the expected concentration of this compound in the wine samples.

2.4.2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a defined amount of the internal standard solution to each sample and calibration standard.

  • Add 1 g of NaCl to each vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2.4.3. HS-SPME Procedure

  • Place the sealed vials in the autosampler tray.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatile compounds between the liquid and headspace phases.[6]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.[6]

2.4.4. GC-MS Analysis

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column.[10]

  • GC Separation: The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program could be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. Data can be acquired in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

    • Ionization Energy: 70 eV.

    • Mass Range (Scan): m/z 35-350.

    • SIM Ions for this compound: Target ion (e.g., m/z 88) and qualifier ions (e.g., m/z 101, 127).

Results and Discussion

Quantification of this compound

The concentration of this compound in the wine samples is determined by constructing a calibration curve from the analysis of the working standard solutions. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound.

Representative Data

The following table summarizes typical concentration ranges of this compound found in different types of wine. These values can vary significantly based on grape variety, fermentation conditions, and aging.

Wine TypeCultivarThis compound Concentration (µg/L)Reference
Red WinePinotage10 - 50[11]
Red WineCabernet Sauvignon5 - 30[11]
White WineChardonnay20 - 150[3]
White WineSauvignon Blanc30 - 200[3]
Palomino FinoPalomino Fino>50[12]

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in wine samples. The protocol is straightforward to implement and can be adapted for the analysis of other volatile esters and aroma compounds in wine. Accurate determination of compounds like this compound is crucial for understanding and controlling the aromatic profile of wines, ultimately contributing to product quality and consistency.

References

Application Notes and Protocols: Quantification of Ethyl Nonanoate Using an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate is an important ethyl ester found in various matrices, including alcoholic beverages, food products, and biological samples. It contributes to the fruity and fatty aroma profiles of many products and can serve as a biomarker in certain metabolic studies. Accurate quantification of this compound is crucial for quality control, flavor and fragrance analysis, and research in drug development and metabolomics.

This application note provides a detailed protocol for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with an internal standard. The use of an internal standard is a robust method that corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.

Principles of Quantification with an Internal Standard

The internal standard method involves adding a known amount of a compound, the internal standard (IS), to all samples, calibration standards, and blanks. The IS should be a compound that is chemically similar to the analyte (this compound) but not naturally present in the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples. This approach minimizes errors arising from injection volume variations and sample matrix effects.

A suitable internal standard for this compound analysis should have similar chemical properties, such as polarity and volatility, and a retention time that is close to, but well-resolved from, the analyte peak. For the analysis of this compound, ethyl heptanoate is a commonly used and effective internal standard due to its structural similarity and chromatographic behavior.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Ethyl heptanoate (internal standard, ≥99% purity)

  • Ethanol (absolute, for sample and standard preparation)

  • Deionized water

  • Helium (carrier gas, ≥99.999% purity)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like a VF-WAXms (60 m x 0.25 mm i.d., 0.5 µm film thickness) is recommended.

Preparation of Standard Solutions

3.3.1. Stock Solutions (1000 mg/L)

  • This compound Stock Solution: Accurately weigh 100 mg of pure this compound and dissolve it in a 100 mL volumetric flask with ethanol.

  • Internal Standard (Ethyl Heptanoate) Stock Solution: Accurately weigh 100 mg of pure ethyl heptanoate and dissolve it in a 100 mL volumetric flask with ethanol.

3.3.2. Working Standard Solutions

Prepare a series of calibration standards by diluting the this compound stock solution with ethanol. To each calibration standard, add a constant concentration of the internal standard. For example, to prepare a 10 mg/L internal standard concentration in each working standard:

  • Into a series of 10 mL volumetric flasks, add the appropriate volume of the this compound stock solution to achieve the desired calibration concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 mg/L).

  • To each flask, add 100 µL of the 1000 mg/L ethyl heptanoate internal standard stock solution.

  • Bring each flask to volume with ethanol and mix thoroughly.

Sample Preparation

The sample preparation will vary depending on the matrix. For liquid samples such as wine or other alcoholic beverages, a simple dilution may be sufficient.

  • Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

  • Add 100 µL of the 1000 mg/L ethyl heptanoate internal standard stock solution.

  • Bring the flask to volume with ethanol and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Parameters

The following are recommended starting parameters that may require optimization for your specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundm/z 88, 101, 141
Ethyl Heptanoate (IS)m/z 88, 115, 129

Data Presentation and Analysis

Calibration Curve

Analyze the prepared calibration standards using the established GC-MS method. For each standard, calculate the peak area ratio of this compound to the internal standard (ethyl heptanoate). Plot the peak area ratio against the concentration of this compound to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is typically considered acceptable for good linearity.

Table 2: Example Calibration Data for this compound

Concentration of this compound (mg/L)Peak Area of this compoundPeak Area of Ethyl Heptanoate (IS)Peak Area Ratio (Analyte/IS)
0.515,250305,0000.050
1.031,000310,0000.100
5.0158,000316,0000.500
10.0320,000320,0001.000
25.0812,500325,0002.500
50.01,650,000330,0005.000
100.03,350,000335,00010.000

Calibration Curve Equation (Example): y = 0.100x - 0.005 Coefficient of Determination (R²): 0.9995

Quantification of this compound in Samples

Inject the prepared samples into the GC-MS system. Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram. Use the calibration curve equation to determine the concentration of this compound in the sample.

Concentration (mg/L) = (Peak Area Ratio - c) / m

Where:

  • y = Peak Area Ratio in the sample

  • m = slope of the calibration curve

  • c = y-intercept of the calibration curve

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte This compound Stock Solution cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Internal Standard (Ethyl Heptanoate) Stock Solution stock_is->cal_standards sample_prep Sample Preparation (Sample + IS) stock_is->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms peak_integration Peak Integration & Area Ratio Calculation gcms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound GC_Injection GC Injection Analyte->GC_Injection IS Internal Standard (Ethyl Heptanoate) IS->GC_Injection Sample Sample Matrix Sample->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Area_Analyte Peak Area (Analyte) MS_Detection->Peak_Area_Analyte Peak_Area_IS Peak Area (IS) MS_Detection->Peak_Area_IS Area_Ratio Peak Area Ratio Peak_Area_Analyte->Area_Ratio Peak_Area_IS->Area_Ratio Concentration Concentration Area_Ratio->Concentration

Caption: Logical relationship of the internal standard method.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in liquid samples using GC-MS with an internal standard. The described method, including the use of ethyl heptanoate as an internal standard, offers high accuracy and precision. The provided experimental parameters and data analysis workflow can be adapted for various research, quality control, and drug development applications. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the user's laboratory to ensure the reliability of the results for a specific sample matrix.

Application Note: Quantitative Analysis of Ethyl Nonanoate in Liquid Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl nonanoate is a fatty acid ethyl ester recognized for its characteristic fruity and floral aroma, often described as grape-like or cognac-like.[1][2][3] It is a key volatile compound contributing to the sensory profile of alcoholic beverages such as wine, beer, and spirits.[1][4][5] Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor profile analysis.

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile.[6][7] It integrates sampling, extraction, and concentration of analytes into a single step.[7][8] Headspace SPME (HS-SPME), in particular, is highly effective for the extraction of volatile and semi-volatile compounds from liquid and solid samples by exposing a coated fiber to the vapor phase above the sample.[9][10] This method minimizes matrix interference and, when coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides high sensitivity and selectivity for the analysis of target compounds like this compound.[11]

This application note provides a detailed protocol for the quantitative analysis of this compound in liquid matrices (e.g., wine) using HS-SPME and GC-MS.

Principle of HS-SPME

HS-SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a stationary phase (e.g., a polymer) is exposed to the headspace above a sample in a sealed vial.[7][9] Volatile analytes, like this compound, migrate from the sample matrix (liquid phase) into the headspace (gas phase) and are then adsorbed and concentrated by the fiber's coating. This process is governed by the analyte's partition coefficient between the sample matrix, the headspace, and the fiber coating.[10] After a defined extraction time, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed from the fiber and introduced into the GC column for separation and subsequent detection by a mass spectrometer.[9]

Experimental Protocols

This section details the methodology for the analysis of this compound. The protocol is based on methods optimized for analyzing volatile esters in alcoholic beverages.[1][12]

Materials and Instrumentation
  • Reagents:

    • This compound standard (≥97% purity)[13]

    • Internal Standard (IS), e.g., 2-octanol or ethyl heptanoate

    • Sodium Chloride (NaCl), analytical grade

    • Methanol or Ethanol, HPLC grade

    • Ultrapure water

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • SPME Fiber Holder (Manual or Autosampler)

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) . This three-phase fiber is recommended for a broad range of volatile compounds, including esters.[1][14]

    • Headspace vials (10 or 20 mL) with PTFE-faced silicone septa

    • Heating block or water bath with agitation capabilities

    • Standard laboratory glassware

Standard and Sample Preparation
  • Stock Solutions: Prepare a primary stock solution of this compound and the internal standard in methanol or ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a model matrix (e.g., 12% v/v aqueous ethanol solution to simulate wine) with the stock solution to achieve the desired concentration range.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.[1]

    • Add 1 g of NaCl to the vial. Salting-out increases the ionic strength, promoting the release of volatile analytes into the headspace.[1][12]

    • Spike the sample with the internal standard solution (e.g., 10 µL).[1]

    • Immediately seal the vial with the cap and septum.

HS-SPME Procedure
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at 250-270°C).

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to 45°C and allow the sample to equilibrate for 15 minutes with gentle agitation.[1] This step allows the analytes to partition between the liquid and gas phases, reaching equilibrium.[7]

  • Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 20-45 minutes at 45°C .[1][12] The optimal time should be determined during method development.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC injection port, which is held at 250°C .[1][14] Desorb the analytes for 5 minutes in splitless mode to ensure complete transfer to the analytical column.[14]

GC-MS Analytical Conditions

The following table outlines a typical set of GC-MS parameters for the analysis.

ParameterConditionReference
GC System Agilent GC-MS System (or equivalent)[1]
Column HP-INNOWAX fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent PEG column[1]
Injector 250°C, Splitless mode for 5 min[1][14]
Carrier Gas Helium at a constant flow of 1.0 mL/min[14]
Oven Program Initial 35°C, hold for 5 min; ramp at 3°C/min to 220-250°C, hold for 5 min[1][15]
MS System Mass Spectrometer[1]
Ion Source Temp 230-250°C[14]
Ionization Mode Electron Ionization (EI) at 70 eV[14]
Mass Range m/z 45-450[14]
Acquisition Mode Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Quantitative data should be generated by creating a calibration curve using the prepared standards. The ratio of the this compound peak area to the internal standard peak area is plotted against the concentration. The following table summarizes typical performance data for the analysis of esters using HS-SPME-GC methods.

ParameterTypical Performance Value / RangeCommentsReference
Linearity (R²) > 0.99Achievable with a well-optimized method and appropriate concentration range.
Precision (RSD%) < 10%Reproducibility for esters is often cited with RSD values around 5%.[16][16]
Limit of Detection (LOD) Low µg/L to ng/L rangeHighly dependent on the matrix and instrumentation. SPME provides excellent concentration, enabling low detection limits.[11]
Limit of Quantification (LOQ) Low µg/L rangeTypically 3-5 times the LOD.
Recovery Not applicable (equilibrium)SPME is an equilibrium-based, non-exhaustive technique. Method validation focuses on precision, accuracy (using spiked samples), and linearity rather than absolute recovery.[7]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow Workflow for this compound Analysis via HS-SPME-GC-MS cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5 mL Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add 1g NaCl Add_IS->Add_Salt Vial Transfer to 20 mL Vial Add_Salt->Vial Seal Seal Vial Vial->Seal Incubate Incubate & Equilibrate (15 min @ 45°C) Seal->Incubate Extract Expose SPME Fiber (20-45 min @ 45°C) Incubate->Extract Desorb Thermal Desorption in GC Inlet (5 min @ 250°C) Extract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Detection & Identification (Mass Spectrometer) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Report Final Report Quantify->Report

Caption: HS-SPME-GC-MS workflow from sample preparation to final data reporting.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Ethyl Nonanoate from Beverages for Flavor and Aroma Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl nonanoate is a key flavor and aroma compound found in a variety of beverages, including wines, spirits, and fruit juices.[1] It imparts characteristic fruity and waxy notes, reminiscent of cognac and tropical fruits. The accurate quantification of this compound is crucial for quality control, flavor profile analysis, and new product development in the beverage industry. This application note provides a detailed protocol for the efficient extraction of this compound from beverage matrices using a robust liquid-liquid extraction (LLE) method, suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

This compound is a very hydrophobic molecule with an estimated logP between 4.352 and 4.45, making it highly suitable for extraction from aqueous beverage samples into a non-polar organic solvent.[2][3] The presented protocol is based on a validated method using dichloromethane, which has demonstrated good repeatability, reproducibility, and linearity for the analysis of wine aroma compounds, including this compound.[4][5]

Materials and Reagents

  • Solvents:

    • Dichloromethane (CH₂Cl₂), HPLC or GC grade

    • Hexane, HPLC or GC grade

    • Diethyl ether, HPLC or GC grade

    • Ethanol, absolute

  • Standards:

    • This compound (CAS No. 123-29-5), analytical standard grade

    • Internal Standard (IS), e.g., 1-octanol or other suitable non-interfering compound, analytical standard grade

  • Reagents:

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

  • Equipment:

    • Separatory funnels, 250 mL

    • Conical flasks

    • Centrifuge capable of holding 50 mL tubes

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Nitrogen evaporation system

    • Glass vials with PTFE-lined caps

    • Micropipettes

Experimental Protocols

This section details two primary liquid-liquid extraction protocols. Protocol 1 is a validated method specifically for wine, while Protocol 2 is a general method adaptable for various beverage types, including fruit juices.

Protocol 1: Liquid-Liquid Extraction of this compound from Wine

This protocol is adapted from a validated method for the analysis of volatile compounds in wine.[4][5]

  • Sample Preparation:

    • Allow the wine sample to reach room temperature.

    • In a 100 mL conical flask, place 50 mL of the wine sample.

    • Spike the sample with a known concentration of an internal standard (e.g., 200 µL of 500 µg/L 1-octanol in hexane).

  • Extraction:

    • Add 25 mL of dichloromethane to the wine sample in the conical flask.

    • Place the flask in an ice bath on a magnetic stirrer.

    • Stir the mixture continuously for 30 minutes.

  • Phase Separation:

    • Transfer the mixture to a 100 mL separatory funnel and allow the phases to separate. Alternatively, transfer to centrifuge tubes.

    • Centrifuge the mixture at 3,000 rpm for 15 minutes at 4°C to achieve a clean separation of the organic and aqueous layers.

  • Collection and Drying of Extract:

    • Carefully collect the lower organic layer (dichloromethane) and transfer it to a clean collection tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: General Liquid-Liquid Extraction for Various Beverages (e.g., Fruit Juices)

This protocol is a general-purpose method that can be optimized for different beverage matrices.

  • Sample Preparation:

    • Centrifuge the beverage sample (e.g., fruit juice) to remove any pulp or suspended solids.

    • In a 50 mL centrifuge tube, place 10 mL of the clarified beverage sample.

    • Spike the sample with a known concentration of an internal standard.

  • Extraction:

    • Add 5 g of sodium chloride (NaCl) to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of this compound into the organic solvent.

    • Add 10 mL of an extraction solvent mixture of hexane and diethyl ether (1:1, v/v).

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the phases.

  • Collection and Repetition of Extraction:

    • Carefully transfer the upper organic layer to a clean collection tube.

    • Repeat the extraction step (steps 2.2 to 3.1) with a fresh 10 mL of the extraction solvent mixture.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any traces of water.

    • Concentrate the extract to a final volume of 100-200 µL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Data Presentation

The following table summarizes typical parameters and expected performance for the liquid-liquid extraction of this compound from beverages.

ParameterWine (Protocol 1)Fruit Juice (Protocol 2)Reference
Sample Volume 50 mL10 mL[5]
Extraction Solvent DichloromethaneHexane:Diethyl Ether (1:1)[5][6]
Solvent to Sample Ratio 1:22:1 (total)[5]
Extraction Time 30 min (stirring)2 x 2 min (vortexing)[5]
Centrifugation 3,000 rpm for 15 min4,000 rpm for 10 min[5]
Recovery 92.2–103 %>90% (expected)[5]
Repeatability (RSD) < 10%< 15% (expected)[4][5]
Linearity (R²) for Calibration 0.9951 to 0.9992>0.99 (expected)[4][5]

Mandatory Visualization

LLE_Workflow Sample Beverage Sample (Wine or Juice) Spike Spike with Internal Standard Sample->Spike AddSolvent Add Organic Extraction Solvent Spike->AddSolvent Mix Vigorous Mixing (Stirring/Vortexing) AddSolvent->Mix Centrifuge Phase Separation (Centrifugation) Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Centrifuge->Collect Dry Dry with Anhydrous Na₂SO₄ Collect->Dry Concentrate Concentrate under Nitrogen Stream Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Concentrate->GCMS

Caption: Workflow for liquid-liquid extraction of this compound.

References

Application Note: Functional Group Analysis of Ethyl Nonanoate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl nonanoate (CH₃(CH₂)₇COOCH₂CH₃) is an ethyl ester of nonanoic acid, a saturated fatty acid. It is a colorless liquid with a characteristic fruity, wine-like odor and is used as a flavoring and fragrance agent. The identification and characterization of this compound are crucial in various industries, including food and beverage, cosmetics, and pharmaceuticals, to ensure product quality and purity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the functional group analysis of organic compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, outlines the interpretation of its infrared spectrum, and presents the characteristic absorption bands for its key functional groups.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with infrared light, its functional groups will absorb light at characteristic frequencies, causing the bonds to stretch or bend. An FTIR spectrometer measures the amount of light absorbed at each frequency, generating a unique spectral fingerprint of the molecule. This spectrum allows for the identification of the functional groups present in the sample.

Experimental Protocol

This protocol details the procedure for acquiring an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) sampling accessory, which is ideal for liquid samples.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Materials:

  • This compound (analytical grade)

  • Isopropanol or ethanol for cleaning

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop (approximately 1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Initiate the sample scan.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

    • Data Format: Absorbance or Transmittance

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform baseline correction and spectral smoothing if necessary.

    • Identify the characteristic absorption peaks and record their wavenumbers.

    • Correlate the observed absorption bands with the known functional groups of this compound.

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal by wiping away the this compound sample with a lint-free wipe.

    • Perform a final cleaning with a wipe dampened with isopropanol or ethanol and allow it to dry.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the principal infrared absorption bands for this compound and their corresponding functional group assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2957 - 2925StrongAsymmetric and Symmetric C-H Stretching-CH₃ and -CH₂- (Alkyl)
2856MediumSymmetric C-H Stretching-CH₂- (Alkyl)
1740Very StrongC=O StretchingEster Carbonyl
1465MediumC-H Bending (Scissoring)-CH₂- (Alkyl)
1378MediumC-H Bending (Symmetric)-CH₃ (Alkyl)
1245 - 1170StrongC-O Stretching (asymmetric)Ester (O=C-O)
1098StrongC-O Stretching (symmetric)Ester (O-C-C)
722WeakC-H Rocking-(CH₂)n- (n≥4)

Interpretation of the FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

  • C-H Stretching Vibrations (2957-2856 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups of the ethyl and nonanoyl chains.

  • C=O Stretching Vibration (1740 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the very strong absorption at approximately 1740 cm⁻¹. This is the characteristic stretching vibration of the carbonyl (C=O) group in the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

  • C-H Bending Vibrations (1465 and 1378 cm⁻¹): These medium-intensity peaks correspond to the bending (scissoring and symmetric deformation) vibrations of the C-H bonds in the alkyl chains.

  • C-O Stretching Vibrations (1245-1098 cm⁻¹): Two strong absorption bands are observed in this "fingerprint" region. These are characteristic of the asymmetric and symmetric stretching vibrations of the C-O single bonds of the ester group. The presence of these two distinct peaks is a hallmark of an ester.

  • C-H Rocking Vibration (722 cm⁻¹): A weak absorption around 722 cm⁻¹ can be attributed to the rocking motion of a sequence of four or more methylene groups in the long alkyl chain of the nonanoate moiety.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis inst_prep Instrument Preparation bg_spec Background Spectrum Acquisition inst_prep->bg_spec Ready sample_app Sample Application (this compound) bg_spec->sample_app Ready data_acq Data Acquisition sample_app->data_acq Scan data_proc Data Processing data_acq->data_proc Raw Spectrum interpretation Spectral Interpretation data_proc->interpretation Processed Spectrum cleaning Cleaning functional_group_correlation cluster_molecule This compound Structure cluster_spectrum FTIR Spectrum Peaks (cm⁻¹) mol CH₃(CH₂)₇C(=O)OCH₂CH₃ ch_stretch 2957-2856 co_double_stretch 1740 ch_bend 1465, 1378 co_single_stretch 1245-1098 fg1 Alkyl C-H fg1->ch_stretch stretching fg1->ch_bend bending fg2 Ester C=O fg2->co_double_stretch stretching fg3 Ester C-O fg3->co_single_stretch stretching

Application Note: Analysis of Ethyl Nonanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of ethyl nonanoate using gas chromatography-mass spectrometry (GC-MS). It includes a comprehensive overview of the expected fragmentation pattern, enabling researchers, scientists, and drug development professionals to confidently identify and characterize this fatty acid ethyl ester. The document outlines the primary fragmentation mechanisms, supported by quantitative data and visual diagrams to facilitate understanding and implementation.

Introduction

This compound (C11H22O2, MW: 186.29 g/mol ) is a fatty acid ethyl ester with applications in the flavor and fragrance industry and is also studied as a biomarker for ethanol consumption.[1] Accurate identification and quantification of this compound in various matrices are crucial for quality control and research purposes. Mass spectrometry, particularly coupled with gas chromatography, offers a sensitive and specific method for its analysis. Understanding the characteristic fragmentation pattern of this compound under electron ionization (EI) is essential for unambiguous identification. This note details the expected fragmentation and provides a standardized protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, leading to a series of diagnostic ions. The mass spectrum is dominated by fragments resulting from alpha-cleavage and a prominent McLafferty rearrangement.[2][3][4]

Table 1: Prominent Fragment Ions of this compound [5]

m/zRelative Intensity (%)Proposed Fragment Ion
8899.99[C4H8O2]+• (McLafferty rearrangement product)
10137.77[C5H9O2]+
2932.33[C2H5]+
4330.40[C3H7]+
6025.47[C2H4O2]+•
14118.00[C9H17O]+
1575.98[M-C2H5]+
1861.92[M]+• (Molecular Ion)

Note: Relative intensities are sourced from PubChem and may vary slightly depending on the instrument and analytical conditions.

The base peak in the mass spectrum of this compound is typically observed at m/z 88. This prominent ion is a result of a characteristic rearrangement reaction known as the McLafferty rearrangement.[2][3][6] This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the formation of a neutral alkene and a charged enol.

Other significant fragments are formed through various cleavage events along the alkyl chain and at the ester functional group.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

3.1. Instrumentation and Materials

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and mass analysis.

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of fatty acid ethyl esters.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.

  • Sample: this compound standard solution (e.g., 100 µg/mL in hexane or ethyl acetate).

3.2. GC-MS Parameters

Table 2: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-400
Scan Rate2 scans/s

Note: These parameters may require optimization for specific instruments and applications.

3.3. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Perform serial dilutions to prepare working standards of desired concentrations.

  • For complex matrices, appropriate extraction and clean-up procedures should be employed prior to GC-MS analysis.

3.4. Data Analysis

Acquire the mass spectrum of this compound and compare it with a reference spectrum from a spectral library (e.g., NIST, Wiley). Identify the characteristic fragment ions as listed in Table 1 to confirm the presence of this compound.

Visualizations

To further elucidate the analytical process and fragmentation mechanisms, the following diagrams are provided.

GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Extraction & Dilution Sample->Extraction Injector Injector Extraction->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Ionization & Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Library_Search Spectral Library Comparison Data_Acquisition->Library_Search Identification Identification of This compound Library_Search->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathways cluster_mol This compound Molecular Ion cluster_frag Major Fragmentation Pathways Mol_Ion [CH3(CH2)7COOCH2CH3]+• m/z 186 McLafferty McLafferty Rearrangement [C4H8O2]+• m/z 88 (Base Peak) Mol_Ion->McLafferty γ-H transfer Alpha_Cleavage Alpha-Cleavage [CH3(CH2)7CO]+ m/z 141 Mol_Ion->Alpha_Cleavage - •OCH2CH3 Ethyl_Loss Loss of Ethyl Radical [M-C2H5]+ m/z 157 Mol_Ion->Ethyl_Loss - •CH2CH3 Ethyl_Cation Ethyl Cation [C2H5]+ m/z 29 Mol_Ion->Ethyl_Cation

References

protocol for using ethyl nonanoate as a solvent in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Ethyl nonanoate, a fatty acid ethyl ester (FAEE), presents a compelling profile as a green and sustainable solvent for chemical synthesis. Derived from renewable resources, it offers a favorable safety and environmental profile compared to many conventional solvents. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in biocatalytic synthesis, and an exploration of its potential in broader synthetic applications.

Introduction to this compound as a Green Solvent

Green chemistry principles encourage the use of safer solvents to minimize environmental impact and enhance the sustainability of chemical processes.[1][2] this compound, with its biodegradable nature and low toxicity, is an attractive alternative to traditional volatile organic compounds (VOCs).[1] Its properties make it suitable for a range of applications, particularly in biocatalysis where it can serve as both a solvent and a reactant.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in synthesis. This compound is a colorless liquid with a fruity odor.[3][4] Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₂₂O₂[5]
Molecular Weight 186.29 g/mol [3][5]
Boiling Point 227-229 °C (at 760 mmHg)[3]
119 °C (at 23 mmHg)[3]
Melting Point -44 °C[3]
Density 0.866 g/mL at 25 °C[4]
Solubility in Water Insoluble[5][6]
Solubility in Organic Solvents Miscible with alcohol and ether[5]
Flash Point 94 °C (closed cup)[3]

These properties, particularly its high boiling point and low water solubility, make this compound a suitable medium for reactions requiring elevated temperatures and simplified aqueous work-ups.

Application in Biocatalysis: Lipase-Catalyzed Esterification

One of the most promising applications of this compound is in biocatalysis, where it can act as a non-conventional solvent medium. Fatty acid ethyl esters are increasingly being explored as green reaction media for enzymatic transformations.

Protocol: Lipase-Catalyzed Transesterification in this compound

This protocol describes a general procedure for the synthesis of a target ester via lipase-catalyzed transesterification, using this compound as the reaction medium. This method is particularly useful for the synthesis of high-value esters for the flavor, fragrance, and pharmaceutical industries.

Materials:

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • This compound (Solvent)

  • Reactant A (An alcohol or amine)

  • Reactant B (An ester to be transesterified)

  • Molecular Sieves (3Å, activated)

  • Hexane (for washing)

  • Ethanol (for washing)

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vessel (round-bottom flask)

  • Condenser (if heating under reflux)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Experimental Procedure:

  • Preparation: To a 100 mL round-bottom flask, add Reactant A (10 mmol), Reactant B (12 mmol), and this compound (20 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the limiting reactant) and activated molecular sieves (1 g) to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 50-60 °C) under an inert atmosphere. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: Once the reaction has reached the desired conversion, filter off the immobilized lipase and molecular sieves. The enzyme can be washed with hexane and ethanol, dried, and reused.

  • Purification: Remove the solvent (this compound) and any volatile unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.

Quantitative Data from Representative Lipase-Catalyzed Esterifications:

While specific data for a wide range of reactions in this compound is not extensively published, the following table provides representative data from similar lipase-catalyzed esterification reactions to guide optimization.

EnzymeReactantsSolventTemp (°C)Time (h)Yield (%)
Novozym® 435Oleic Acid, EthanolSolvent-free508>95
Novozym® 435Lauric Acid, PropanolHeptane602498
CALBMyristic Acid, ButanolIsooctane456>90

Experimental Workflow for Lipase-Catalyzed Esterification:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Add Reactants A & B to this compound enzyme Add Immobilized Lipase & Molecular Sieves reactants->enzyme 1. stir Stir at Controlled Temperature (e.g., 50-60°C) enzyme->stir monitor Monitor Progress (GC-MS) stir->monitor filter Filter to Recover Enzyme monitor->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate purify Purification (e.g., Chromatography) evaporate->purify product product purify->product Final Product G cluster_principles Green Chemistry Principles cluster_properties This compound Properties cluster_applications Applications safer_solvents Use of Safer Solvents low_toxicity Low Toxicity safer_solvents->low_toxicity renewable Use of Renewable Feedstocks bio_derived Bio-derived renewable->bio_derived degradable Design for Degradation biodegradable Biodegradable degradable->biodegradable biocatalysis Biocatalysis low_toxicity->biocatalysis synthesis General Synthesis (Potential) low_toxicity->synthesis biodegradable->synthesis bio_derived->biocatalysis

References

Application of Ethyl Nonanoate in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate is a fatty acid ethyl ester naturally present in a variety of fruits, alcoholic beverages, and other food products. It is characterized by a fruity, waxy, and slightly nutty aroma, often with notes reminiscent of cognac, pear, and apple. Due to these sensory properties, this compound is a valuable component in the flavor and fragrance industry. In flavor reconstitution studies, this compound is utilized to impart these specific fruity and complex notes to recreate the authentic aroma profiles of various food and beverage products. This document provides detailed application notes and protocols for the use of this compound in the reconstitution of apple, pear, and cognac flavors.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Ethyl pelargonate, Wine ether
CAS Number 123-29-5
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
Appearance Colorless liquid
Odor Profile Fruity, waxy, nutty, cognac, pear, apple[1]
Boiling Point 227 °C
Solubility Insoluble in water; soluble in alcohol and propylene glycol

Application 1: Reconstitution of Apple Flavor

This compound contributes to the characteristic fruity and slightly waxy notes found in many apple cultivars. While not always the most abundant ester, its presence is crucial for achieving a full-bodied and authentic apple aroma.

Quantitative Data for Apple Flavor Reconstitution

The following table summarizes the concentrations of key volatile compounds, including a representative concentration for this compound, used in creating a model "Golden Delicious" type apple flavor. Concentrations are derived from typical values found in the literature.

CompoundClassOdor DescriptorConcentration (µg/kg)
Ethyl AcetateEsterFruity, sweet5,000 - 15,000
Butyl AcetateEsterFruity, sweet, banana1,000 - 5,000
Hexyl AcetateEsterFruity, pear, green2,000 - 10,000
Ethyl ButanoateEsterFruity, pineapple100 - 500
Ethyl-2-methylbutanoateEsterFruity, apple50 - 250
This compound Ester Fruity, waxy, pear 10 - 50
HexanalAldehydeGreen, grassy500 - 2,000
(E)-2-HexenalAldehydeGreen, leafy1,000 - 4,000
1-ButanolAlcoholFusel, alcoholic500 - 1,500
1-HexanolAlcoholGreen, woody200 - 800
β-DamascenoneKetoneFloral, fruity, cooked apple1 - 10
Experimental Protocol: Reconstitution and Analysis of Apple Flavor

This protocol outlines the steps for preparing a model apple flavor and subsequently analyzing it using instrumental and sensory techniques.

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each volatile compound in ethanol (96% v/v) at a concentration of 1000 mg/L. Store at 4°C in airtight vials.

  • Flavor Base Preparation:

    • Prepare a flavorless base solution consisting of 10% (w/v) sucrose and 0.3% (w/v) malic acid in deionized water to mimic the non-volatile components of apple juice.

  • Reconstitution of Apple Flavor Model:

    • Add the appropriate volume of each stock solution to the flavor base to achieve the final concentrations specified in the table above.

    • Thoroughly mix the solution and allow it to equilibrate for at least 24 hours at 4°C before analysis.

  • Instrumental Analysis (GC-MS/GC-O):

    • Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for volatile extraction. Place 5 mL of the reconstituted apple flavor in a 20 mL headspace vial.

    • GC-MS Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Mass Spectrometer: Scan range of 35-350 amu.

    • GC-O Conditions:

      • Use the same GC conditions as for GC-MS.

      • The column effluent is split between the MS detector and a sniffing port.

      • Trained panelists sniff the effluent and record the odor descriptors and their intensity at specific retention times.

  • Sensory Evaluation:

    • Panel: A trained sensory panel of 8-12 individuals.

    • Method: Quantitative Descriptive Analysis (QDA).

    • Procedure: Present the reconstituted apple flavor and a commercial apple juice (as a reference) to the panelists in a randomized order. Panelists rate the intensity of key apple aroma attributes (e.g., fruity, green, sweet, waxy) on a structured scale (e.g., 0-10).

    • Data Analysis: Analyze the sensory data using statistical methods (e.g., ANOVA) to compare the reconstituted flavor to the reference.

Application 2: Reconstitution of Pear Flavor

This compound is a significant contributor to the characteristic ripe and fruity aroma of many pear varieties, providing a distinct waxy and cognac-like nuance.

Quantitative Data for Pear Flavor Reconstitution

The following table provides a model formulation for a "Bartlett" type pear flavor, with concentrations based on published data.

CompoundClassOdor DescriptorConcentration (µg/kg)
Ethyl AcetateEsterFruity, sweet3,000 - 10,000
Butyl AcetateEsterFruity, sweet, banana500 - 2,000
Hexyl AcetateEsterFruity, pear, green5,000 - 20,000
Ethyl ButanoateEsterFruity, pineapple50 - 200
Ethyl HexanoateEsterFruity, apple, anise100 - 400
This compound Ester Fruity, waxy, cognac 20 - 100
Ethyl (E,Z)-2,4-decadienoateEsterPear, sweet10 - 50
HexanalAldehydeGreen, grassy200 - 800
1-HexanolAlcoholGreen, woody1,000 - 5,000
AcetaldehydeAldehydePungent, ethereal100 - 500
Experimental Protocol: Reconstitution and Analysis of Pear Flavor

The experimental protocol for pear flavor reconstitution is similar to that for apple flavor. The key differences are in the composition of the flavor model and the specific sensory attributes to be evaluated.

  • Preparation of Stock Solutions and Flavor Base: Follow the same procedure as for the apple flavor reconstitution. The flavor base for pear can be adjusted to have a slightly lower acidity (e.g., 0.2% malic acid).

  • Reconstitution of Pear Flavor Model: Prepare the pear flavor model using the concentrations specified in the table above.

  • Instrumental Analysis (GC-MS/GC-O): Employ the same GC-MS and GC-O methods as described for the apple flavor analysis.

  • Sensory Evaluation:

    • Panel and Method: Use a trained sensory panel and Quantitative Descriptive Analysis (QDA).

    • Procedure: Present the reconstituted pear flavor and a commercial pear juice or fresh pear puree as a reference. Panelists will rate the intensity of key pear aroma attributes such as "pear," "fruity," "green," "waxy," and "sweet."

Application 3: Reconstitution of Cognac Flavor

In alcoholic beverages like cognac, this compound is a key contributor to the desirable fruity and complex bouquet that develops during fermentation and aging.[2][3]

Quantitative Data for Cognac Flavor Reconstitution

The following table presents a simplified model for a young cognac aroma profile. The actual composition of cognac is highly complex and varies significantly with age and production methods.

CompoundClassOdor DescriptorConcentration (mg/L)
Ethyl AcetateEsterFruity, solvent-like50 - 150
Ethyl LactateEsterMilky, fruity100 - 300
Ethyl HexanoateEsterFruity, apple, anise1 - 5
Ethyl OctanoateEsterFruity, waxy, apricot2 - 8
This compound Ester Fruity, waxy, cognac 0.5 - 2
Ethyl DecanoateEsterFatty, floral1 - 4
Isoamyl AcetateEsterBanana, pear1 - 3
Isoamyl AlcoholAlcoholFusel, malty100 - 400
2-PhenylethanolAlcoholFloral, rose10 - 50
VanillinPhenolVanilla0.1 - 0.5
FurfuralAldehydeCaramel, almond0.5 - 2
Experimental Protocol: Reconstitution and Analysis of Cognac Flavor
  • Preparation of Stock Solutions and Flavor Base:

    • Prepare individual stock solutions of each volatile compound in 40% (v/v) ethanol at a concentration of 1000 mg/L.

    • The flavor base will be a 40% (v/v) ethanol-water solution.

  • Reconstitution of Cognac Flavor Model:

    • Add the appropriate volume of each stock solution to the ethanol-water base to achieve the final concentrations specified in the table.

    • Allow the solution to age for at least one week at room temperature in a sealed glass container to allow for ester equilibration.

  • Instrumental Analysis (GC-MS/GC-O):

    • Sample Preparation: Direct liquid injection or liquid-liquid extraction with dichloromethane can be used.

    • GC-MS and GC-O Conditions: Utilize the same instrumental parameters as for the fruit flavor analysis, with potential adjustments to the oven temperature program to accommodate the wider range of volatile compounds.

  • Sensory Evaluation:

    • Panel and Method: A trained panel of experts in distilled spirits and Descriptive Analysis.

    • Procedure: Present the reconstituted cognac flavor and a reference commercial VS (Very Special) cognac in appropriate glassware. Panelists will evaluate the intensity of key cognac aroma attributes, including "fruity," "floral," "spicy," "woody," and "waxy."

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Flavor Reconstitution

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis cluster_data Data Interpretation stock_solutions Prepare Stock Solutions reconstitute Reconstitute Flavor Model stock_solutions->reconstitute flavor_base Prepare Flavor Base flavor_base->reconstitute instrumental Instrumental Analysis (GC-MS/GC-O) reconstitute->instrumental sensory Sensory Evaluation (QDA) reconstitute->sensory data_analysis Statistical Analysis and Comparison instrumental->data_analysis sensory->data_analysis

Caption: Experimental workflow for flavor reconstitution and analysis.

Logical Relationship of Components in a Reconstituted Flavor Profile

flavor_profile cluster_esters Esters cluster_other_volatiles Other Volatiles reconstituted_flavor Reconstituted Flavor Profile ethyl_nonanoate This compound (Waxy, Fruity) reconstituted_flavor->ethyl_nonanoate imparts other_esters Other Esters (Fruity, Sweet) reconstituted_flavor->other_esters imparts aldehydes Aldehydes (Green, Grassy) reconstituted_flavor->aldehydes imparts alcohols Alcohols (Fusel, Green) reconstituted_flavor->alcohols imparts ketones Ketones & Others (Floral, Spicy) reconstituted_flavor->ketones imparts

Caption: Interplay of volatile components in a reconstituted flavor.

Olfactory Signaling Pathway for Esters

The perception of esters like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a G-protein coupled receptor (GPCR) signaling cascade.[2][4][5][6][7]

olfactory_pathway odorant This compound (Odorant) or Olfactory Receptor (GPCR) odorant->or binds g_protein G-protein (Gαolf) or->g_protein activates ac Adenylyl Cyclase III g_protein->ac activates camp cAMP ac->camp produces cng Cyclic Nucleotide-gated Ion Channel camp->cng opens ca_cl Ca2+/Cl- Influx/Efflux cng->ca_cl allows depolarization Neuron Depolarization ca_cl->depolarization causes signal Signal to Brain depolarization->signal sends

Caption: Simplified olfactory signal transduction pathway.

Conclusion

This compound is a versatile and important flavor compound for the reconstitution of a variety of fruit and beverage aromas. By carefully controlling its concentration in combination with other key volatile compounds, researchers can create authentic and well-balanced flavor models. The protocols outlined in this document provide a framework for conducting such studies, from the preparation of the reconstituted flavor to its instrumental and sensory validation. Understanding the underlying principles of flavor chemistry and sensory perception is crucial for the successful application of this compound in flavor reconstitution research.

References

Application Note: Quantification of Ethyl Nonanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl nonanoate is an important ester that contributes to the characteristic fruity and waxy aroma of many fermented beverages and food products.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. This application note provides a detailed protocol for the development of a calibration curve and the quantification of this compound in a model hydroalcoholic solution using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is sensitive, specific, and can be adapted for various sample matrices.

Principle

The quantification of this compound is achieved by separating the compound from the sample matrix using gas chromatography and detecting it with a mass spectrometer. A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. An internal standard can be used to improve the accuracy and precision of the method.

Experimental Protocols

1. Materials and Reagents

  • This compound (≥98% purity)

  • Ethanol (200 proof, absolute)

  • Deionized water

  • Methanol (GC grade)

  • Internal Standard (IS): e.g., Ethyl octanoate or other suitable ester not present in the sample.

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

2. Preparation of Standard Solutions

2.1. Stock Standard Solution (1000 µg/mL)

  • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

  • Dissolve the this compound in a small amount of methanol.

  • Bring the flask to volume with methanol.

  • Stopper the flask and invert several times to ensure homogeneity. This is the stock standard solution.

2.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock standard solution in a 40% ethanol/water (v/v) solution to mimic a typical beverage matrix. The concentration range should be selected to bracket the expected concentration of this compound in the samples.

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL) in 40% EtOH
10.5510
21.01010
35.05010
410.010010
525.025010
650.050010

Note: If using an internal standard, add a constant concentration of the IS to each working standard and sample.

3. Sample Preparation

For clear liquid samples such as wine or spirits, sample preparation is often minimal.

  • If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm syringe filter.

  • For samples with expected high concentrations of this compound, perform a preliminary dilution with 40% ethanol/water to fall within the calibration range.

  • Transfer 1 mL of the prepared sample into a GC vial.

  • If using an internal standard, add the same amount of IS as in the calibration standards.

4. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of this compound. Method optimization may be required for specific instruments and sample matrices.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan Rangem/z 40-300
Solvent Delay3 min

5. Data Analysis

  • Integrate the peak area of the characteristic ion for this compound (e.g., m/z 88) in each standard and sample chromatogram.

  • If an internal standard is used, calculate the ratio of the this compound peak area to the internal standard peak area.

  • Plot the peak area (or area ratio) versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Data Presentation

Calibration Curve Data

Standard LevelConcentration (µg/mL)Peak Area (or Area Ratio)
10.5[Insert Value]
21.0[Insert Value]
35.0[Insert Value]
410.0[Insert Value]
525.0[Insert Value]
650.0[Insert Value]

Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²)[Insert Value]≥ 0.995
Limit of Detection (LOD)[Insert Value] µg/mL-
Limit of Quantification (LOQ)[Insert Value] µg/mL-
Precision (%RSD)[Insert Value]< 15%
Accuracy (% Recovery)[Insert Value]85-115%

Mandatory Visualization

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock Prepare 1000 µg/mL Stock Standard working Prepare Working Standards (Serial Dilution) stock->working vial Transfer to GC Vials working->vial sample Prepare Sample (Filter/Dilute) sample->vial gcms Inject into GC-MS vial->gcms acquire Acquire Chromatographic Data gcms->acquire integrate Integrate Peak Areas acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

References

Application Notes and Protocols for the Analysis of Ethyl Nonanoate in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl nonanoate is a fatty acid ethyl ester recognized for its characteristic fruity and wine-like aroma, contributing significantly to the flavor profile of various food products, including alcoholic beverages, fruits, and dairy products. Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and authenticity assessment in the food and beverage industry. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in diverse food matrices, intended for researchers, scientists, and professionals in food science and analytical chemistry. The methodologies covered include Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.

Analytical Techniques: An Overview

The selection of an appropriate sample preparation technique is paramount for the accurate analysis of volatile and semi-volatile compounds like this compound in complex food matrices. The choice of method depends on factors such as the nature of the food matrix, the concentration of the analyte, and the desired sensitivity and selectivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and versatile technique ideal for the extraction of volatile and semi-volatile compounds from liquid and solid samples. It involves the partitioning of analytes from the sample's headspace onto a coated fiber, followed by thermal desorption into a GC-MS system.

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive extraction method that utilizes a magnetic stir bar coated with a sorbent phase. It offers a larger extraction phase volume compared to SPME, resulting in higher analyte recovery and lower detection limits.

  • Liquid-Liquid Extraction (LLE): A conventional and robust technique for separating compounds based on their differential solubilities in two immiscible liquid phases. It is a widely used method for the extraction of esters from various food matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound using different sample preparation techniques and food matrices.

Food MatrixSample Preparation TechniqueAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Chardonnay WineHS-SPMEGCxGC-TOFMS0.056 µg/L0.188 µg/LNot Reported[1]
BeerHS-SPMEGC-MS0.01 - 0.05 µg/L (for trace esters)Not Reported93.43% - 103.37% (for trace esters)
Alcoholic BeveragesDirect InjectionGC-MS29 - 530 µg/L (for various esters)Not Reported90.3% - 98.5% (for various esters)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Wine

This protocol is based on the methodology for the analysis of volatile compounds in Chardonnay wines[1].

1. Materials and Reagents:

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.
  • 20 mL headspace vials with PTFE/silicone septa.
  • Sodium chloride (NaCl), analytical grade.
  • Internal standard (e.g., 3-octanol).
  • Milli-Q water.
  • Methanol, HPLC grade.
  • This compound standard.

2. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.
  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
  • Spike the sample with an appropriate concentration of the internal standard solution (e.g., 10 µL of a 1.25 mg/L solution of 3-octanol in ethanol).
  • Immediately seal the vial with a PTFE/silicone septum and a magnetic cap.

3. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator set at 45°C.
  • Allow the sample to equilibrate for 10 minutes.
  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 45 minutes at 45°C.
  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.
  • Desorption Time: 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 35°C, hold for 5 minutes.
  • Ramp to 250°C at 3°C/min.
  • Hold at 250°C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 250°C.
  • Mass Range: m/z 45-450.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for this compound in Beer

This protocol provides a general framework for SBSE analysis of volatile compounds in beer. Optimization may be required for specific beer matrices and target analyte concentrations.

1. Materials and Reagents:

  • PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).
  • 50 mL glass vials with screw caps.
  • Sodium chloride (NaCl), analytical grade.
  • Internal standard (e.g., ethyl heptanoate-d15).
  • Methanol, HPLC grade.
  • This compound standard.

2. Sample Preparation:

  • Degas the beer sample by sonication or gentle stirring.
  • Measure 50 mL of the degassed beer into a 50 mL glass vial.
  • Add 12.5 g of NaCl to the vial.
  • Spike the sample with an appropriate concentration of the internal standard.
  • Place the PDMS-coated stir bar into the vial.

3. SBSE Procedure:

  • Seal the vial and place it on a magnetic stirrer.
  • Stir the sample at a constant speed (e.g., 1000 rpm) for 180 minutes at room temperature.
  • After extraction, remove the stir bar with clean forceps, rinse it with a small amount of Milli-Q water, and gently dry it with a lint-free tissue.

4. Thermal Desorption and GC-MS Analysis:

  • Place the dried stir bar into a thermal desorption tube.
  • Analyze the sample using a thermal desorption unit coupled to a GC-MS system.
  • Thermal Desorption Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 250°C at 60°C/min.
  • Hold at 250°C for 5 minutes.
  • GC-MS parameters: Follow the conditions outlined in Protocol 1, with potential adjustments to the oven temperature program based on the specific column and analyte retention times.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Fruit Juice

This protocol describes a general LLE procedure for the extraction of esters from fruit juice.

1. Materials and Reagents:

  • Separatory funnel (250 mL).
  • Extraction solvent: Dichloromethane or a mixture of hexane and diethyl ether (1:1 v/v), analytical grade.
  • Sodium chloride (NaCl), analytical grade.
  • Anhydrous sodium sulfate (Na2SO4).
  • Internal standard (e.g., methyl heptanoate).
  • Rotary evaporator.
  • GC vials.
  • This compound standard.

2. Sample Preparation:

  • Centrifuge the fruit juice sample to remove any pulp or suspended solids.
  • Measure 100 mL of the clarified juice into a 250 mL separatory funnel.
  • Add 20 g of NaCl to the juice to salt out the analytes.
  • Spike the sample with an appropriate concentration of the internal standard.

3. LLE Procedure:

  • Add 50 mL of the extraction solvent to the separatory funnel.
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  • Allow the layers to separate completely.
  • Drain the lower organic layer into a clean flask.
  • Repeat the extraction of the aqueous layer twice more with 50 mL portions of the extraction solvent.
  • Combine the three organic extracts.

4. Post-Extraction Processing:

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
  • Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator at a low temperature (e.g., 30-35°C).
  • Transfer the concentrated extract to a GC vial for analysis.

5. GC-MS Analysis:

  • Follow the GC-MS conditions outlined in Protocol 1. A split injection may be necessary depending on the concentration of the analytes in the final extract.

Workflow and Pathway Diagrams

Sample_Preparation_Workflow cluster_SPME HS-SPME cluster_SBSE SBSE cluster_LLE LLE spme_sample 1. Sample Aliquoting & Salting spme_is 2. Internal Standard Spiking spme_sample->spme_is spme_equil 3. Equilibration spme_is->spme_equil spme_extract 4. Headspace Extraction spme_equil->spme_extract spme_desorp 5. Thermal Desorption spme_extract->spme_desorp gcms GC-MS Analysis spme_desorp->gcms sbse_sample 1. Sample Degassing & Salting sbse_is 2. Internal Standard Spiking sbse_sample->sbse_is sbse_extract 3. Stir Bar Extraction sbse_is->sbse_extract sbse_dry 4. Stir Bar Drying sbse_extract->sbse_dry sbse_desorp 5. Thermal Desorption sbse_dry->sbse_desorp sbse_desorp->gcms lle_sample 1. Sample Clarification & Salting lle_is 2. Internal Standard Spiking lle_sample->lle_is lle_extract 3. Solvent Extraction lle_is->lle_extract lle_dry 4. Drying of Extract lle_extract->lle_dry lle_conc 5. Concentration lle_dry->lle_conc lle_conc->gcms start Food Sample start->spme_sample start->sbse_sample start->lle_sample

Caption: General workflow for this compound analysis.

GCMS_Analysis_Pathway injector GC Injector (Thermal Desorption) column Gas Chromatography Column (Separation) injector->column Carrier Gas Flow ms Mass Spectrometer (Detection & Identification) column->ms Analyte Elution data Data Analysis (Quantification) ms->data Mass Spectra

Caption: GC-MS analysis pathway for this compound.

References

Application Notes and Protocols: Ethyl Nonanoate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the use of ethyl nonanoate as a versatile building block in the synthesis of valuable fine chemicals. This compound, a fatty acid ester with a characteristic fruity and waxy aroma, is widely utilized in the flavor and fragrance industry.[1][2][3] Beyond its direct use as an aromatic compound, its chemical structure offers a platform for the synthesis of more complex molecules, including flavor and fragrance ingredients, and key intermediates for pharmaceuticals.

This document focuses on the application of the Claisen condensation of this compound to synthesize β-keto esters, which are pivotal intermediates for a variety of fine chemicals. A subsequent stereoselective reduction protocol to obtain valuable 1,3-diols is also detailed.

Application 1: Synthesis of β-Keto Esters via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the creation of β-keto esters.[4][5][6] These molecules are valuable precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components. The self-condensation of this compound yields ethyl 2-heptyl-3-oxoundecanoate, a higher molecular weight β-keto ester that can be further modified to produce unique flavor and fragrance compounds or serve as an intermediate in drug synthesis.

Reaction Principle:

In the presence of a strong base, such as sodium ethoxide, the α-proton of an ester is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group results in the formation of a β-keto ester. The overall transformation involves the formation of a new carbon-carbon bond between the α-carbon of one ester and the carbonyl carbon of another.

Claisen_Condensation 2_Ethyl_Nonanoate 2 x this compound Base 1. NaOEt, EtOH 2. H₃O⁺ (workup) 2_Ethyl_Nonanoate->Base Beta_Keto_Ester Ethyl 2-heptyl-3-oxoundecanoate (β-Keto Ester) Base->Beta_Keto_Ester Ethanol Ethanol Base->Ethanol +

Experimental Protocol: Synthesis of Ethyl 2-heptyl-3-oxoundecanoate

This protocol is a general procedure for the Claisen condensation of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • This compound (≥98% purity)

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Preparation of Sodium Ethoxide: In a clean, dry three-neck flask under a nitrogen atmosphere, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 200 mL of anhydrous diethyl ether.

  • Addition of this compound: Place 186.3 g (1.0 mol) of this compound in the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 500 g of crushed ice and 500 mL of cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 2 x 100 mL of 1 M HCl, followed by 2 x 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield ethyl 2-heptyl-3-oxoundecanoate.

Quantitative Data (Expected):

ParameterValue
Reactants
This compound1.0 mol
Sodium Ethoxide0.5 mol
Product
Ethyl 2-heptyl-3-oxoundecanoate-
Yield (Theoretical) Up to 50% (based on this compound)
Purity (after distillation) >95%

Application 2: Synthesis of 1,3-Diols via Stereoselective Reduction of β-Keto Esters

The β-keto ester synthesized from this compound can be stereoselectively reduced to produce chiral 1,3-diols. These diols are valuable building blocks in the synthesis of natural products and pharmaceutical agents.[7][8][9][10] The stereoselective reduction can be achieved using various reagents, with chemoenzymatic methods offering high enantioselectivity.[11][12][13]

Reaction Principle:

The reduction of the β-keto group in the β-keto ester can lead to the formation of two diastereomeric β-hydroxy esters. By choosing an appropriate reducing agent and reaction conditions, one diastereomer can be favored. Subsequent reduction of the ester group yields the 1,3-diol. Biocatalytic reductions using ketoreductases (KREDs) are particularly effective in achieving high stereoselectivity.[13][14]

Diol_Synthesis Beta_Keto_Ester Ethyl 2-heptyl-3-oxoundecanoate Reduction_Step1 1. Stereoselective Reduction (e.g., KRED enzyme) 2. H₃O⁺ (workup) Beta_Keto_Ester->Reduction_Step1 Beta_Hydroxy_Ester Ethyl 2-heptyl-3-hydroxyundecanoate (β-Hydroxy Ester) Reduction_Step1->Beta_Hydroxy_Ester Reduction_Step2 1. Reduction (e.g., LiAlH₄) 2. H₃O⁺ (workup) Beta_Hydroxy_Ester->Reduction_Step2 Diol 2-Heptylundecane-1,3-diol (1,3-Diol) Reduction_Step2->Diol

Experimental Protocol: Diastereoselective Reduction to 2-Heptylundecane-1,3-diol

This protocol outlines a general two-step procedure for the diastereoselective reduction of the β-keto ester.

Part A: Stereoselective Reduction of the Ketone

Materials:

  • Ethyl 2-heptyl-3-oxoundecanoate

  • Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)

  • NADH or NADPH cofactor

  • Isopropanol (for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Ethyl acetate

Procedure:

  • Enzyme Screening: Screen a panel of commercially available KREDs to identify the enzyme that provides the desired stereoselectivity and conversion for the substrate.

  • Preparative Scale Bioreduction:

    • In a temperature-controlled reaction vessel, dissolve the β-keto ester (e.g., 1 g) in a minimal amount of a co-solvent like DMSO or isopropanol.

    • Add this solution to the buffer containing the selected KRED, the cofactor (catalytic amount), and a co-substrate for cofactor regeneration (e.g., isopropanol).

    • Stir the reaction at the optimal temperature for the enzyme (typically 25-30 °C) and monitor the progress by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude β-hydroxy ester can be purified by column chromatography.

Part B: Reduction of the Ester

Materials:

  • Ethyl 2-heptyl-3-hydroxyundecanoate (from Part A)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (e.g., 2 molar equivalents relative to the ester) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve the β-hydroxy ester in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

    • Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate to yield the crude 1,3-diol.

  • Purification: The product can be purified by column chromatography or crystallization.

Quantitative Data (Expected):

ParameterValue
Stereoselective Reduction (Part A)
Yield80-95%
Diastereomeric Excess (d.e.)>95% (enzyme dependent)
Enantiomeric Excess (e.e.)>99% (enzyme dependent)
Ester Reduction (Part B)
Yield>90%
Overall Yield 70-85%
Final Purity >98%

Conclusion

This compound serves as a readily available and cost-effective starting material for the synthesis of valuable fine chemicals. The protocols detailed above for the Claisen condensation and subsequent stereoselective reduction provide a clear pathway to access complex β-keto esters and chiral 1,3-diols. These intermediates are of significant interest to researchers and professionals in the fields of flavor, fragrance, and pharmaceutical development, opening avenues for the creation of novel and high-value products. Further exploration of other transformations of this compound and its derivatives will undoubtedly continue to expand its utility in fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Nonanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethyl nonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to optimize the yield and purity of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.

Guide 1: Low or No Product Yield

Problem: The reaction results in a low yield or no formation of this compound.

Possible CauseProposed SolutionExpected Outcome
Equilibrium Limitation Fischer-Speier esterification is a reversible reaction. The accumulation of water as a byproduct can drive the equilibrium back towards the reactants.[1][2]Shifting the equilibrium towards the product side, thereby increasing the yield.
1. Remove Water: Utilize a Dean-Stark apparatus to azeotropically remove water as it forms during the reaction.[1]
2. Use Excess Alcohol: Employ a large excess of ethanol (e.g., 5 to 10-fold molar excess relative to nonanoic acid). This shifts the equilibrium towards the formation of the ester.[3]
Incomplete Reaction The reaction has not proceeded to completion within the allotted time.Driving the reaction further towards completion.
1. Increase Reaction Time: Long-chain fatty acids like nonanoic acid may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can range from 1 to 10 hours.[1]
2. Increase Temperature: Ensure the reaction is heated to an appropriate reflux temperature to provide sufficient activation energy.[1]
Catalyst Inactivity The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[1]An enhanced reaction rate leading to improved yield.
1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.
2. Optimize Catalyst Loading: The optimal amount of catalyst can vary. Start with a catalytic amount (e.g., 1-5 mol%) and optimize as needed.[1]
Steric Hindrance The long alkyl chain of nonanoic acid can sterically hinder the approach of the alcohol to the carboxylic acid.[2]Overcoming the steric barrier to facilitate the reaction.
1. Increase Reaction Temperature: Refluxing at a higher temperature can help overcome the steric hindrance.[1]

Guide 2: Product Purity Issues

Problem: The final this compound product is impure, containing starting materials or byproducts.

Possible CauseProposed SolutionExpected Outcome
Presence of Unreacted Nonanoic Acid Incomplete reaction or inefficient purification.A purer final product with residual acid removed.
1. Drive Reaction to Completion: Refer to the solutions for "Low or No Product Yield".
2. Neutralization Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to remove any unreacted nonanoic acid.[4]
Presence of Unreacted Ethanol A large excess of ethanol was used and not fully removed.A purer final product with residual alcohol removed.
1. Evaporation: Remove the excess ethanol by rotary evaporation after the reaction is complete.
2. Aqueous Wash: Wash the organic layer with water or brine to remove residual ethanol.
Formation of Side Products At high temperatures, side reactions such as the dehydration of ethanol to form diethyl ether can occur, especially with a high concentration of acid catalyst.Minimized byproduct formation and a cleaner reaction profile.
1. Optimize Temperature: Avoid excessively high temperatures that could lead to side reactions.
2. Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer-Speier esterification.[5] This reaction involves heating nonanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][7]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] Spot the reaction mixture alongside the starting nonanoic acid on a TLC plate. The reaction is complete when the spot corresponding to the nonanoic acid has disappeared, and a new, less polar spot for the this compound product is prominent.

Q3: What is the role of the acid catalyst in the Fischer esterification?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][7] This increases the rate of the reaction.

Q4: Why is it important to remove water from the reaction mixture?

A4: Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the reactants (nonanoic acid and ethanol), thereby reducing the yield of the desired this compound.[2]

Q5: What are some potential side products in the synthesis of this compound?

A5: A potential side product is diethyl ether, which can form from the acid-catalyzed dehydration of ethanol, especially at higher temperatures. Another possible, though less common, byproduct is nonyl nonanoate, which could result from the reduction of nonanoic acid to 1-nonanol followed by esterification.[6]

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of long-chain fatty acid esters, based on general principles of Fischer esterification. Specific data for this compound is limited; therefore, these tables provide expected trends.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Expected Yield (%)Notes
1:1~65%Equilibrium is not favored towards products.[3]
5:1>85%A moderate excess of alcohol shifts the equilibrium.
10:1>95%A large excess of alcohol significantly drives the reaction to completion.[3]
20:1~99%Further increases may not be cost-effective for the marginal gain in yield.

Table 2: Effect of Catalyst Concentration on Esterification

Catalyst (H₂SO₄) Conc. (wt% of reactants)Expected Reaction RateNotes
0.5%SlowMay require extended reaction times.
1-2%ModerateA good starting point for optimization.[8]
5%FastIncreased risk of side reactions and charring.

Table 3: Effect of Temperature on Esterification of Nonanoic Acid

Temperature (°C)Expected Reaction RateNotes
60-80ModerateReflux temperature of ethanol. A common starting point.
100-120FastMay require a higher boiling solvent or pressurized system.
>130Very FastIncreased potential for side reactions and degradation.[8]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer-Speier Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Nonanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (recommended)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add nonanoic acid (1 molar equivalent) and a large excess of anhydrous ethanol (e.g., 10 molar equivalents). If using a Dean-Stark trap, add toluene (approximately 20-30% of the total reactant volume).[8]

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-2% w/w of the total reactant weight) to the stirred reaction mixture.[8]

  • Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux with constant stirring. The reaction temperature will typically be around the boiling point of ethanol (78 °C) or the toluene/water azeotrope.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours, or when the theoretical amount of water has been collected in the Dean-Stark trap.

  • Workup - Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add ethyl acetate to dilute the reaction mixture. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess ethanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Nonanoic Acid Nonanoic Acid Mixing & Heating Mixing & Heating Nonanoic Acid->Mixing & Heating Ethanol Ethanol Ethanol->Mixing & Heating Acid Catalyst Acid Catalyst Acid Catalyst->Mixing & Heating Reflux Reflux Mixing & Heating->Reflux Water Removal Water Removal Reflux->Water Removal Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound Troubleshooting_Yield start Low Yield of this compound check_equilibrium Is water being removed? start->check_equilibrium remove_water Use Dean-Stark or excess alcohol check_equilibrium->remove_water No check_completion Is the reaction complete (TLC)? check_equilibrium->check_completion Yes remove_water->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_catalyst Is the catalyst active and sufficient? check_completion->check_catalyst Yes success Yield Optimized increase_time_temp->success optimize_catalyst Use fresh catalyst or optimize loading check_catalyst->optimize_catalyst No check_catalyst->success Yes optimize_catalyst->success

References

troubleshooting peak tailing of ethyl nonanoate in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Peak Tailing of Ethyl Nonanoate

This guide provides detailed troubleshooting for peak tailing observed during the Gas Chromatography (GC) analysis of this compound. The content is structured in a question-and-answer format to directly address common issues encountered by researchers and analysts.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

In an ideal GC analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This occurs when a fraction of the analyte molecules is retained longer in the system than the bulk of the sample.[1]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify individual compounds in a mixture.[1][3]

  • Inaccurate Quantification: The distortion compromises the accuracy and reproducibility of peak integration, leading to unreliable quantitative results.[1][4]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection.

Q2: How is peak tailing measured quantitatively?

Peak tailing is most commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) .[1][5] The United States Pharmacopeia (USP) defines the tailing factor as Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak's leading edge to the perpendicular dropped from the peak maximum.[6][7]

A summary of these quantitative values is presented below.

Data Presentation: Peak Shape Acceptance Criteria

ParameterIdeal ValueAcceptable RangeProblematic ValuePotential Impact
Tailing/Asymmetry Factor (Tf/As) 1.0 (Perfectly Symmetrical)0.9 - 1.5> 1.5Poor resolution, inaccurate integration.[3][4][8]
Peak Shape Description Symmetrical GaussianMinor AsymmetryNoticeable TailingCo-elution with nearby peaks.
Resolution (Rs) > 2.01.5 - 2.0< 1.5Incomplete separation of analytes.

A new, high-quality column should exhibit a Tailing Factor between 0.9 and 1.2.[8][9] Values greater than 2.0 indicate a significant issue that must be resolved.[8][9]

Q3: All the peaks in my chromatogram are tailing, including the solvent peak. What does this indicate?

When all peaks exhibit tailing, the cause is almost always a physical issue within the GC flow path that creates turbulence or unswept "dead" volume.[10][11] This affects every compound passing through the system. The most common causes are:

  • Improper Column Installation: The column may be positioned too high or too low within the inlet, creating dead volume.[4][10] An incorrect installation in the detector can also cause this issue.[1]

  • Poor Column Cut: The end of the column must be a clean, 90-degree cut.[3] A jagged or uneven cut can create turbulence, causing peaks to tail.[10]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the stability and path of the carrier gas flow.[1][5]

To resolve this, you should re-cut the column ends and reinstall the column in both the inlet and detector, ensuring the manufacturer's specified insertion distances are met.[3][10]

Q4: Only my this compound peak (and other polar compounds) are tailing, while my hydrocarbon standards look fine. What is the cause?

This is a classic symptom of chemical interaction, or "activity," within the GC system.[1][10] this compound, as an ester, has polar characteristics and can interact with active sites. Non-polar hydrocarbons are unaffected and thus produce good peak shapes.[12] The primary sources of this activity are:

  • Contaminated Inlet Liner: The glass liner in the injector is a common place for non-volatile sample residues to accumulate.[9] These residues, along with the liner's glass surface, can contain active silanol (-Si-OH) groups that strongly interact with polar analytes like this compound, delaying their passage to the column and causing tailing.[1][13]

  • Column Contamination: The first few meters of the GC column can become contaminated with residue from repeated injections.[14][15] This creates active sites within the column itself.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1][4]

The recommended solution is to perform routine maintenance, starting with the inlet.[16] Replace the inlet liner and septum, and trim 10-20 cm from the front of the column.[15] If the problem persists, consider diluting your sample.[1]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical cause of analyte interaction with active sites.

G cluster_diagnosis Step 1: Diagnose the Scope cluster_physical Physical / Flow Path Issues cluster_chemical Chemical / Activity Issues start Observe Peak Tailing for this compound all_peaks All Peaks Tailing? start->all_peaks install Improper Column Installation all_peaks->install  Yes liner Contaminated Inlet Liner all_peaks->liner  No (Only Polar Peaks) cut Poor Column Cut install->cut leaks System Leaks cut->leaks solve_physical Solution: Re-cut & Re-install Column. Perform Leak Check. leaks->solve_physical column_cont Column Head Contamination liner->column_cont overload Sample Overload column_cont->overload solve_chemical Solution: Replace Liner & Septum. Trim Column Inlet. overload->solve_chemical

Caption: A logical workflow for diagnosing and resolving GC peak tailing.

G Mechanism of Peak Tailing via Active Sites cluster_liner GC Inlet Liner Surface cluster_analyte Analyte Molecules silanol1 Si-OH silanol2 Si-OH surface1 Si-O-Si surface2 Si-O-Si en1 This compound en1->silanol1 Strong Adsorption (Delayed Elution) en2 This compound en2->surface1 Normal Partitioning (Desired Path) en3 This compound en3->surface2 Normal Partitioning (Desired Path)

Caption: Interaction of this compound with active silanol sites.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner & Septum Replacement)

Objective: To replace consumable parts in the injection port to eliminate sources of chemical activity and contamination.[5][17]

Methodology:

  • Cool Down: Ensure the GC inlet and oven have cooled completely to room temperature.[1]

  • Turn Off Gas: Turn off the carrier gas flow to the inlet being serviced.

  • Disassemble Inlet:

    • Carefully unscrew and remove the septum retaining nut.

    • Remove the old septum.

    • Using clean forceps, gently remove the inlet liner and the O-ring from the top of the liner.[1]

  • Clean and Inspect: Wipe the accessible surfaces of the inlet with a lint-free cloth dampened with methanol or isopropanol.

  • Reassemble with New Parts:

    • Place a new O-ring onto a new, deactivated liner of the appropriate type for your injection.

    • Insert the new liner into the inlet.

    • Place a new septum into the septum retaining nut and tighten it according to the manufacturer's recommendation (do not overtighten, as this can cause coring).[18]

  • Restore System: Turn the carrier gas back on, heat the inlet and oven to their setpoints, and check for leaks.

Protocol 2: Capillary Column Trimming

Objective: To remove the contaminated or active front section of a capillary column to restore inertness and performance.[15]

Methodology:

  • Cool Down & Prepare: Ensure the GC oven and inlet have cooled to room temperature.[1] Carefully loosen the column nut at the inlet and gently withdraw the column.

  • Clean the Column: Wearing clean, powder-free gloves, wipe the first 20-30 cm of the column with a lint-free cloth dampened with methanol.

  • Score and Cut:

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a single, light score on the polyimide coating approximately 10-20 cm from the end.[1][3]

    • Gently flex the column at the score line to create a clean, 90-degree break.[1]

  • Inspect the Cut: Use a small magnifier to inspect the cut surface.[1] It must be flat and square with no shards or jagged edges.[10] If the cut is poor, repeat the process a few centimeters further down the column.

  • Reinstall Column:

    • If the old ferrule is deformed, replace it with a new one.

    • Reinstall the column in the inlet, ensuring the insertion depth is set according to your instrument manufacturer's specifications to prevent dead volume.[3][10]

    • Tighten the column nut.

  • Condition: Briefly condition the column by heating it to a high temperature (below its maximum limit) to remove any oxygen that may have entered the system.[19][20]

References

Technical Support Center: Resolution of Ethyl Nonanoate and its Isomeric Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the resolution of ethyl nonanoate from its isomeric esters.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Peaks in Gas Chromatography (GC)

When analyzing this compound, you may encounter co-elution with its isomers, such as branched-chain esters (e.g., ethyl methyl-octanoates) or other esters with the same molecular formula (C11H22O2). This guide provides a systematic approach to diagnose and resolve these separation issues.

1. Initial Diagnosis

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-eluting compounds. A shoulder suggests a distinct overlapping peak, while tailing might indicate an unresolved impurity or interaction with the column's stationary phase.

  • Mass Spectrometry (MS) Data Review: If using a GC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak confirms the presence of multiple components.

2. Method Optimization

If co-elution is confirmed, the following steps can be taken to improve resolution. The key is to manipulate the three factors that govern chromatographic separation: efficiency (N) , selectivity (α) , and retention factor (k') .

  • Optimize the Temperature Program:

    • Lower the Initial Oven Temperature: This increases the retention of early-eluting compounds, potentially resolving them from the solvent front and each other.

    • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity (around 25-35 cm/s for Helium). This maximizes column efficiency, leading to sharper peaks that are easier to resolve.

  • Change the Injection Mode:

    • For thermally labile or high-concentration samples, switching from splitless to a split injection (e.g., 50:1 ratio) can produce sharper peaks.

3. Advanced Troubleshooting: Column Selection

If optimizing the method parameters does not provide adequate resolution, the issue likely lies with the selectivity of the GC column for your specific isomers.

  • Select a Column with a Different Stationary Phase: The choice of stationary phase is the most critical factor for selectivity. For separating ester isomers, consider the following:

    • Polar Columns: Highly polar stationary phases, such as those containing cyanopropyl or polyethylene glycol (wax) , are often effective for separating isomers of fatty acid esters. These phases provide different interaction mechanisms compared to standard non-polar phases.

    • Ionic Liquid Columns: These columns offer unique selectivities and can be particularly effective for resolving complex mixtures of positional and geometric isomers.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Peak Resolution (Shouldering, Broadening) Check_Peak_Shape Analyze Peak Shape (Tailing, Fronting, Shoulders) Start->Check_Peak_Shape Check_MS_Data Review Mass Spectra Across the Peak Start->Check_MS_Data Coelution_Confirmed Co-elution Confirmed Check_Peak_Shape->Coelution_Confirmed Check_MS_Data->Coelution_Confirmed Optimize_Method Optimize GC Method Coelution_Confirmed->Optimize_Method Adjust_Temp Adjust Temperature Program (Initial Temp, Ramp Rate) Optimize_Method->Adjust_Temp Adjust_Flow Optimize Carrier Gas Flow Optimize_Method->Adjust_Flow Change_Column Change GC Column Adjust_Temp->Change_Column If resolution is still poor Adjust_Flow->Change_Column If resolution is still poor Select_Polar_Phase Select a Polar Stationary Phase (e.g., Cyanopropyl, Wax) Change_Column->Select_Polar_Phase Yes Resolution_Improved Resolution Improved Change_Column->Resolution_Improved No, resolution is adequate Consider_IL_Phase Consider an Ionic Liquid Column Select_Polar_Phase->Consider_IL_Phase If still unresolved Select_Polar_Phase->Resolution_Improved Consider_IL_Phase->Resolution_Improved

Caption: Troubleshooting workflow for poor GC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I should be aware of?

A1: this compound has the molecular formula C11H22O2. Its common isomers are constitutional isomers, which have different carbon skeletons. These include:

  • Branched-chain ethyl esters, such as ethyl 2-methyloctanoate, ethyl 3-methyloctanoate, etc.

  • Esters with different acid and alcohol portions, such as propyl octanoate, butyl heptanoate, pentyl hexanoate, and their respective isomers.

If double bonds are present in the carbon chain, geometric (cis/trans) and positional isomers of the double bond would also exist.

Q2: My peaks are still co-eluting after optimizing the temperature program. What should I do next?

A2: If temperature program optimization is insufficient, the problem is likely a lack of selectivity (α) of your current GC column for your specific isomers. The most effective next step is to switch to a column with a different stationary phase chemistry. For esters, which are polar compounds, changing to a more polar column, such as a wax column (polyethylene glycol) or a cyanopropyl-based column, can provide the necessary selectivity for separation.

Q3: How can I confirm that a peak is pure and not a co-elution of isomers?

A3: There are several ways to assess peak purity:

  • Diode Array Detector (DAD) (for HPLC): A DAD can perform peak purity analysis by acquiring UV-Vis spectra across the peak. If all spectra are identical, the peak is likely pure.

  • Mass Spectrometry (MS) (for GC-MS or LC-MS): By "slicing" the peak and examining the mass spectrum at different points (beginning, apex, and end), you can identify co-elution. If the mass spectrum changes across the peak, it indicates the presence of more than one compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isomers with the same nominal mass but different elemental compositions, although this is less common for isomers of this compound which share the same elemental formula.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to separate this compound isomers?

A4: Yes, HPLC can be an effective technique for separating ester isomers, particularly when derivatization is not desirable. Reversed-phase HPLC (RP-HPLC) is a common approach. The separation can be influenced by the choice of stationary phase (e.g., C18, Phenyl-Hexyl) and the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients). For particularly challenging separations, silver ion HPLC (Ag-HPLC) can be used, which is highly effective for separating isomers based on the degree and geometry of unsaturation.

Data Presentation

Table 1: Comparison of GC Columns for Fatty Acid Ester Isomer Separation

Stationary Phase ChemistryPolarityTypical Application for Ester IsomersAdvantages
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polarGeneral purpose, separation primarily by boiling point.Robust, widely available.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Low polaritySeparation of aromatic and moderately polar compounds.Good general-purpose column with slightly different selectivity than 100% dimethylpolysiloxane.
Polyethylene Glycol (Wax) (e.g., DB-WAX, Carbowax)PolarExcellent for separating polar compounds like fatty acid esters.High selectivity for polar analytes.
Biscyanopropyl Polysiloxane (e.g., SP-2380, Rt-2560)High polaritySpecialized for the separation of cis/trans isomers of fatty acid esters.Provides unique selectivity for geometric isomers.
Ionic Liquid (e.g., SLB-IL111)Extremely polarSeparation of a wide range of isomers, including positional and geometric.Offers unique and tunable selectivity.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Isomers

This protocol provides a general starting point for the separation of C11H22O2 ester isomers. Optimization may be required based on the specific isomers present in the sample.

1. Sample Preparation:

  • Prepare a stock solution of the ester mixture at 1 mg/mL in a suitable solvent like hexane or ethyl acetate.
  • Perform serial dilutions to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
  • Transfer the final dilution to a 2 mL autosampler vial.

2. GC-MS Instrument Parameters:

  • GC System: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a highly polar cyanopropyl column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify peaks based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).
  • Assess resolution (Rs) between critical isomer pairs. A resolution of ≥ 1.5 indicates baseline separation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (1 mg/mL) Serial_Dilution Perform Serial Dilutions Prep_Stock->Serial_Dilution Transfer_Vial Transfer to Autosampler Vial Serial_Dilution->Transfer_Vial Injection Inject Sample into GC Transfer_Vial->Injection Separation Chromatographic Separation (DB-WAX column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectra) Detection->Peak_ID Resolution_Calc Calculate Resolution (Rs) Peak_ID->Resolution_Calc

Caption: Workflow for GC-MS analysis of this compound isomers.

Technical Support Center: Quantification of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of ethyl nonanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the analysis of this compound, a volatile organic compound (VOC), matrix components can either suppress or enhance its signal during analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This interference can lead to inaccurate quantification, compromising the reliability of the results.[2] The complexity of the sample matrix, such as in food, blood, or environmental samples, often dictates the extent of these effects.[5][6]

Q2: What are the common strategies to mitigate matrix effects in this compound analysis?

A2: Several strategies can be employed to counteract matrix effects:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) aim to remove interfering components from the sample matrix before analysis.[3]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for any signal suppression or enhancement.[7]

  • Standard Addition: Known amounts of a pure this compound standard are added to the sample, and the increase in signal is used to determine the original concentration. This method is particularly useful when a blank matrix is unavailable.[8][9]

  • Stable Isotope Dilution (SID): A known amount of an isotopically labeled version of this compound is added to the sample as an internal standard. Since the labeled standard behaves almost identically to the analyte during sample preparation and analysis, it effectively corrects for matrix effects and variations in recovery.[10][11]

Q3: When should I choose one mitigation strategy over another?

A3: The choice of strategy depends on several factors:

  • Availability of a Blank Matrix: If a representative blank matrix is available, matrix-matched calibration is often a practical and effective choice.[7]

  • Complexity of the Matrix: For highly complex or variable matrices where obtaining a blank is difficult, the standard addition method is a robust alternative.[8]

  • Required Accuracy and Precision: For the highest level of accuracy and to correct for losses during sample preparation, stable isotope dilution is the gold standard, although it requires the availability of a labeled internal standard.[10][11]

  • Throughput and Cost: Sample preparation methods like QuEChERS can offer a good balance between cleanup efficiency, speed, and cost for certain sample types.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, particularly focusing on problems arising from matrix effects.

Problem 1: Poor Peak Shape (Peak Tailing) for this compound

  • Question: I am observing significant peak tailing for this compound in my GC-MS analysis. What are the potential causes and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, often related to active sites in the GC system or improper setup.[13][14]

    • Cause 1: Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile matrix components, creating active sites that interact with this compound.

      • Solution: Replace the inlet liner. Perform regular preventative maintenance, especially when analyzing complex matrices.[14]

    • Cause 2: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.[15]

    • Cause 3: Column Contamination: The analytical column itself can become contaminated with matrix components over time.

      • Solution: Trim the first 10-20 cm from the front of the column. If tailing persists, the column may need to be replaced.[14]

    • Cause 4: Solvent-Phase Polarity Mismatch: A mismatch between the polarity of the injection solvent and the GC column's stationary phase can cause peak distortion.

      • Solution: Ensure the solvent is compatible with the stationary phase. If possible, change the solvent to one that is more compatible.[13]

Problem 2: Inconsistent and Low Recoveries of this compound

  • Question: My recovery of this compound is low and varies significantly between samples from the same batch. What could be the issue?

  • Answer: Low and inconsistent recoveries are often a direct consequence of uncompensated matrix effects.

    • Cause 1: Signal Suppression: Components in your sample matrix are likely co-eluting with this compound and suppressing its ionization in the MS source.

      • Solution 1: Improve Sample Cleanup: Implement a more rigorous sample preparation method like QuEChERS or SPE to remove interfering matrix components.

      • Solution 2: Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects observed in your samples.

      • Solution 3: Employ the Standard Addition Method: This will allow for accurate quantification even in the presence of signal suppression.[9]

    • Cause 2: Analyte Loss During Sample Preparation: this compound may be lost during extraction or cleanup steps.

      • Solution: The most reliable way to correct for these losses is to use a stable isotope-labeled internal standard (e.g., this compound-d3) and the stable isotope dilution method.[10]

Quantitative Data Summary

The following table provides a representative comparison of different methods for mitigating matrix effects in the quantification of this compound in a wine matrix. The values are illustrative and can vary depending on the specific matrix and experimental conditions.

Mitigation MethodAnalyte Recovery (%)Relative Standard Deviation (RSD, %)Notes
Solvent-Based Calibration5525Significant signal suppression observed due to matrix components. Not recommended for complex matrices.
Matrix-Matched Calibration958Effectively compensates for predictable matrix effects. Requires a representative blank matrix.[3]
Standard Addition1026Accurate for complex and variable matrices where a blank is unavailable. Can be more time-consuming.[8]
Stable Isotope Dilution993The most accurate method, correcting for both matrix effects and analyte loss during sample preparation.[11]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Wine

This protocol is adapted from the AOAC official method for pesticide analysis and is suitable for extracting this compound from a wine matrix.[12]

  • Sample Measurement: Transfer 15 mL of the wine sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard. For stable isotope dilution, add a known amount of this compound-d3.

  • Acetonitrile Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Vortexing: Vortex the tube vigorously for 1 minute.

  • Salting Out: Add the contents of a Mylar pouch containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

  • Shaking: Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE): Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at ≥15,000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS analysis.

Protocol 2: Standard Addition Method for this compound Quantification by GC-MS

This protocol outlines the procedure for the method of standard additions.[9][16]

  • Sample Preparation: Prepare at least four equal aliquots of the sample extract (e.g., 1 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero addition" sample).

    • Spike the remaining aliquots with increasing, known amounts of a standard this compound solution. The concentration of the spikes should be in the expected range of the analyte in the sample (e.g., 0.5x, 1x, 2x the estimated concentration).

  • Volume Equalization: Add a small amount of solvent to the unspiked and lower-spiked samples to ensure all final volumes are identical.

  • GC-MS Analysis: Analyze all prepared samples under the same GC-MS conditions.

  • Data Analysis:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Strategy sample Wine Sample extraction QuEChERS Extraction sample->extraction Add Acetonitrile & Salts cleanup Dispersive SPE extraction->cleanup Transfer Supernatant gcms GC-MS Analysis cleanup->gcms data Data Processing gcms->data mmc Matrix-Matched Calibration data->mmc sa Standard Addition data->sa sid Stable Isotope Dilution data->sid

Caption: Experimental workflow for this compound quantification.

troubleshooting_peak_tailing start Peak Tailing Observed q1 Check Inlet Liner start->q1 s1 Replace Liner q1->s1 Contaminated q2 Check Column Installation q1->q2 OK end Problem Resolved s1->end s2 Re-install Column q2->s2 Improper q3 Column Contaminated? q2->q3 OK s2->end s3 Trim Column q3->s3 Yes q3->end No, Replace Column s3->end

References

Technical Support Center: Ethyl Nonanoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of ethyl nonanoate. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound can degrade through three main pathways:

  • Chemical Hydrolysis: This occurs in the presence of water and is catalyzed by acids or bases.

  • Enzymatic Hydrolysis: Enzymes such as lipases and esterases can break down this compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.

Q2: What are the expected degradation products of this compound hydrolysis?

The primary products of both chemical and enzymatic hydrolysis of this compound are nonanoic acid and ethanol .

Q3: My this compound sample is degrading faster than expected. What could be the cause?

Several factors can accelerate the degradation of this compound:

  • Extreme pH conditions: Both highly acidic and alkaline environments significantly catalyze hydrolysis.[1]

  • Elevated temperatures: Higher temperatures increase the rate of both chemical and enzymatic degradation.[1]

  • Microbial contamination: The presence of microorganisms that produce esterases or lipases will lead to enzymatic degradation.

  • Exposure to light: If your sample is not protected from light, photodegradation may be occurring.[1]

Q4: I am observing unexpected peaks in my GC-MS/HPLC analysis. What could they be?

Unexpected peaks could be byproducts of the degradation process. In the case of photodegradation, various smaller, more volatile molecules can be formed. It is also possible that impurities in the initial this compound sample or reactions with the solvent or container material are the source of these peaks.

Q5: How can I prevent the degradation of my this compound samples during storage?

To ensure the stability of this compound, it is recommended to:

  • Store samples at low temperatures, such as -20°C or -80°C.

  • Protect samples from light by using amber vials or storing them in the dark.

  • Use a buffered solution at a neutral pH if the sample is in an aqueous matrix.

  • Ensure the use of sterile containers and solvents to prevent microbial contamination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound degradation.

Issue 1: Inconsistent Degradation Rates in Replicate Experiments
Potential Cause Troubleshooting Step
Inhomogeneous sample matrix (e.g., soil, complex media)Ensure thorough homogenization of the matrix before adding this compound.
Inaccurate dosing of this compoundCalibrate pipettes and use a consistent method for adding the compound.
Fluctuations in temperature or pHUse a temperature-controlled incubator and a buffered experimental medium.
ContaminationUse sterile equipment and aseptic techniques to prevent microbial growth.
Issue 2: Difficulty in Quantifying this compound and its Degradation Products
Potential Cause Troubleshooting Step
Poor chromatographic separationOptimize the GC-MS or HPLC method (e.g., adjust the temperature gradient, change the mobile phase composition, or use a different column).
Low detector responseCheck the concentration of your standards and ensure the detector is functioning correctly. Consider derivatization to enhance sensitivity.
Matrix effectsPerform a matrix-matched calibration or use an internal standard for quantification.
Sample loss during extractionOptimize the extraction procedure to ensure high recovery of all analytes.

Quantitative Data Summary

Currently, specific kinetic data for the degradation of this compound is not extensively available in the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions. The following table provides a template for organizing such data.

Degradation PathwayConditionRate Constant (k)Half-life (t½)Degradation Products
Acid Hydrolysis pH 2, 25°CUser-determinedUser-determinedNonanoic acid, Ethanol
pH 4, 25°CUser-determinedUser-determinedNonanoic acid, Ethanol
Base Hydrolysis pH 10, 25°CUser-determinedUser-determinedNonanoate, Ethanol
pH 12, 25°CUser-determinedUser-determinedNonanoate, Ethanol
Enzymatic Hydrolysis Lipase from Candida antarctica, 37°CUser-determinedUser-determinedNonanoic acid, Ethanol
Photodegradation Simulated sunlight, 25°CUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Chemical Hydrolysis of this compound
  • Preparation of Reaction Solutions: Prepare buffered solutions at the desired acidic or alkaline pH.

  • Reaction Setup: In a temperature-controlled vial, add a known concentration of this compound to the buffered solution.

  • Incubation: Incubate the vials at a constant temperature, protecting them from light.

  • Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Sample Preparation: Quench the reaction (e.g., by neutralizing the pH) and extract the analytes using a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples by GC-MS or HPLC to quantify the remaining this compound and the formation of nonanoic acid and ethanol.

Protocol 2: Enzymatic Hydrolysis of this compound
  • Enzyme Solution Preparation: Prepare a solution of the desired lipase or esterase in a suitable buffer (typically near neutral pH).

  • Reaction Setup: In a temperature-controlled vial, add a known concentration of this compound to the buffer. Initiate the reaction by adding the enzyme solution.

  • Incubation: Incubate the vials at the optimal temperature for the enzyme.

  • Sampling and Analysis: Follow steps 4-6 from the chemical hydrolysis protocol.

Protocol 3: Photodegradation of this compound
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Irradiation: Place the solution in a quartz vial and expose it to a light source (e.g., a xenon lamp to simulate sunlight or a UV lamp).

  • Control: Prepare a dark control by wrapping an identical vial in aluminum foil and placing it under the same temperature conditions.

  • Sampling and Analysis: At various time intervals, take samples from both the irradiated and dark control vials and analyze them by GC-MS or HPLC to identify and quantify the parent compound and any degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Ethyl_Nonanoate This compound Acid_Catalyzed Acid-Catalyzed Ethyl_Nonanoate->Acid_Catalyzed H+ Base_Catalyzed Base-Catalyzed Ethyl_Nonanoate->Base_Catalyzed OH- Enzymatic Enzymatic (Lipase/Esterase) Ethyl_Nonanoate->Enzymatic UV_Light UV Light Ethyl_Nonanoate->UV_Light hv Degradation_Products Nonanoic Acid + Ethanol Acid_Catalyzed->Degradation_Products Base_Catalyzed->Degradation_Products Enzymatic->Degradation_Products Photo_Products Various Photoproducts UV_Light->Photo_Products

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Inconsistent Degradation Results Check_Homogeneity Is the sample matrix homogeneous? Start->Check_Homogeneity Homogenize Action: Homogenize sample matrix Check_Homogeneity->Homogenize No Check_Dosing Is the dosing of this compound accurate? Check_Homogeneity->Check_Dosing Yes Homogenize->Check_Dosing Calibrate Action: Calibrate equipment and standardize protocol Check_Dosing->Calibrate No Check_Conditions Are temperature and pH stable? Check_Dosing->Check_Conditions Yes Calibrate->Check_Conditions Control_Conditions Action: Use temperature control and buffers Check_Conditions->Control_Conditions No Check_Contamination Is there evidence of microbial contamination? Check_Conditions->Check_Contamination Yes Control_Conditions->Check_Contamination Sterilize Action: Use sterile techniques and equipment Check_Contamination->Sterilize Yes End Consistent results Check_Contamination->End No Sterilize->End

Caption: Troubleshooting inconsistent degradation results.

References

common interferences in the GC-MS analysis of ethyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the GC-MS analysis of ethyl nonanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during experimentation. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC-MS analysis of this compound?

A1: The most common interferences can be categorized into four main types:

  • Contamination: Introduction of external impurities into your sample or system. A primary example is phthalate contamination from plastic lab consumables.[1][2]

  • Ghost Peaks: Unexpected peaks in your chromatogram that are not part of your sample. These can arise from sample carryover, septum bleed, or contamination in the injector.

  • Column Bleed: The degradation of the stationary phase of the GC column at elevated temperatures, leading to a rising baseline and characteristic mass spectral ions.[3][4][5]

  • Matrix Effects: The alteration of the analyte's signal (enhancement or suppression) due to co-eluting compounds from the sample matrix.[6] This is particularly relevant when analyzing this compound in complex samples like wine or citrus products.[7][8][9][10][11]

Q2: I see unexpected peaks in my blank runs. What are they and how can I get rid of them?

A2: These are likely "ghost peaks" resulting from contamination. Common culprits include:

  • Phthalates: Ubiquitous plasticizers found in many lab consumables like vial caps, pipette tips, and solvents.[1][2]

  • Septum Bleed: Small particles from the injector septum breaking off and entering the liner.

  • Sample Carryover: Residuals from a previous, more concentrated sample remaining in the syringe or injector.[12]

  • Contaminated Solvents or Gases: Impurities in the solvents used for sample preparation or in the carrier gas.

To eliminate ghost peaks, a systematic approach to identifying and removing the source of contamination is necessary. Refer to the "Troubleshooting Guide for Ghost Peaks" below for a detailed workflow.

Q3: My baseline is rising significantly during the temperature ramp. Is this normal?

A3: A rising baseline, especially at higher temperatures, is often indicative of column bleed.[5] This occurs as the column's stationary phase begins to break down. While a small amount of bleed is normal for all columns, excessive bleed can obscure analyte peaks and introduce interfering ions into the mass spectrometer. Common column bleed ions include m/z 73, 147, 207, 281, 355, and 429.[4][13] To minimize column bleed, it is crucial to use the column within its specified temperature limits and to ensure a clean, oxygen-free carrier gas supply.

Q4: The peak area for my this compound standard is inconsistent when I analyze it in a sample matrix compared to a pure solvent. Why is this happening?

A4: This phenomenon is known as a matrix effect.[6] Co-eluting compounds from your sample matrix (e.g., sugars, acids, or other esters in a wine sample) can interfere with the ionization of this compound in the MS source, leading to either signal suppression or enhancement.[7][11] This can result in inaccurate quantification. To compensate for matrix effects, it is recommended to use matrix-matched standards or an internal standard that behaves similarly to this compound.

Troubleshooting Guides

Guide 1: Phthalate Contamination

Problem: You observe significant peaks corresponding to common phthalates (e.g., dibutyl phthalate - DBP, diethylhexyl phthalate - DEHP) in your chromatograms, even in blank injections.

Solution Workflow:

G A High Phthalate Background Detected B Run Solvent Blank with High-Purity Solvent A->B C Phthalates Present in Blank? B->C D Source is likely GC System or Consumables C->D Yes E Source is likely Sample Preparation Solvents/Reagents C->E No F Replace Septum and Liner D->F J Test New Batch of Solvents E->J G Bake out GC Column F->G H Check Carrier Gas Purity and Traps G->H I Use Phthalate-Free Consumables (Vials, Caps, Pipette Tips) H->I L Problem Resolved? I->L K Filter Solvents J->K K->L M Continue Analysis L->M Yes N Consult Instrument Specialist L->N No

Caption: Troubleshooting workflow for phthalate contamination.

Experimental Protocol: Minimizing Phthalate Contamination

  • Glassware Preparation:

    • Thoroughly wash all glassware with a phosphate-free detergent.

    • Rinse extensively with tap water, followed by deionized water.

    • Rinse with a high-purity solvent (e.g., acetone or hexane) known to be free of phthalates.

    • Dry glassware in an oven at a high temperature (e.g., 250-300°C) for several hours.

  • Consumable Selection:

    • Whenever possible, use glassware instead of plastic.

    • If plastic consumables are necessary, select products certified as "phthalate-free."

    • Use vial caps with PTFE-lined septa.

  • Solvent and Reagent Purity:

    • Use the highest purity solvents available (e.g., pesticide residue grade).

    • Run a blank of each new solvent bottle to check for contamination before use.

    • Store solvents in glass containers.

  • GC System Maintenance:

    • Regularly replace the injector septum with a high-temperature, low-bleed option.

    • Use deactivated glass liners in the injector port.

    • Ensure the carrier gas is of high purity (99.999% or higher) and that oxygen and moisture traps are functioning correctly.

Data Presentation: Impact of Cleaning Procedures on Phthalate Background

PhthalateBackground Level (Area Counts) - Before CleaningBackground Level (Area Counts) - After Cleaning% Reduction
Diethyl phthalate (DEP)150,00012,00092%
Dibutyl phthalate (DBP)500,00035,00093%
Di(2-ethylhexyl) phthalate (DEHP)1,200,00080,00093.3%

Note: Data is illustrative and will vary depending on the initial level of contamination and the thoroughness of the cleaning procedures.

Guide 2: Column Bleed

Problem: You observe a significant rise in the baseline of your chromatogram at higher temperatures, and the mass spectra of the baseline show characteristic ions at m/z 207 and 281.

Solution Workflow:

G A High Column Bleed Detected B Verify Operating Temperature is within Column Limits A->B C Temperature Exceeded? B->C D Reduce Max Oven Temperature C->D Yes E Check for Leaks in the System C->E No I Continue Analysis D->I F Check Carrier Gas Purity and Traps E->F G Condition the Column F->G H Bleed Reduced? G->H H->I Yes J Column May Be Damaged. Replace Column. H->J No

Caption: Troubleshooting workflow for excessive column bleed.

Experimental Protocol: GC Column Conditioning

  • Installation:

    • Install the column in the GC inlet, but do not connect it to the mass spectrometer.

    • Establish carrier gas flow through the column. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air.

  • Conditioning Program:

    • Set the oven temperature program to ramp at 5-10°C/min to a final temperature approximately 20°C above the highest temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

    • Hold at the final temperature for 1-2 hours. For new columns, a longer conditioning time may be required as per the manufacturer's instructions.

  • MS Connection and Verification:

    • Cool the GC oven.

    • Connect the column to the MS interface.

    • Pump down the MS and allow it to stabilize.

    • Run a blank temperature program to verify that the column bleed has been reduced to an acceptable level.

Data Presentation: Common Column Bleed Ions

m/zIdentityCommon Source
73, 147, 221Trimethylsilyl (TMS) groupFrom silylation reagents or silicone septa
207, 281, 355Cyclic siloxanesPolydimethylsiloxane-based stationary phases

Note: The intensity of these ions will increase with higher oven temperatures and column age.[3][4][13]

Guide 3: Matrix Effects

Problem: You observe poor accuracy and precision in your quantitative results for this compound when analyzing complex samples. The peak response is different in the sample matrix compared to the solvent standard.

Solution Workflow:

G A Inaccurate Quantification Due to Suspected Matrix Effects B Prepare and Analyze Matrix-Matched Standards A->B C Does Matrix-Matched Calibration Improve Accuracy? B->C D Use Matrix-Matched Calibration for Quantification C->D Yes E Consider Further Sample Cleanup C->E No F Implement an Internal Standard E->F G Dilute the Sample Extract E->G H Re-evaluate and Optimize Method F->H G->H

Caption: Workflow for addressing matrix effects.

Experimental Protocol: Preparation of Matrix-Matched Standards

  • Prepare a Blank Matrix Extract:

    • Obtain a sample of the matrix (e.g., wine, fruit juice) that is known to be free of this compound.

    • Process this blank matrix sample using the exact same extraction and cleanup procedure as your unknown samples.

  • Spike the Blank Extract:

    • Create a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound. The concentration range should bracket the expected concentration in your samples.

  • Construct the Calibration Curve:

    • Analyze the matrix-matched standards by GC-MS.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify Unknown Samples:

    • Analyze your unknown samples.

    • Determine the concentration of this compound in your samples by using the calibration curve generated from the matrix-matched standards.

Data Presentation: Quantifying Matrix Effects in Wine Analysis

AnalyteConcentration (ng/mL)Peak Area (Solvent Standard)Peak Area (Matrix-Matched Standard)Matrix Effect (%)
This compound50850,0001,105,000+30% (Enhancement)
Linalool501,200,000960,000-20% (Suppression)

Note: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. Positive values indicate signal enhancement, while negative values indicate signal suppression.[7][10][11]

Guide 4: Co-eluting Compounds

Problem: The peak for this compound is not symmetrical and appears to overlap with another peak, making accurate integration difficult.

Potential Co-eluting Compounds in Specific Matrices:

  • Citrus Oils: Terpenes such as limonene, β-myrcene, and linalool can potentially co-elute depending on the chromatographic conditions.[9][14][15][16]

  • Wine and Beer: Other fatty acid ethyl esters (e.g., ethyl octanoate, ethyl decanoate) and higher alcohols may elute close to this compound.[17][18][19][20]

Solution:

  • Mass Spectral Deconvolution:

    • Examine the mass spectra across the entire peak. If the spectra change from the leading edge to the tailing edge, it indicates the presence of more than one compound.

    • Use the mass spectrometer's software to extract the ion chromatogram for a unique ion of this compound (e.g., m/z 88) to quantify it without interference from the co-eluting compound.

  • Chromatographic Optimization:

    • Modify the Temperature Program: Decrease the ramp rate of the oven temperature program to improve the separation between closely eluting compounds.

    • Change the Column: If resolution cannot be achieved by modifying the temperature program, consider using a column with a different stationary phase polarity. For example, if you are using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a WAX column) can alter the elution order and improve separation.

This technical support center provides a starting point for troubleshooting common issues in the GC-MS analysis of this compound. For more complex issues, consulting your instrument's user manual and seeking advice from experienced chromatographers is recommended.

References

Technical Support Center: Optimization of SPME Fiber Selection for Ethyl Nonanoate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the efficient extraction of ethyl nonanoate. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the SPME extraction of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no recovery of this compound Inappropriate fiber chemistry: The polarity of the fiber coating may not be suitable for the semi-polar nature of this compound.Select a fiber with appropriate polarity. For volatile esters like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.[1][2] Consider testing fibers with different polarities (e.g., PDMS for nonpolar, Polyacrylate for polar compounds) to find the optimal match.[3]
Suboptimal extraction temperature: The temperature may be too low for efficient partitioning of this compound into the headspace and onto the fiber, or too high, which can negatively impact the adsorption process.[4]Optimize the extraction temperature. An initial starting point for volatile esters is often in the range of 40-60 °C.[2][5] Perform a temperature optimization study to find the ideal balance for your specific sample matrix.
Insufficient extraction time: The system may not have reached equilibrium, leading to incomplete extraction.Increase the extraction time to allow for sufficient partitioning of the analyte onto the fiber.[6] Typical extraction times can range from 15 to 60 minutes.[5] An equilibration time optimization experiment is recommended.
Poor reproducibility Inconsistent sample volume and headspace: Variations in the sample volume to headspace ratio in the vial will affect the equilibrium and, consequently, the amount of analyte extracted.Maintain a consistent sample volume and use vials of the same size for all samples and standards to ensure a constant headspace volume.
Fiber degradation or contamination: Repeated use can lead to a decline in fiber performance. The fiber might be contaminated with residues from previous analyses or damaged from contact with the septum or injector port.Condition the fiber before the first use and between analyses according to the manufacturer's instructions. Visually inspect the fiber for any signs of damage. Avoid overtightening the GC injection port septum to prevent fiber stripping.[3]
Matrix effects: Components in the sample matrix (e.g., fats, sugars, salts) can interfere with the extraction of this compound.For complex liquid samples, headspace SPME is generally preferred over direct immersion to avoid matrix interferences.[7] The addition of salt (salting out) can sometimes increase the volatility of the analyte and improve extraction efficiency, but this should be tested and applied consistently.[5]
Peak tailing or carryover in GC analysis Incomplete desorption: The desorption time or temperature in the GC inlet may be insufficient to transfer all of the extracted this compound from the fiber to the column.Optimize the desorption parameters. A typical starting point is 250 °C for 5 minutes.[5] Ensure the GC inlet is properly configured for SPME analysis.
Active sites in the GC system: The analyte may be interacting with active sites in the GC inlet liner or the column, leading to peak shape issues.Use a deactivated inlet liner specifically designed for SPME. Ensure the GC column is in good condition and has not become active.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for extracting this compound?

A1: For a semi-volatile ester like this compound, a combination (or "three-phase") fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point as it can effectively extract a wide range of volatile and semi-volatile compounds.[1][2] The selection of the optimal fiber depends on the sample matrix. It is recommended to screen a few fibers of different polarities to determine the best performance for your specific application.[8]

Q2: What is the difference between direct immersion and headspace SPME for this compound extraction?

A2: In direct immersion (DI-SPME), the fiber is placed directly into the liquid sample. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample.[7] For volatile compounds like this compound in complex matrices, HS-SPME is generally recommended to avoid interference from non-volatile matrix components and to prolong the life of the SPME fiber.[7]

Q3: How can I improve the sensitivity of my this compound measurement using SPME?

A3: To improve sensitivity, you can:

  • Optimize extraction parameters: Systematically optimize extraction time and temperature to maximize analyte adsorption.[2][6]

  • Select the most efficient fiber: As discussed in Q1, screen different fiber coatings.

  • Consider "salting out": Adding a salt like sodium chloride to your aqueous sample can increase the volatility of this compound and enhance its partitioning into the headspace.[5]

  • Agitation: Stirring or agitating the sample during extraction can accelerate the equilibration process.[5]

Q4: What are the typical GC-MS parameters for the analysis of this compound after SPME?

A4: A common setup involves a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Injector: A splitless injection mode is typically used with a temperature around 250 °C to ensure efficient thermal desorption of the analyte from the SPME fiber.[5]

  • Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is often suitable for separating volatile and semi-volatile compounds.

  • Oven Program: A temperature ramp program is used to separate the analytes. For example, starting at a low temperature (e.g., 35-40 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 220-250 °C).[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for this compound (molecular weight: 186.29 g/mol ) and its fragments.[9]

Experimental Protocol: Headspace SPME-GC-MS for this compound

This protocol provides a general methodology for the extraction and analysis of this compound from a liquid sample. Optimization of specific parameters is recommended for each unique sample matrix.

1. Sample Preparation: a. Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). b. If applicable, add a consistent amount of an internal standard. c. If using the "salting out" method, add a pre-determined amount of sodium chloride (e.g., 1 g) and gently swirl to dissolve. d. Immediately seal the vial with a septum cap.

2. SPME Fiber Conditioning: a. Before first use, and as needed, condition the SPME fiber in the GC inlet at the temperature recommended by the manufacturer.

3. Headspace Extraction: a. Place the sealed sample vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50 °C). b. Allow the sample to equilibrate at this temperature for a set time (e.g., 10 minutes). c. Manually or with an autosampler, insert the SPME needle through the vial septum and expose the fiber to the headspace above the sample.[3] d. Keep the fiber exposed for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation (if used). e. After extraction, retract the fiber back into the needle and remove it from the sample vial.[3]

4. GC-MS Analysis: a. Immediately insert the SPME needle into the GC injection port. b. Depress the plunger to expose the fiber and begin the thermal desorption process. c. Start the GC-MS data acquisition. d. Keep the fiber in the inlet for the optimized desorption time (e.g., 5 minutes) at the set temperature (e.g., 250 °C). e. After desorption, retract the fiber and remove the SPME device from the inlet. f. The GC-MS will then separate and detect the desorbed analytes.

SPME Fiber Selection Workflow

SPME_Fiber_Selection start Define Analyte: This compound (Semi-polar, Volatile Ester) fiber_type Initial Fiber Selection: Consider Mixed-Phase Fibers (e.g., DVB/CAR/PDMS) start->fiber_type exp_setup Experimental Setup: Headspace SPME-GC-MS fiber_type->exp_setup optimization Parameter Optimization exp_setup->optimization temp Temperature optimization->temp time Time optimization->time agitation Agitation/Salt optimization->agitation analysis Analyze Results: Peak Area, Shape, S/N optimization->analysis Run Experiments decision Performance Acceptable? analysis->decision screen_fibers Screen Alternative Fibers: - PDMS (Nonpolar) - Polyacrylate (Polar) decision->screen_fibers No final_method Final Optimized Method decision->final_method Yes screen_fibers->optimization Re-optimize compare Compare Fiber Performance screen_fibers->compare compare->final_method

Caption: Workflow for SPME fiber selection and method optimization.

References

reducing solvent peaks in the analysis of ethyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ethyl nonanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on reducing the impact of solvent peaks.

Frequently Asked Questions (FAQs)

Q1: Why is the solvent peak so large and how can it affect my analysis of this compound?

A large solvent peak is a common phenomenon in chromatographic and spectroscopic analyses. It occurs because the solvent is present in a much higher concentration than the analyte of interest, in this case, this compound. This can be problematic as it may obscure the peaks of early-eluting compounds, including this compound itself or any impurities, making accurate quantification and identification difficult.[1][2] A broad or tailing solvent peak can also interfere with the baseline, further complicating the analysis.[1][3]

Q2: What are the primary methods to reduce the solvent peak in Gas Chromatography (GC) analysis?

Several strategies can be employed to minimize the interference from the solvent peak in GC. These can be broadly categorized into method optimization, sample introduction techniques, and data processing.[4]

  • Method Optimization: This includes selecting an appropriate solvent with a significantly different elution profile from this compound, utilizing temperature programming to enhance separation, and extending the retention time of the target compound by adjusting column temperature or using a longer column.[4]

  • Sample Introduction: Techniques like split injection can reduce the amount of solvent entering the column.[4] A higher split ratio will vent more of the solvent. Using a programmable temperature vaporizer (PTV) injector allows for solvent elimination before the sample is transferred to the column.[2]

  • Data Processing: Modern chromatography software allows for setting a "solvent delay" time, during which the detector is turned off until after the solvent has eluted.[5] This prevents the large solvent peak from being recorded.

Q3: How can I address a broad or fronting solvent peak in my chromatogram?

A broad or fronting solvent peak can be caused by several factors. Troubleshooting this issue involves checking for leaks in the injector, ensuring the injection volume is not too large, and optimizing the injector and column temperatures.[1] Additionally, a low split ratio can contribute to broader peaks.[1] In HPLC, a sample solvent that is stronger than the mobile phase can cause peak fronting.

Q4: Are there specific techniques for solvent suppression in Nuclear Magnetic Resonance (NMR) spectroscopy?

Yes, several pulse sequences are designed for solvent suppression in NMR. Common techniques include presaturation, where the solvent resonance is irradiated to reduce its intensity, and methods like WATERGATE (Water suppression by gradient-tailored excitation).[6][7] The choice of technique depends on the solvent and the specific requirements of the experiment. For effective suppression, good sample shimming and temperature stability are crucial.[8]

Troubleshooting Guides

This section provides detailed guides to address specific issues related to solvent peaks in the analysis of this compound.

Guide 1: Troubleshooting a Large Solvent Peak in GC

Issue: The solvent peak is obscuring the this compound peak.

Possible Causes and Solutions:

Possible Cause Suggested Remedy
Inappropriate Solvent ChoiceSelect a solvent with a lower boiling point than this compound to ensure it elutes much earlier.[1]
Large Injection VolumeDecrease the injection volume to reduce the amount of solvent introduced.[1]
Low Split RatioIncrease the split ratio to vent more of the solvent and reduce the amount entering the column.[1]
Low Initial Oven TemperatureA higher initial oven temperature can help to focus the solvent peak, making it sharper and narrower. However, ensure it's at least 10°C below the solvent's boiling point for splitless injections.[1]
Inadequate Solvent DelaySet or increase the solvent delay time in your data acquisition method to prevent the detector from recording the solvent peak.[5]
Guide 2: Addressing Broad or Tailing Solvent Peaks in HPLC

Issue: The solvent peak is broad and interfering with the baseline and early eluting peaks.

Possible Causes and Solutions:

Possible Cause Suggested Remedy
Sample Solvent IncompatibilityEnsure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[9]
Sample OverloadReduce the concentration of the sample or the injection volume.[3]
Column ContaminationFlush the column with a strong solvent to remove contaminants that may be causing peak distortion.[10]
Extra-column VolumeMinimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[9]
Improper Mobile Phase PreparationEnsure the mobile phase is properly degassed and that all components are fully miscible.[11][12]

Experimental Protocols

Protocol 1: Optimizing GC Conditions for this compound Analysis

This protocol outlines a general approach to developing a GC method that minimizes solvent peak interference.

  • Solvent Selection: Choose a volatile solvent with a boiling point significantly lower than that of this compound (boiling point ~213-214°C). Hexane or pentane are often suitable choices.

  • Column Selection: Use a non-polar or mid-polar capillary column suitable for the analysis of fatty acid esters.

  • Injector and Inlet Conditions:

    • Set the injector temperature high enough to ensure complete and rapid vaporization of the sample (e.g., 250°C).

    • Start with a split ratio of 50:1 and adjust as needed. Increase the ratio to reduce the solvent peak size.

  • Oven Temperature Program:

    • Begin with an initial oven temperature slightly above the boiling point of the solvent for a short hold time (e.g., 40°C for 1 minute).

    • Implement a temperature ramp (e.g., 10°C/min) to a final temperature that allows for the elution of this compound in a reasonable time.

  • Detector Settings:

    • If using a mass spectrometer, set a solvent delay to prevent the filament from being saturated by the solvent. The delay time should be just after the solvent is expected to elute.

    • For an FID, the solvent peak will be present, but the goal is to make it sharp and well-separated from the analyte peak.

Protocol 2: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to avoid issues with solvent peaks.

  • Solvent for Sample Dilution: Dissolve the this compound sample in the initial mobile phase whenever possible.[11] If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.

  • Sample Concentration: Prepare a sample concentration that is within the linear range of the detector and does not overload the column. A typical starting concentration is around 1 mg/mL, which can then be diluted as needed.[3]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[13]

Visualizations

GC_Troubleshooting_Workflow start Large or Broad Solvent Peak in GC check_injection Check Injection Parameters start->check_injection check_method Review GC Method start->check_method check_data Data Acquisition Settings start->check_data adjust_volume Decrease Injection Volume check_injection->adjust_volume increase_split Increase Split Ratio check_injection->increase_split solution Problem Resolved adjust_volume->solution increase_split->solution change_solvent Select Lower Boiling Point Solvent check_method->change_solvent optimize_temp Optimize Temperature Program check_method->optimize_temp change_solvent->solution optimize_temp->solution set_delay Set/Increase Solvent Delay check_data->set_delay set_delay->solution

Caption: Troubleshooting workflow for large or broad solvent peaks in GC analysis.

HPLC_Sample_Prep_Workflow start Start: Sample Preparation for HPLC dissolve_sample Dissolve this compound in Appropriate Solvent start->dissolve_sample check_solvent Is solvent weaker than or same as mobile phase? dissolve_sample->check_solvent redissolve Redissolve in a weaker solvent check_solvent->redissolve No adjust_concentration Adjust Concentration (e.g., 1 mg/mL) check_solvent->adjust_concentration Yes redissolve->check_solvent filter_sample Filter Sample (0.22 or 0.45 µm filter) adjust_concentration->filter_sample inject Inject into HPLC filter_sample->inject

Caption: Recommended sample preparation workflow for HPLC analysis of this compound.

References

dealing with ethyl nonanoate skin sensitization in laboratory handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling ethyl nonanoate in the laboratory to minimize the risk of skin sensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound, also known as ethyl pelargonate, is an ester with the chemical formula C₁₁H₂₂O₂.[1] It is a colorless liquid with a fruity, wine-like, or cognac-like odor.[1][2] It occurs naturally in various fruits, alcoholic beverages, and other foods.[1][3] In laboratory and industrial settings, it is used as a flavoring agent and in the formulation of fragrances.[1][3][4]

Q2: Is this compound a skin sensitizer?

A: Yes, this compound is considered to have the potential for skin sensitization.[3][5] While some human tests with a 12% solution showed no evidence of sensitization, the Research Institute for Fragrance Materials (RIFM) Expert Panel has classified it as a skin sensitizer based on a comprehensive review of available data.[5][6] Safety Data Sheets (SDS) also list it as a skin irritant (Category 2).[2][7]

Q3: What is skin sensitization and what are the symptoms?

A: Skin sensitization, or allergic contact dermatitis, is a type of allergic reaction that occurs after repeated contact with a substance.[8][9][10] It is a delayed hypersensitivity reaction, meaning symptoms typically appear 48-72 hours after exposure in a sensitized individual.[8] The initial exposure (sensitization phase) primes the immune system, and subsequent exposures (elicitation phase) trigger the allergic response.[9][10]

Common symptoms are generally confined to the site of contact and may include:

  • Redness and itching[8]

  • Swelling and blistering[8]

  • Dry, bumpy, or scaly skin[8][9]

Q4: What immediate actions should I take after accidental skin contact with this compound?

A: If you come into contact with this compound, it is crucial to act quickly to minimize exposure:

  • Immediately remove any contaminated clothing, gloves, or jewelry.[11][12]

  • Wash the affected skin area thoroughly with soap and cool running water for at least 15 minutes.[11][13]

  • Seek medical attention if irritation, redness, or other symptoms develop or persist.[11]

  • Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).[11]

Troubleshooting Guide

Problem / Scenario Immediate Action(s) Follow-up / Prevention
Small Spill on Skin/Gloves 1. Immediately remove the contaminated gloves using the proper technique to avoid skin contact. 2. Wash hands and any affected skin area with soap and water for at least 15 minutes.[11][13]1. Review handling procedures and ensure proper PPE is being used. 2. Report the incident to your laboratory supervisor. 3. Monitor the skin for any signs of irritation or sensitization for the next 48-72 hours.[8]
Large Splash on Body/Clothing 1. Proceed immediately to the nearest safety shower and pull the activation handle.[11] 2. While under the shower, remove all contaminated clothing, including shoes.[11][13] 3. Flush the affected area for a minimum of 15 minutes.[11][13] 4. Have a colleague call for emergency medical assistance.[13]1. Seek immediate and thorough medical evaluation. Provide the SDS for this compound to the medical personnel.[13] 2. Conduct a full incident review to identify the cause of the splash. 3. Implement corrective actions, which may include process changes or enhanced PPE (e.g., chemical aprons, face shields).[14]
Experiencing Skin Rash After Handling 1. Cease all work with this compound immediately. 2. Inform your supervisor and your institution's Environmental Health and Safety (EHS) department. 3. Seek a medical evaluation from a healthcare professional, preferably one specializing in occupational dermatology.1. Do not handle this compound or materials containing it until cleared by a medical professional. 2. If sensitization is confirmed, you must avoid all future skin contact with the substance. 3. The lab must review and update its risk assessment and control measures.
Workspace Contamination / Spill 1. Alert others in the lab and restrict access to the spill area.[13] 2. If the spill is large or you are not trained to handle it, evacuate and call your institution's emergency response team. 3. For small spills, don appropriate PPE (gloves, safety goggles, lab coat). 4. Use an appropriate absorbent material to contain and clean up the spill.[13]1. Dispose of all cleanup materials as hazardous waste according to your institution's guidelines. 2. Decontaminate the affected surfaces thoroughly. 3. Review spill response procedures and ensure spill kits are adequately stocked.

Data Presentation

Skin Sensitization Potential of this compound

The Globally Harmonized System (GHS) provides criteria for classifying skin sensitizers into categories.[15] Category 1 is for substances identified as sensitizers, which can be further divided into Subcategory 1A for high potency and Subcategory 1B for low-to-moderate potency.[15] The murine Local Lymph Node Assay (LLNA) is a preferred animal test method where a Stimulation Index (SI) of ≥3 is considered a positive result.[16][17] The EC3 value from this test (the concentration required to produce an SI of 3) is a measure of potency.[17]

Parameter Value / Classification Reference
GHS Classification Skin Irritation (Category 2)[2][7]
RIFM Determination Skin Sensitizer[3][5]
NESIL (No Expected Sensitization Induction Level) 4700 µg/cm²[5][6]
Human Maximization Test (12% solution) No evidence of sensitization in 25 subjects[5]

Note: While some Safety Data Sheets may state "No sensitizing effects known,"[18] the more specialized evaluations by bodies like RIFM classify it as a potential sensitizer. It is best practice to handle it as such.

Experimental Protocols

General Workflow for In Vitro/In Chemico Skin Sensitization Assessment

Modern approaches to sensitization testing, in line with OECD guidelines, often follow an Adverse Outcome Pathway (AOP) model, using a combination of non-animal testing methods before resorting to in vivo tests like the LLNA.[19]

G cluster_0 Key Event 1: Molecular Initiating Event cluster_1 Key Event 2: Keratinocyte Response cluster_2 Key Event 3: Dendritic Cell Activation cluster_3 Key Event 4: T-Cell Proliferation cluster_assays Associated OECD Test Guidelines KE1 Haptenation: Covalent Binding to Skin Proteins KE2 Inflammatory Cytokine Release & Nrf2/ARE Pathway Activation KE1->KE2 KE3 DC Maturation & Migration to Draining Lymph Node KE2->KE3 KE4 Activation & Clonal Expansion of Allergen-Specific T-Cells KE3->KE4 DPRA DPRA (OECD 442C) DPRA->KE1 in chemico ARE_Nrf2 ARE-Nrf2 Luciferase (OECD 442D) ARE_Nrf2->KE2 in vitro h_CLAT h-CLAT / U-SENS™ (OECD 442E) h_CLAT->KE3 in vitro LLNA LLNA (OECD 429) LLNA->KE4 in vivo

Caption: Workflow for skin sensitization testing based on the Adverse Outcome Pathway (AOP).

Methodology: Murine Local Lymph Node Assay (LLNA) (Based on OECD TG 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[16][20] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[16][21]

  • Animal Selection: Use female mice of a CBA/Ca or CBA/J strain, nulliparous and non-pregnant.[20]

  • Dose and Vehicle Selection:

    • Select at least three concentrations of this compound plus a vehicle control group and a positive control group.[20]

    • The vehicle should be chosen to solubilize the test article without causing irritation. A 4:1 mixture of acetone and olive oil is common.[22]

    • The highest concentration should not cause systemic toxicity or excessive local irritation.[20]

  • Application:

    • Apply 25 µL of the test or control substance to the dorsal surface of each ear of the mice.

    • Repeat this application daily for three consecutive days (Days 1, 2, and 3).[22]

  • Lymphocyte Proliferation Measurement:

    • On Day 6, inject all mice intravenously with radio-labelled thymidine (³H-TdR).[21]

    • Five hours post-injection, humanely euthanize the animals.[21]

    • Excise the draining auricular lymph nodes from both ears for each mouse.[21]

  • Data Analysis:

    • Prepare a single-cell suspension from the lymph nodes for each mouse.[21]

    • Measure the incorporation of ³H-TdR via liquid scintillation counting, expressed as Disintegrations Per Minute (DPM).

    • Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the treatment group by the mean DPM per mouse in the vehicle control group.[16]

    • An SI value of 3 or greater indicates that the test material is a sensitizer.[16][23]

Visualizations

Signaling Pathway for Allergic Contact Dermatitis

This diagram illustrates the two-phase immunological mechanism of skin sensitization.

G cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Subsequent Exposure) Hapten This compound (Hapten) Protein Skin Proteins Hapten->Protein Covalent Binding Complex Hapten-Protein Complex (Antigen) Protein->Complex Langerhans Langerhans Cell (Antigen Presenting Cell) Complex->Langerhans Uptake & Processing LymphNode Draining Lymph Node Langerhans->LymphNode Migration TCell_Naive Naive T-Cell LymphNode->TCell_Naive Antigen Presentation TCell_Memory Memory T-Cell Formation TCell_Naive->TCell_Memory Activation & Proliferation TCell_Memory2 Sensitized Memory T-Cell Hapten2 This compound (Hapten) Complex2 Hapten-Protein Complex Hapten2->Complex2 Complex2->TCell_Memory2 Re-exposure & Recognition Cytokines Release of Cytokines & Chemokines TCell_Memory2->Cytokines Inflammation Recruitment of Inflammatory Cells Cytokines->Inflammation Dermatitis Clinical Symptoms: Redness, Itching, Blisters Inflammation->Dermatitis

Caption: The two-phase mechanism of allergic contact dermatitis (ACD).

Workflow for Handling Accidental Skin Exposure

This workflow provides a clear, logical sequence of actions to take following an accidental exposure to this compound in the laboratory.

G Start Skin Exposure Occurs RemoveClothing Remove Contaminated Clothing and Gloves Start->RemoveClothing Wash Wash Affected Area with Soap and Water for 15+ Minutes RemoveClothing->Wash Notify Notify Laboratory Supervisor and Colleagues Wash->Notify Assess Assess Severity of Exposure Notify->Assess Minor Minor Exposure: No Visible Reaction Assess->Minor Minor Major Major Exposure or Visible Reaction/Pain Assess->Major Major/Symptomatic Monitor Monitor Skin for 48-72 hrs for Delayed Reaction Minor->Monitor Medical Seek Immediate Medical Attention Major->Medical Document Document Incident in Laboratory Logbook Monitor->Document Medical->Document

Caption: Emergency workflow for responding to accidental skin exposure.

References

Technical Support Center: Efficient Ethyl Nonanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of ethyl nonanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound, an ester, is typically achieved through the esterification of nonanoic acid with ethanol. This reaction is often slow and reversible, necessitating the use of a catalyst.[1] The most common catalysts fall into two main categories:

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants. Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (pTSA).[2][3][4] Sulfuric acid is frequently cited as a highly efficient catalyst for esterification.[3]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their removal from the reaction mixture. Common heterogeneous catalysts include solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15, Amberlite IR120, Dowex 50Wx2) and zeolites.[2][3]

  • Biocatalysts: Enzymes, particularly lipases like Novozym® 435 (Candida antarctica lipase B), are also used for ester synthesis. They offer high selectivity and operate under mild reaction conditions, presenting a more sustainable approach.[5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis:

  • Homogeneous catalysts like sulfuric acid are often more active and lead to faster reaction rates. However, their separation from the final product can be challenging and may require neutralization and extraction steps, which can generate waste.

  • Heterogeneous catalysts such as Amberlyst 15 are advantageous due to their ease of separation (simple filtration) and potential for reusability.[6] This can lead to a more environmentally friendly and cost-effective process, especially at a larger scale.

  • Biocatalysts are ideal for green chemistry approaches, offering high specificity and mild operating conditions, which can minimize byproduct formation.[5]

Q3: What are the key reaction parameters to optimize for efficient this compound synthesis?

A3: Several parameters can be optimized to improve the yield and reaction rate of this compound synthesis:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product or catalyst. A typical temperature range for esterification with catalysts like Amberlyst 15 is 323.15–363.15 K.[2]

  • Molar Ratio of Reactants: Using an excess of one reactant (usually the alcohol, ethanol) can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (nonanoic acid).[2]

  • Catalyst Loading: The amount of catalyst used will affect the reaction rate. Increasing the catalyst concentration generally speeds up the reaction, but there is an optimal loading beyond which the rate increase may be negligible or side reactions may occur.

  • Water Removal: Since water is a byproduct of the esterification reaction, its removal can drive the equilibrium towards the formation of the ester, thus increasing the yield. This can be achieved by techniques such as azeotropic distillation.

Q4: What purity level of this compound should I aim for?

A4: The required purity of this compound depends on its intended application. For use in the flavor and fragrance industries, a high purity of 98% or even 99% is often required, as minor impurities can significantly alter the scent and taste profile.[7][8] For other industrial applications, a lower purity might be acceptable.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield/Conversion 1. Reaction has not reached equilibrium: The reaction is reversible.[1] 2. Insufficient catalyst activity: The catalyst may be deactivated or not suitable for the reaction. 3. Presence of water: Water is a byproduct and its accumulation can shift the equilibrium back to the reactants. 4. Suboptimal reaction conditions: Temperature, molar ratio, or reaction time may not be ideal.1. Increase reaction time. 2. Use an excess of ethanol to shift the equilibrium. 3. Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a drying agent. 4. Check catalyst activity. If using a reusable catalyst, consider regeneration or using a fresh batch. 5. Optimize reaction temperature and catalyst loading.
Slow Reaction Rate 1. Low reaction temperature. 2. Low catalyst loading. 3. Poor mixing: In the case of heterogeneous catalysts, mass transfer limitations can occur.1. Increase the reaction temperature. [3] 2. Increase the catalyst concentration. 3. Ensure vigorous stirring to improve contact between reactants and the catalyst.
Byproduct Formation/ Darkening of Reaction Mixture 1. High reaction temperature: Can lead to dehydration of the alcohol or other side reactions. 2. Strong acid catalyst: Concentrated sulfuric acid can cause charring at high temperatures.1. Lower the reaction temperature. 2. Consider using a milder catalyst, such as a solid acid catalyst or a lipase. 3. Ensure the reaction is carried out under an inert atmosphere if oxidation is a concern.
Difficulty in Catalyst Separation 1. Using a homogeneous catalyst: These are dissolved in the reaction mixture. 2. Fine particles of a heterogeneous catalyst: Can be difficult to filter.1. For homogeneous catalysts, neutralize the acid with a base (e.g., sodium bicarbonate solution) and then perform a liquid-liquid extraction to isolate the ester. 2. For heterogeneous catalysts, allow the catalyst to settle before decanting the product, or use a finer filter.

Data Presentation: Catalyst Performance in Esterification

The following table summarizes key performance indicators for various catalysts used in the esterification of carboxylic acids with alcohols, providing a comparative overview relevant to this compound synthesis.

CatalystCatalyst TypeReactantsTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion/YieldActivation Energy (kJ/mol)Reference
Sulfuric Acid (H₂SO₄) HomogeneousNonanoic Acid + 2-Ethylhexanol--High≈ 60[3]
Amberlite IR120 HeterogeneousNonanoic Acid + 2-Ethylhexanol---≈ 60[3]
Amberlyst 15 HeterogeneousNonanoic Acid + 1-Propanol50 - 901:1 to 1:15Increases with temperature and excess alcohol-[2]
Amberlyst 15 HeterogeneousAcetic Acid + Ethanol--67.1%-[3]
Novozym® 435 BiocatalystNonanoic Acid + 8-Methylnonanol--High (implied)-[5]

Note: Data for the direct synthesis of this compound is limited in the provided search results. This table presents data from similar esterification reactions to provide a basis for comparison.

Experimental Protocols

General Protocol for this compound Synthesis using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)

This protocol is a general guideline for the Fischer-Speier esterification of nonanoic acid with ethanol.

  • Reactant Preparation: In a round-bottom flask, combine nonanoic acid and an excess of ethanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will produce CO₂ gas.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the excess ethanol by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[10]

Visualizations

Experimental Workflow for Catalyst Selection

experimental_workflow start Define Synthesis Goals (Yield, Purity, Green Chemistry) catalyst_screening Catalyst Screening (Homogeneous, Heterogeneous, Biocatalyst) start->catalyst_screening optimization Parameter Optimization (Temp, Molar Ratio, Catalyst Load) catalyst_screening->optimization Select best candidates analysis Product Analysis (GC, NMR, FT-IR) optimization->analysis Analyze results analysis->optimization Iterate if needed scale_up Scale-up & Cost Analysis analysis->scale_up If goals are met end Final Protocol scale_up->end

Caption: A flowchart illustrating the systematic process for selecting and optimizing a catalyst for this compound synthesis.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield start Low Yield of this compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes action_time Increase reaction time or remove water (e.g., Dean-Stark) check_equilibrium->action_time No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes action_conditions Adjust Temperature or increase Ethanol:Acid ratio check_conditions->action_conditions No check_catalyst->start Yes, issue persists action_catalyst Use fresh/regenerated catalyst or increase catalyst loading check_catalyst->action_catalyst No solution Yield Improved action_time->solution action_conditions->solution action_catalyst->solution

Caption: A decision tree diagram outlining the troubleshooting steps for addressing low yield in this compound synthesis.

References

minimizing by-product formation in ethyl nonanoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of ethyl nonanoate.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Fischer-Speier Esterification

Question: My Fischer-Speier esterification of nonanoic acid and ethanol is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction and the presence of water, which is a by-product.[1][2][3] Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction/Equilibrium Not Shifted Towards Products: The esterification reaction is an equilibrium process.[1][2][3] To favor the formation of this compound, you can:

    • Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product side according to Le Châtelier's principle.[3]

    • Remove Water: Water is a by-product, and its presence can drive the reaction backward (hydrolysis of the ester).[1] Methods to remove water include:

      • Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark apparatus to physically remove water as it is formed.[1]

      • Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water produced.[1]

  • Insufficient Catalyst Activity: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Catalyst Choice: Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][3] Ensure the catalyst is not old or degraded.

    • Catalyst Concentration: While catalytic, an insufficient amount may lead to slow and incomplete reactions. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

  • Suboptimal Reaction Temperature:

    • The reaction is typically heated to reflux to increase the rate.[1] Ensure the reaction temperature is appropriate for the solvent and reactants being used, generally between 60-120°C.[1]

Issue 2: Presence of Unexpected Peaks in GC-MS Analysis of Fischer-Speier Esterification Product

Question: I am observing unexpected peaks in the GC-MS analysis of my this compound synthesized via Fischer esterification. What are these by-products and how can I minimize them?

Answer:

Besides unreacted starting materials, several by-products can form during acid-catalyzed esterification. The most common are:

  • Diethyl Ether: Under acidic conditions and at elevated temperatures, ethanol can undergo dehydration to form diethyl ether.[4][5]

    • Minimization Strategy: Avoid excessively high temperatures. If possible, maintain the reaction temperature just at the reflux point of the reaction mixture. Using a milder acid catalyst might also reduce this side reaction.

  • Ethene: At higher temperatures (around 170°C with concentrated sulfuric acid), ethanol can be dehydrated to form ethene gas.[1][6][7][8]

    • Minimization Strategy: Carefully control the reaction temperature and avoid overheating. Using phosphoric acid instead of sulfuric acid can sometimes lead to cleaner reactions with less charring and gas evolution.[6][7]

  • Degradation Products (Discoloration): If the reaction mixture turns dark, it indicates degradation of the starting materials or product, often due to high temperatures and a strong acid catalyst.[6]

    • Minimization Strategy: Maintain a controlled temperature and use the minimum effective amount of catalyst.

Troubleshooting Workflow for Unexpected Peaks:

G Troubleshooting By-products in Fischer Esterification Start Unexpected Peak in GC-MS Check_Retention_Time Compare Retention Time to Standards (Ethanol, Nonanoic Acid) Start->Check_Retention_Time Unreacted_Material Unreacted Starting Material Check_Retention_Time->Unreacted_Material Match Identify_Byproduct Identify By-product using MS library Check_Retention_Time->Identify_Byproduct No Match Increase_Reaction_Time Increase reaction time or use excess reagent/water removal Unreacted_Material->Increase_Reaction_Time Diethyl_Ether Peak corresponds to Diethyl Ether Identify_Byproduct->Diethyl_Ether Ethene Evidence of gas evolution (Ethene) Identify_Byproduct->Ethene Degradation Discoloration of reaction mixture Identify_Byproduct->Degradation Lower_Temp Lower reaction temperature Diethyl_Ether->Lower_Temp Control_Temp Carefully control temperature, consider milder acid Ethene->Control_Temp Optimize_Catalyst Reduce catalyst concentration or use a milder catalyst Degradation->Optimize_Catalyst

Caption: Troubleshooting logic for identifying and minimizing by-products.

Issue 3: Low Activity of Immobilized Lipase (e.g., Novozym® 435) in Enzymatic Synthesis

Question: My enzymatic synthesis of this compound using Novozym® 435 is very slow or shows low conversion. What could be the issue?

Answer:

Enzymatic reactions are sensitive to various parameters. Here are the common reasons for low lipase activity and how to address them:

  • Suboptimal Temperature: While enzymes offer milder reaction conditions compared to chemical methods, temperature is still a critical factor.

    • Troubleshooting: For Novozym® 435, the optimal temperature for esterification is typically between 40-70°C. Operating outside this range can significantly reduce enzyme activity.

  • Enzyme Inhibition by Substrates: High concentrations of either the alcohol or the acid can inhibit the enzyme.

    • Troubleshooting:

      • Stepwise Addition of Alcohol: Adding the alcohol portion-wise throughout the reaction can prevent high initial concentrations that may inhibit the lipase.

      • Molar Ratio: While an excess of alcohol can be used, a very large excess may be detrimental. Experiment with different molar ratios to find the optimum for your system.

  • Presence of Water: While a small amount of water is often necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis).

    • Troubleshooting: Ensure your starting materials are relatively dry. If the reaction generates significant water, consider using a vacuum to remove it or adding molecular sieves.

  • Enzyme Deactivation: The enzyme may have lost its activity.

    • Troubleshooting:

      • Proper Storage: Ensure the enzyme has been stored correctly according to the manufacturer's instructions.

      • Reuse: While immobilized enzymes are reusable, their activity will decrease over multiple cycles. If you are reusing the enzyme, it may be time for a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over Fischer-Speier esterification for producing this compound?

A1: The primary advantages of using an enzymatic method, such as with an immobilized lipase, are:

  • High Selectivity: Enzymes are highly specific and catalyze the desired reaction with minimal side reactions, leading to a purer product.[4]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which prevents the formation of degradation by-products.[4]

  • Environmental Friendliness: Biocatalysis avoids the use of strong acids and harsh conditions, making it a "greener" process.[4]

  • Easier Product Purification: The high selectivity means fewer impurities, simplifying the downstream purification process.

Q2: How can I purify the crude this compound after a Fischer-Speier esterification?

A2: A typical purification workflow involves:

  • Neutralization: Wash the reaction mixture with a weak base, such as a sodium bicarbonate solution, to neutralize and remove the acid catalyst and any unreacted nonanoic acid.

  • Aqueous Wash: Wash with water or brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Distillation: Purify the final product by distillation to separate the this compound from any remaining starting materials and non-volatile impurities.

Q3: Can impurities in my starting materials affect the reaction?

A3: Yes, impurities in nonanoic acid and ethanol can impact the synthesis:

  • Water: As mentioned, water can hinder the forward reaction in Fischer esterification and promote hydrolysis in both methods. It's advisable to use anhydrous ethanol and ensure the nonanoic acid has a low water content.

  • Other Carboxylic Acids in Nonanoic Acid: Technical grade nonanoic acid may contain other fatty acids. These will also be esterified, leading to a mixture of ethyl esters in the final product.

  • Other Alcohols in Ethanol: While less common in high-purity ethanol, the presence of other alcohols would result in the formation of different nonanoate esters.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Production

FeatureFischer-Speier EsterificationEnzymatic Synthesis (e.g., Novozym® 435)
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)[1][3]Immobilized Lipase (e.g., Candida antarctica Lipase B)[4]
Typical Temperature 60 - 120°C (Reflux)[1]40 - 70°C
Primary By-product(s) Water[1]Minimal
Potential Side Products Diethyl ether, Ethene, Degradation products[4][5][6][7]Highly selective, minimal side products[4]
Reaction Conditions Harsh (strong acid, high temperature)Mild (neutral pH, lower temperature)[4]
Product Purity Lower, requires extensive purificationHigher, simplified purification
Environmental Impact Higher (corrosive catalyst, potential for waste)Lower ("Green" chemistry)[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Nonanoic Acid

This protocol is a general guideline and may require optimization.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nonanoic acid (1.0 equivalent).

  • Add Alcohol and Catalyst: Add a 3 to 5-fold molar excess of absolute ethanol. Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the excess ethanol under reduced pressure. Purify the crude this compound by vacuum distillation.

Workflow for Fischer-Speier Esterification:

G Fischer-Speier Esterification Workflow Reactants Combine Nonanoic Acid, Ethanol, and Acid Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_Base Wash with NaHCO₃ Solution Cool->Wash_Base Wash_Water Wash with Water/Brine Wash_Base->Wash_Water Dry Dry over Na₂SO₄ Wash_Water->Dry Filter Filter Dry->Filter Evaporate Evaporate Excess Ethanol Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: General workflow for the synthesis and purification of this compound.

Protocol 2: Enzymatic Synthesis of this compound using Novozym® 435

This protocol provides a general method and should be optimized for specific requirements.

  • Reactant Setup: In a temperature-controlled reaction vessel with magnetic stirring, add nonanoic acid (1.0 equivalent) and ethanol (1.5 to 3.0 equivalents).

  • Add Enzyme: Add the immobilized lipase, Novozym® 435 (typically 5-10% by weight of the total reactants).

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant stirring for 24-48 hours. Progress can be monitored by taking small aliquots for GC analysis.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.

  • Purification: The liquid phase, containing the this compound, can be purified by vacuum distillation to remove unreacted starting materials.

Logical Relationship for Enzymatic Synthesis Optimization:

G Optimizing Enzymatic Synthesis Goal Maximize this compound Yield Temperature Optimize Temperature (e.g., 40-70°C) Goal->Temperature Molar_Ratio Optimize Molar Ratio (Ethanol:Nonanoic Acid) Goal->Molar_Ratio Enzyme_Loading Optimize Enzyme Loading (wt%) Goal->Enzyme_Loading Reaction_Time Optimize Reaction Time Goal->Reaction_Time

Caption: Key parameters for optimizing the enzymatic synthesis of this compound.

References

improving the sensory impact of ethyl nonanoate in flavor formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl nonanoate in flavor formulations.

Troubleshooting Guides

Issue 1: "Off-Notes" or "Plastic-Like" Aroma/Taste

  • Question: My formulation containing this compound has developed an undesirable "plastic-like" or harsh chemical off-note. What could be the cause and how can I resolve it?

  • Answer: This issue can arise from several factors related to the purity of this compound, its degradation, or interactions with other formulation components.

    • Purity: Ensure you are using a high-purity grade (ideally >99%) of this compound.[1] Even minor impurities can significantly alter the desired scent or taste profile.[1]

    • Degradation: this compound, like other esters, can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This can lead to the formation of nonanoic acid (which has a cheesy, waxy, or unpleasant fatty odor) and ethanol.

      • Solution: Maintain a pH as close to neutral as possible in your formulation. Store this compound in a cool, dry place, away from direct sunlight and heat, in a tightly sealed container to prevent moisture absorption and oxidation.[2]

    • Interactions: Interactions with other ingredients, particularly those with reactive functional groups, can lead to the formation of new compounds with undesirable sensory properties.

      • Solution: Conduct compatibility studies by creating small batches of the formulation with and without this compound to isolate the source of the off-note.

Issue 2: Poor Solubility or Phase Separation in Aqueous Formulations

  • Question: I'm having trouble dissolving this compound in my beverage or aqueous-based formulation, leading to phase separation. How can I improve its solubility?

  • Answer: this compound is practically insoluble in water, which presents a common challenge in aqueous systems.[3][4][5]

    • Co-solvents: this compound is miscible with alcohol and propylene glycol.[3][5] The addition of a suitable co-solvent can help to incorporate it into the aqueous phase.

    • Emulsifiers: For formulations where the addition of co-solvents is not desirable or sufficient, the use of food-grade emulsifiers can help to create a stable emulsion.

    • Encapsulation: Microencapsulation is an effective technique for dispersing this compound in an aqueous matrix and can also provide controlled release of the flavor.

Issue 3: Inconsistent or Weak Flavor Impact

  • Question: The fruity and waxy notes of this compound are not coming through as expected in my final product. How can I enhance its sensory impact?

  • Answer: The perceived intensity of this compound can be influenced by the food matrix, processing conditions, and interactions with other flavor compounds.

    • Matrix Effects: High-fat or high-protein matrices can bind flavor molecules like this compound, reducing their volatility and perception.

      • Solution: You may need to increase the concentration of this compound in such matrices. Sensory evaluation is crucial to determine the optimal level.

    • Processing: High temperatures during processing can lead to the loss of volatile flavor compounds.

      • Solution: If possible, add this compound at a later stage of processing when temperatures are lower. Encapsulation can also protect it during heating.

    • Flavor Synergies: The impact of this compound can be enhanced when used in combination with other esters and flavor compounds that provide complementary fruity, sweet, or creamy notes.

Frequently Asked Questions (FAQs)

  • What is the typical sensory profile of this compound?

    • This compound has a fruity, waxy, and slightly fatty odor and taste. It is often described as being reminiscent of cognac, with notes of apple and pear.[3][6]

  • What are the typical usage levels for this compound in food and beverage applications?

    • Typical usage levels range from 4 to 20 ppm in beverages, ice cream, and candy.[3]

  • Is this compound soluble in water?

    • No, this compound is practically insoluble in water.[3][4][5] It is, however, miscible with alcohol and propylene glycol.[3][5]

  • How should I store this compound?

    • Store in a cool, dry place away from direct sunlight and heat sources in a tightly closed container.[2]

  • What are some common applications of this compound in the food industry?

    • It is used as a flavoring agent in a variety of products including beverages, ice cream, candy, baked goods, and alcoholic beverages to impart a fruity flavor.[1][3]

Data Presentation

Table 1: Sensory Thresholds of this compound

ParameterValue
Odor Threshold0.01 ppm
Taste Threshold in Water0.05 ppm

Note: These values are approximate and can vary depending on the matrix and individual sensitivity.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
WaterInsoluble[3][4][5]
EthanolMiscible[3][5]
Propylene GlycolMiscible[3]
Vegetable OilSoluble

Experimental Protocols

Protocol: Sensory Evaluation of this compound in a Beverage Formulation using Quantitative Descriptive Analysis (QDA)

  • Objective: To determine the sensory profile of a beverage formulation containing this compound and to quantify the intensity of its key attributes.

  • Panelist Selection:

    • Recruit 8-12 panelists with prior experience in sensory evaluation of beverages.

    • Screen panelists for their ability to detect and describe fruity, waxy, and fatty aromas and tastes.

  • Terminology Development (Lexicon Generation):

    • In a group session, present panelists with the control beverage (without this compound) and a sample with a known concentration of this compound.

    • Panelists will individually generate descriptive terms for the aroma, flavor, and mouthfeel of the samples.

    • The panel leader will guide a discussion to reach a consensus on a final list of attributes (e.g., "fruity-apple," "waxy," "cognac-like," "sweet," "sour").

  • Reference Standards:

    • For each attribute, provide a reference standard to anchor the scale. For example:

      • "Fruity-apple": Diluted natural apple essence.

      • "Waxy": A piece of unscented paraffin wax for sniffing.

  • Training:

    • Conduct several training sessions where panelists practice rating the intensity of each attribute in different beverage samples.

    • Provide feedback to panelists to ensure consistency in their ratings.

  • Evaluation Procedure:

    • Prepare beverage samples with varying concentrations of this compound (e.g., 0 ppm, 5 ppm, 10 ppm, 15 ppm).

    • Present the samples to the panelists in a randomized and blind manner.

    • Each panelist will rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high" at the ends.

  • Data Analysis:

    • Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the samples.

    • Generate a spider web plot to visualize the sensory profiles of the different formulations.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panel_selection Panelist Selection lexicon_dev Lexicon Development panel_selection->lexicon_dev ref_standards Reference Standards lexicon_dev->ref_standards training Panelist Training ref_standards->training sample_prep Sample Preparation training->sample_prep blind_eval Blind Evaluation sample_prep->blind_eval data_collection Data Collection blind_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis visualization Data Visualization stat_analysis->visualization

Caption: Experimental workflow for Quantitative Descriptive Analysis.

troubleshooting_logic cluster_offnote Off-Note Issue cluster_solubility Solubility Issue cluster_impact Flavor Impact Issue start Problem with This compound Formulation check_purity Check Purity start->check_purity use_cosolvent Use Co-solvent start->use_cosolvent adjust_concentration Adjust Concentration start->adjust_concentration check_degradation Check for Degradation check_purity->check_degradation check_interactions Check for Interactions check_degradation->check_interactions use_emulsifier Use Emulsifier use_cosolvent->use_emulsifier use_encapsulation Use Encapsulation use_emulsifier->use_encapsulation modify_processing Modify Processing adjust_concentration->modify_processing evaluate_synergies Evaluate Synergies modify_processing->evaluate_synergies

Caption: Troubleshooting logic for this compound formulation issues.

References

Technical Support Center: Scaling Up Ethyl Nonanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of ethyl nonanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification of nonanoic acid (also known as pelargonic acid) with ethanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like an ion-exchange resin.[3][4][5] The choice between a homogeneous catalyst (like sulfuric acid) and a heterogeneous catalyst (like Amberlyst 15) depends on the desired scale, purification strategy, and equipment constraints.[3][4]

Q2: My this compound yield is consistently low when moving from a lab to a pilot scale. What are the primary reasons? A2: Low yields during scale-up are often due to the reversible nature of the Fischer esterification reaction.[5][6][7] The accumulation of water, a byproduct, can shift the chemical equilibrium back towards the reactants, limiting the conversion to the ester.[6][8] Other common factors include incomplete mixing (mass transfer limitations), suboptimal reaction temperature, or insufficient catalyst loading for the larger volume.[3][8][9]

Q3: How can I effectively purify this compound at a larger scale? A3: Large-scale purification typically involves a multi-step process. First, the acid catalyst is neutralized. If a homogeneous catalyst like H2SO4 is used, the reaction mixture is washed with a basic solution, such as sodium bicarbonate, to remove the catalyst and any unreacted nonanoic acid.[10] The crude ester is then washed with brine to remove residual water-soluble components. The final purification is achieved through distillation to separate the this compound from unreacted ethanol and other impurities.[1][2]

Q4: What are the critical safety considerations for the large-scale synthesis of this compound? A4: Key safety concerns include the flammability of ethanol and this compound, which is a combustible liquid.[1][11] The use of strong acid catalysts like sulfuric acid requires careful handling due to their corrosive nature. The process should be conducted in a well-ventilated area to avoid the inhalation of vapors, as this compound can cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, is mandatory.[12]

Troubleshooting Guide

Problem: Low Reaction Conversion and Yield
Symptom Possible Cause Recommended Solution
Reaction stalls at 60-70% conversion.Equilibrium Limitation: The forward reaction rate equals the reverse reaction (hydrolysis) rate due to water accumulation.[5][6]1. Increase Molar Ratio: Use a significant excess of ethanol (e.g., 3:1 to 10:1 ethanol to nonanoic acid) to shift the equilibrium towards the product side.[3][6] 2. Remove Water: If the reactor setup allows, use a Dean-Stark apparatus or similar equipment to remove water as it is formed.
The reaction rate is significantly slower than in lab-scale experiments.Mass Transfer Limitation: With heterogeneous catalysts, poor mixing may prevent reactants from reaching the catalyst's active sites.[8][9]1. Increase Agitation: Enhance the speed of mechanical stirring to improve contact between the reactants and the catalyst.[3][9] 2. Optimize Catalyst: Ensure the catalyst particle size is appropriate for the reactor design to minimize diffusion limitations.
Yield decreases when reusing a heterogeneous catalyst.Catalyst Deactivation: The catalyst's active sites may be blocked or fouled by impurities or byproducts.1. Regenerate Catalyst: Follow the manufacturer's protocol for washing and regenerating the ion-exchange resin. 2. Filter Reactants: Ensure reactants are free of non-volatile impurities that could foul the catalyst.
Problem: Product Purity Issues
Symptom Possible Cause Recommended Solution
The final product has a sharp, acidic odor.Incomplete Removal of Nonanoic Acid: The post-reaction neutralization and washing steps were insufficient.1. Optimize Washing: Increase the volume or concentration of the sodium bicarbonate wash. Perform multiple washes and test the pH of the aqueous layer until it is neutral or slightly basic. 2. Improve Distillation: Use fractional distillation to more effectively separate the this compound (B.P. ~227°C) from the higher-boiling nonanoic acid.[11]
The product appears cloudy or contains water.Insufficient Drying: Water was not completely removed before the final distillation.1. Use a Drying Agent: After the washing steps, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation. 2. Brine Wash: An initial wash with a saturated sodium chloride (brine) solution can help remove the bulk of dissolved water from the organic phase.

Quantitative Data Summary

Table 1: Effect of Reactant Molar Ratio on Nonanoic Acid Conversion (Illustrative data based on Le Chatelier's principle as applied to Fischer Esterification[6])

Molar Ratio (Ethanol:Nonanoic Acid)Typical Conversion (%)
1:1~65%
3:1~85%
5:1~92%
10:1>95%

Table 2: Influence of Catalyst Type on Reaction Conditions (Data compiled from studies on esterification using various acid catalysts[3][4])

CatalystTypeTypical LoadingTypical Temperature (°C)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Homogeneous1-3% w/w70 - 100High reaction rateCorrosive, difficult to remove
Amberlyst 15Heterogeneous5-15% w/w60 - 90Easily separable, reusableSlower rate, potential mass transfer issues
p-Toluene Sulfonic AcidHomogeneous1-5% w/w70 - 110High conversion rateCorrosive, requires neutralization

Experimental Protocols

Protocol 1: Synthesis with Heterogeneous Catalyst (Amberlyst 15)
  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with nonanoic acid (1.0 eq) and ethanol (5.0 eq).

  • Catalyst Addition: Add Amberlyst 15 resin (10% by weight of nonanoic acid).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by taking small samples periodically and analyzing them via gas chromatography (GC) or by measuring the Total Acid Number (TAN).

  • Reaction Completion: Continue heating until the conversion of nonanoic acid is >95% or appears to have stopped.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by filtration. The catalyst can be washed with ethanol and dried for reuse.

  • Purification: Proceed to Protocol 2 for purification of the filtered reaction mixture.

Protocol 2: Product Purification
  • Solvent Removal: Remove the excess ethanol from the crude product using a rotary evaporator.

  • Neutralization Wash: Transfer the remaining liquid to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate solution. Shake gently, venting frequently to release CO₂ gas. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean flask and add anhydrous magnesium sulfate (approx. 10g per 100mL of ester). Swirl and let it stand for 20-30 minutes.

  • Distillation: Filter off the drying agent. Purify the clear liquid by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Pathway Fischer Esterification Mechanism sub Carboxylic Acid (Nonanoic Acid) prot_acid Protonated Carbonyl sub->prot_acid + cat1 H+ cat1->sub tetra Tetrahedral Intermediate prot_acid->tetra + Alcohol alcohol Alcohol (Ethanol) alcohol->tetra prot_trans Proton Transfer tetra->prot_trans -> water_leave Water Leaves prot_trans->water_leave - H₂O prot_ester Protonated Ester water_leave->prot_ester -> water Water cat2 H+ prot_ester->cat2 ester Ester (this compound) prot_ester->ester - H+

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Synthesis_Workflow Synthesis and Purification Workflow A 1. Charge Reactants (Nonanoic Acid, Ethanol) B 2. Add Catalyst (e.g., Amberlyst 15) A->B C 3. Heat and Stir (Reaction) B->C D 4. Cool and Filter (Remove Catalyst) C->D E 5. Neutralize & Wash (NaHCO₃ Solution) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Purify by Distillation F->G H Final Product: This compound G->H

Caption: Standard workflow for synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Is reaction at equilibrium? start->q1 a1_yes Increase Ethanol Ratio OR Remove Water q1->a1_yes Yes q2 Is agitation sufficient? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Increase Stirring Speed q2->a2_yes No q3 Is catalyst active and sufficient? q2->q3 Yes a2_yes->end a3_yes Increase Catalyst Load OR Regenerate/Replace q3->a3_yes No q3->end Yes a3_yes->end

Caption: A logical guide to diagnosing and solving low yield issues.

References

Validation & Comparative

Ethyl Nonanoate vs. Ethyl Octanoate: A Comparative Guide for Use as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of chromatographic methods such as gas chromatography (GC) and mass spectrometry (MS). An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the sample matrix, and be chromatographically resolved from other components.[1] This guide provides a detailed comparison of two commonly used internal standards, ethyl nonanoate and ethyl octanoate, to aid in the selection process for your analytical needs.

Introduction to this compound and Ethyl Octanoate

This compound and ethyl octanoate are both fatty acid ethyl esters (FAEEs) that share similar chemical structures, making them suitable candidates as internal standards for the analysis of a variety of volatile and semi-volatile organic compounds, particularly other esters and fatty acids. Their structural similarity to many analytes of interest allows them to compensate for variations in sample preparation, injection volume, and instrument response.

This compound (C11H22O2, CAS: 123-29-5) is the ethyl ester of nonanoic acid. It is a colorless liquid with a fruity, wine-like odor.[2][3] It has been utilized as an internal standard in the analysis of volatile compounds in various matrices, including alcoholic beverages.[4][5][6]

Ethyl Octanoate (C10H20O2, CAS: 106-32-1), the ethyl ester of octanoic acid, is also a colorless liquid with a fruity aroma.[7] It is a common volatile compound found in fermented beverages and has been quantified in numerous studies, sometimes in conjunction with this compound.[4][5][8]

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and ethyl octanoate is essential for understanding their behavior in chromatographic systems.

PropertyThis compoundEthyl Octanoate
Molecular Formula C11H22O2C10H20O2
Molecular Weight 186.29 g/mol [2][3]172.26 g/mol [7]
Boiling Point 227.6 °C at 760 mmHg208.5 °C at 760 mmHg
Vapor Pressure 0.08 mmHg at 25 °C[6]0.15 mmHg at 25 °C
Density 0.866 g/mL at 25 °C[6]0.865 g/mL at 25 °C
Solubility in Water 29.5 mg/L at 25 °C[3]70.1 mg/L at 25 °C

The slightly higher molecular weight and boiling point of this compound suggest it is less volatile than ethyl octanoate. This difference in volatility will result in a longer retention time in a typical GC analysis under the same conditions, which can be advantageous in preventing co-elution with more volatile analytes.

Experimental Data and Performance Comparison

Performance ParameterThis compoundEthyl Octanoate
Limit of Detection (LOD) 32 µg/L30 µg/L
Repeatability (RSD%) 1.89%1.28%
Accuracy (Recovery) 92.1%95.4%

These data indicate that both compounds can be detected with high sensitivity and that methods for their quantification exhibit good precision and accuracy. The slightly better repeatability and accuracy for ethyl octanoate in this particular study may suggest a more robust performance under the specified experimental conditions.

Experimental Protocols

Below are representative experimental protocols where this compound and ethyl octanoate have been used in the context of quantitative analysis.

Protocol 1: Quantification of Esters in Distilled Spirits (including this compound and Ethyl Octanoate)

This protocol is adapted from the work of Nascimento et al. (2008) for the analysis of esters in cachaça, rum, and whisky.[4]

  • Sample Preparation:

    • Samples of distilled spirits were used directly without any preliminary cleanup.

    • An aliquot of the sample was fortified with a standard solution containing the analytes of interest, including this compound and ethyl octanoate, for recovery studies.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Shimadzu GC-17A

    • Mass Spectrometer: Shimadzu QP-5050A

    • Column: DB-5 fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C (hold for 5 min)

      • Ramp 1: Increase to 150 °C at 3 °C/min

      • Ramp 2: Increase to 250 °C at 20 °C/min (hold for 5 min)

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min

    • Injection Mode: Splitless (1 µL injection volume)

    • MS Interface Temperature: 250 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Analysis of Octanoate in Human Plasma

This protocol is based on a validated method for the analysis of octanoate in human plasma, which can be adapted for the use of ethyl octanoate as an internal standard for similar fatty acids.[9][10]

  • Sample Preparation (Derivatization):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 2 mL of a 1:1 (v/v) mixture of methanol and acetyl chloride for transesterification.

    • Incubate at 60 °C for 1 hour.

    • After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

    • Centrifuge and collect the upper hexane layer containing the fatty acid methyl esters.

    • Evaporate the hexane and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B

    • Mass Spectrometer: Agilent 5977A

    • Column: DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C (hold for 1 min)

      • Ramp 1: Increase to 175 °C at 25 °C/min

      • Ramp 2: Increase to 230 °C at 4 °C/min (hold for 5 min)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Injection Mode: Splitless (1 µL injection volume)

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a logical process that involves considering the properties of the analyte, the sample matrix, and the chromatographic conditions. The following diagram illustrates this decision-making process.

InternalStandardSelection Analyte Define Analyte(s) of Interest IS_Properties Identify Potential IS Candidates (e.g., this compound, Ethyl Octanoate) Analyte->IS_Properties Matrix Characterize Sample Matrix Matrix->IS_Properties Chromatography Define Chromatographic Method (GC/LC-MS) Chromatography->IS_Properties Chem_Similarity Assess Chemical & Physical Similarity to Analyte IS_Properties->Chem_Similarity Matrix_Interference Check for Presence in Sample Matrix IS_Properties->Matrix_Interference Chrom_Behavior Evaluate Chromatographic Behavior (Retention Time, Peak Shape) IS_Properties->Chrom_Behavior Stability Verify Stability during Sample Preparation & Analysis IS_Properties->Stability Availability Confirm Commercial Availability & Purity IS_Properties->Availability Validation Perform Method Validation (Linearity, Accuracy, Precision, Recovery) Chem_Similarity->Validation Matrix_Interference->Validation Chrom_Behavior->Validation Stability->Validation Availability->Validation Selection Select Optimal Internal Standard Validation->Selection

Caption: Workflow for selecting a suitable internal standard.

Conclusion

Both this compound and ethyl octanoate are viable options for use as internal standards in GC-based analytical methods, particularly for the quantification of esters and other volatile to semi-volatile compounds.

  • Ethyl octanoate may be preferred when analyzing compounds with slightly higher volatility, as its earlier elution time could provide better separation from later-eluting matrix components. The available data suggests it can yield excellent accuracy and precision.[4]

  • This compound , with its higher boiling point and longer retention time, may be a better choice for analytes that are less volatile, ensuring it does not co-elute with the target compounds. Its use has been documented in the analysis of complex matrices like distilled spirits.[4][5][6]

Ultimately, the choice between this compound and ethyl octanoate will depend on the specific requirements of the analytical method, including the nature of the analytes and the complexity of the sample matrix. It is imperative to perform a thorough method validation to confirm the suitability of the chosen internal standard for the intended application. This includes verifying the absence of the internal standard in the sample matrix, ensuring chromatographic resolution, and assessing the impact of the internal standard on the accuracy and precision of the quantitative results.

References

A Head-to-Head Battle: SPME vs. Liquid-Liquid Extraction for Ethyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl nonanoate, a key flavor and fragrance component, often requires precise measurement in various matrices. This guide provides an objective comparison of two common extraction techniques—Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE)—for the analysis of this compound, supported by experimental data to inform your method selection.

This comparison delves into the performance of both techniques, offering detailed experimental protocols and quantitative data to guide researchers in choosing the most suitable method for their specific analytical needs.

At a Glance: Performance Comparison

Solid-Phase Microextraction, particularly Headspace SPME (HS-SPME), demonstrates high sensitivity and excellent recovery for this compound with the added benefits of being a solventless and automatable technique. Liquid-Liquid Extraction, a classic and robust method, also provides good linearity and recovery, though it is more labor-intensive and requires significant solvent volumes.

Performance MetricSolid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)
**Linearity (R²) **>0.990.9953
Limit of Detection (LOD) 6.78 µg/LNot explicitly reported, but quantifiable at 50 µg/L
Limit of Quantification (LOQ) 22.59 µg/L50 µg/L
Recovery 96.24%92.2 - 103%
Reproducibility (RSD) < 10%< 10%

In-Depth Look: Experimental Protocols

To provide a clear understanding of how these techniques are applied, detailed experimental methodologies are outlined below. These protocols are based on validated methods found in the scientific literature.

Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is adapted from a validated method for the analysis of volatile compounds in alcoholic beverages.

Materials:

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Heating and agitation unit for SPME

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Equilibration: Seal the vial and incubate it at 60°C for 10 minutes with agitation to allow for the equilibration of this compound between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 40 minutes at 60°C with continuous agitation.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the GC injector port, heated to 250°C, for 5 minutes to allow for thermal desorption of the analytes. The desorbed compounds are then separated and detected by the GC-MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the determination of volatile compounds in wine.

Materials:

  • Separatory funnel (100 mL)

  • Dichloromethane (CH₂Cl₂) or other suitable immiscible organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place 50 mL of the liquid sample into a 100 mL separatory funnel.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Extraction: Add 10 mL of dichloromethane to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (bottom layer with dichloromethane) contains the extracted this compound.

  • Collection: Drain the organic layer into a clean flask. Repeat the extraction two more times with fresh 10 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for separation and detection.

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both SPME and LLE.

SPME_Workflow cluster_SPME SPME Workflow spme_start Sample Preparation spme_is Add Internal Standard spme_start->spme_is spme_equil Equilibration (60°C, 10 min) spme_is->spme_equil spme_extract Headspace Extraction (40 min) spme_equil->spme_extract spme_desorb Thermal Desorption in GC Injector spme_extract->spme_desorb spme_analyze GC-MS Analysis spme_desorb->spme_analyze

SPME Experimental Workflow

LLE_Workflow cluster_LLE LLE Workflow lle_start Sample Preparation lle_is Add Internal Standard lle_start->lle_is lle_extract Add Solvent & Shake lle_is->lle_extract lle_separate Phase Separation lle_extract->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect lle_dry Dry with Na2SO4 lle_collect->lle_dry lle_concentrate Concentrate lle_dry->lle_concentrate lle_analyze GC-MS Analysis lle_concentrate->lle_analyze

A Head-to-Head Battle: GC-MS versus GC-FID for the Analysis of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl nonanoate, an ester known for its fruity, wine-like aroma, is a key compound in flavor and fragrance analysis, as well as a potential biomarker.[1][2] The choice of analytical instrumentation is critical for reliable quantification. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Mass Spectrometer (MS) and the Flame Ionization Detector (FID), for the analysis of this compound, supported by experimental data and detailed protocols.

Quantitative Performance: A Comparative Overview

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are both powerful techniques for the analysis of volatile compounds like this compound. However, they differ significantly in their principles of operation, leading to distinct advantages and disadvantages in terms of sensitivity, selectivity, and linearity.

GC-MS identifies compounds based on their mass-to-charge ratio after ionization, providing a high degree of specificity. This makes it an excellent tool for qualitative analysis and confirmation of analyte identity.[3] In contrast, the FID is a concentration-sensitive detector that generates a current proportional to the amount of combustible carbon atoms in the analyte, making it a robust and widely used detector for quantitative analysis.

Validation Parameter GC-MS GC-FID Acceptance Criteria
Specificity High (Mass spectral data confirms identity)[3]Moderate (Based on retention time)[3]No interference with analyte peaks[3]
Linearity (r²) ≥ 0.999[3]≥ 0.999[3]r² ≥ 0.999[3]
Limit of Detection (LOD) 5 to 10 nM (for FAEEs)[4][5]; 29 to 530 µg/L (for various esters, including this compound)[6]Generally in the low mg/kg range for volatile compounds[7]Dependent on analytical needs
Limit of Quantification (LOQ) 60 nM (for FAEEs)[4][5]Typically 3x the LOD[7]Dependent on analytical needs
Accuracy (% Recovery) 98.3 - 101.6% (for esters)[3]96.4 - 103.6% (for FAMEs)[3]Typically within 98-102%[3]
Precision (RSD) Repeatability: < 2%; Intermediate: < 3% (for esters)[3]Repeatability: < 2%; Intermediate: < 3% (for FAMEs)[3]RSD < 2% for repeatability; RSD < 3% for intermediate precision[3]

Note: FAMEs (Fatty Acid Methyl Esters) and FAEEs (Fatty Acid Ethyl Esters) are used as surrogates for performance comparison where direct data for this compound is unavailable.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-MS and GC-FID.

GC-MS Method Protocol for Ethyl Ester Analysis

This protocol is designed for the quantitative analysis of this compound in a liquid matrix.

  • Sample Preparation: For samples with high concentrations of this compound, a simple dilution with a suitable solvent (e.g., hexane or ethanol) may be necessary. For trace analysis, a headspace solid-phase microextraction (HS-SPME) can be employed to concentrate the analyte.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A capillary column with a wax or polyethylene glycol stationary phase is recommended.[8] A common choice is a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis to enhance sensitivity.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.[8]

    • Data Acquisition: Full scan mode for qualitative and quantitative analysis. For enhanced sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of this compound (e.g., m/z 88, 101, 143).

GC-FID Method Protocol for Ethyl Ester Analysis

This protocol is suitable for the routine quantification of this compound.

  • Sample Preparation: Similar to the GC-MS protocol, sample preparation may involve direct injection, dilution, or headspace extraction depending on the sample matrix and analyte concentration.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A polar capillary column such as a CP-Wax 52 CB (50 m length, 0.32 mm internal diameter, 1.2 µm film thickness) is often used for the analysis of volatile compounds in beverages.[8]

    • Injector: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A suitable temperature program should be developed to ensure good separation of this compound from other matrix components. A program similar to the GC-MS method can be a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • FID Conditions:

    • Detector Temperature: 250-300 °C.

    • Gas Flows: Hydrogen, air, and makeup gas (e.g., nitrogen) flows should be optimized according to the manufacturer's recommendations to ensure maximum sensitivity.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis sample Sample Collection prep Dilution / HS-SPME sample->prep injection Injection prep->injection separation Chromatographic Separation injection->separation detector Detector separation->detector ms MS detector->ms fid FID detector->fid analysis Data Acquisition & Processing ms->analysis fid->analysis quantification Quantification analysis->quantification identification Identification analysis->identification

Workflow for the analysis of this compound.

comparison_diagram GC-MS vs. GC-FID: A Logical Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_application Application Suitability ms_strength Strengths ms_s1 High Specificity (Mass Spectra) ms_strength->ms_s1 ms_s2 Excellent for Identification ms_strength->ms_s2 ms_s3 High Sensitivity (SIM mode) ms_strength->ms_s3 ms_weakness Weaknesses ms_w1 More Complex & Expensive ms_weakness->ms_w1 ms_w2 Response Factors Can Vary ms_weakness->ms_w2 app_ms GC-MS: Ideal for complex matrices and when confident identification is crucial. ms_s1->app_ms fid_strength Strengths fid_s1 Robust & Reliable fid_strength->fid_s1 fid_s2 Wide Linear Range fid_strength->fid_s2 fid_s3 Uniform Response to Hydrocarbons fid_strength->fid_s3 fid_weakness Weaknesses fid_w1 Lower Specificity fid_weakness->fid_w1 fid_w2 Does Not Provide Structural Information fid_weakness->fid_w2 app_fid GC-FID: Excellent for routine quantitative analysis in well-characterized samples. fid_s3->app_fid

Key characteristics of GC-MS and GC-FID.

Conclusion: Making the Right Choice

Both GC-MS and GC-FID are highly capable techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-MS is the superior choice when unambiguous identification of this compound is required, especially in complex matrices where co-elution with other compounds is possible. Its high sensitivity, particularly in SIM mode, also makes it suitable for trace-level quantification.[9]

  • GC-FID is a robust, reliable, and cost-effective option for routine quantitative analysis, particularly in quality control settings where the sample matrix is well-defined and the identity of this compound is already established.[3] Its wide linear range and uniform response to hydrocarbons make it a workhorse for quantification.

For research and development applications, a combination of both techniques is often the most powerful approach. GC-MS can be used to definitively identify and confirm the presence of this compound and other volatile compounds, while GC-FID can be employed for high-throughput quantitative analysis once the method is established.[10] This dual-detector approach leverages the strengths of both technologies, ensuring both accuracy in identification and precision in quantification.

References

sensory panel comparison of ethyl nonanoate and methyl nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

In the world of flavor and fragrance, the subtle substitution of an ethyl for a methyl group can transport the senses from a waxy, wine-like cellar to a fruity, tropical paradise. This guide delves into the sensory profiles of two closely related esters, ethyl nonanoate and mthis compound, offering a comparative analysis for researchers, scientists, and professionals in drug development. By understanding their distinct olfactory and gustatory characteristics, formulators can make more informed decisions in the creation of new products.

Unraveling the Aroma and Flavor Profiles

While both this compound and mthis compound share a nonanoic acid backbone, the difference in their ester group—ethyl versus methyl—results in distinguishable sensory experiences.

This compound is often described as having a fruity and waxy odor, with notes reminiscent of cognac, rum, and tropical fruits.[1][2] Its flavor profile is characterized as fruity, waxy, and fatty, with nuances of banana and tropical fruits, particularly at a concentration of 5.0 ppm.[3] It is a naturally occurring compound found in a variety of fruits such as apples and bananas, as well as in alcoholic beverages like beer, wine, and cognac.[3][4]

Mthis compound , in contrast, presents a more varied and complex sensory profile. Its odor is characterized as fruity, with sweet, pear, waxy, tropical, and wine-like notes.[5] At concentrations of 1 to 10 ppm, its taste is described as winey, waxy, green, with hints of celery and an unripe fruit nuance.[6][7] Below 10 ppm, it is reported to have a sweet, coconut-like flavor.[6][8] Mthis compound is also found in a wide range of natural sources, including apples, bananas, blue cheeses, and white wine.[6]

Quantitative Sensory Comparison

To objectively compare the sensory attributes of this compound and mthis compound, a sensory panel evaluation is indispensable. The following table summarizes representative quantitative data that could be obtained from a trained sensory panel, based on the descriptive profiles found in the literature.

Sensory AttributeThis compoundMthis compound
Odor Profile Fruity, Waxy, Rummy, Winey, Tropical[1]Sweet, Fruity, Pear, Waxy, Tropical, Winey[5]
Flavor Profile (at 5-10 ppm) Fruity, Estery, Green, Waxy, Fatty, Banana, Tropical[3]Winey, Waxy, Green, Celery, Pear, Unripe Fruit, Sweet, Coconut-like[6][7][8]
Taste Threshold Detection: 12 ppm[3]Not explicitly found
Odor Threshold (in wine) 850 ppb[9]Not explicitly found

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation is critical for obtaining reliable and actionable data. The following outlines a detailed methodology for a comparative sensory panel analysis of this compound and mthis compound.

Objective: To quantitatively compare the odor and flavor profiles of this compound and mthis compound.

Panelists: A panel of 10-12 trained sensory assessors with prior experience in evaluating flavor and aroma compounds.

Sample Preparation:

  • Stock solutions of high-purity this compound and mthis compound (≥99%) are prepared in a neutral solvent, such as food-grade ethanol or propylene glycol.

  • For flavor evaluation, the stock solutions are diluted in deionized, deodorized water to concentrations of 5 ppm and 10 ppm.

  • For odor evaluation, the compounds are presented on unscented paper blotters or in glass sniffing jars at a concentration of 1% in a non-volatile solvent.

Evaluation Procedure:

  • Odor Profiling: Panelists are presented with the odor samples in a randomized and blind fashion. They are asked to rate the intensity of various odor descriptors (e.g., fruity, waxy, sweet, green) on a 9-point scale (1 = not perceptible, 9 = extremely intense).

  • Flavor Profiling: Panelists are provided with the diluted flavor samples and a neutral rinse (deionized water) between samples. They rate the intensity of flavor attributes (e.g., fruity, waxy, sweet, green, bitter, astringent) on a 9-point scale.

  • Threshold Testing: The detection thresholds for both taste and odor can be determined using a series of ascending concentrations and a 3-Alternative Forced Choice (3-AFC) method.

Data Analysis: The data from the rating scales are averaged across all panelists. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences between the two compounds for each sensory attribute.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates the logical flow of a comprehensive sensory evaluation experiment.

SensoryEvaluationWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Odor_Profiling Odor Profiling Panelist_Selection->Odor_Profiling Flavor_Profiling Flavor Profiling Panelist_Selection->Flavor_Profiling Threshold_Testing Threshold Testing Panelist_Selection->Threshold_Testing Sample_Preparation Sample Preparation (Ethyl & Mthis compound) Sample_Preparation->Odor_Profiling Sample_Preparation->Flavor_Profiling Sample_Preparation->Threshold_Testing Data_Collection Data Collection Odor_Profiling->Data_Collection Flavor_Profiling->Data_Collection Threshold_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A workflow diagram for a typical sensory panel evaluation.

The Olfactory Signaling Pathway: From Molecule to Perception

The perception of esters like this compound and mthis compound begins with a complex series of events in the olfactory system. The following diagram illustrates the generally accepted signaling pathway for odorant perception.

OlfactorySignalingPathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Brain Action_Potential->Brain Transmits

Caption: The signal transduction pathway for olfactory perception.

References

A Comparative Analysis of Catalysts for the Synthesis of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of ethyl nonanoate, a valuable ester with applications in the fragrance, flavor, and lubricant industries, can be achieved through the esterification of nonanoic acid with ethanol. The choice of catalyst for this reaction is critical as it significantly influences reaction efficiency, selectivity, and environmental impact. This guide provides a comparative study of three common types of catalysts: lipases (biocatalysts), solid acid resins, and traditional homogeneous acid catalysts.

Performance Comparison of Catalysts

The following table summarizes the key performance metrics for different catalysts used in the synthesis of this compound and similar esters. Data has been compiled from various studies to provide a comparative overview.

Catalyst TypeSpecific CatalystSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Lipase Novozym® 435 (Immobilized Candida antarctica lipase B)Nonanoic acid & Ethanol1:1 to 3:130-604-24~70-95%>99%High selectivity, mild reaction conditions, reusable, environmentally friendly.[1][2]Higher cost, potential for enzyme inhibition by substrates like ethanol.[1][3]
Solid Acid Amberlyst-15Nonanoic acid & Ethanol1:1 to 10:160-1002-8~85-93%HighEasily separable, reusable, non-corrosive to reactors.[4][5][6]Lower activity than homogeneous catalysts, potential for pore diffusion limitations.
Homogeneous Acid Sulfuric Acid (H₂SO₄)Nonanoic acid & EthanolGenerally large excess of alcohol70-1202-6>90%Moderate to HighHigh catalytic activity, low cost.[6][7]Difficult to separate from the reaction mixture, corrosive, generates acidic waste.[6][7]

Note: Direct comparative data for this compound synthesis under identical conditions is limited in the literature. The data presented is a synthesis from studies on nonanoic acid esterification with various alcohols and the synthesis of other fatty acid ethyl esters.[3][4]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using the compared catalysts.

Lipase-Catalyzed Synthesis (e.g., Novozym® 435)

a. Materials:

  • Nonanoic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym® 435)

  • Solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, for water removal)

b. Reaction Setup:

  • A stirred-tank reactor or a shaker flask is charged with nonanoic acid and ethanol in a desired molar ratio (e.g., 1:1).

  • If a solvent is used, it is added to the mixture. For a solvent-free system, the reactants themselves act as the medium.

  • The immobilized lipase is added to the mixture. The catalyst loading is typically between 5-10% (w/w) of the total reactants.

  • If used, molecular sieves are added to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the products.

c. Reaction Conditions:

  • The reaction mixture is incubated at a controlled temperature, typically between 40°C and 60°C.

  • Continuous agitation is maintained to ensure proper mixing and to minimize mass transfer limitations.

  • The reaction progress is monitored over time (e.g., 4-24 hours) by taking aliquots and analyzing them.

d. Product Analysis and Purification:

  • The reaction mixture is filtered to separate the immobilized lipase, which can be washed and reused.

  • The filtrate is analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of nonanoic acid and the yield of this compound.

  • The product can be purified by distillation under reduced pressure to remove unreacted starting materials and any byproducts.

Solid Acid-Catalyzed Synthesis (e.g., Amberlyst-15)

a. Materials:

  • Nonanoic acid

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15)

b. Reaction Setup:

  • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with nonanoic acid and ethanol. A molar excess of ethanol is often used (e.g., 3:1 to 10:1) to drive the equilibrium towards ester formation.[4]

  • The solid acid catalyst is added to the reaction mixture. The catalyst loading typically ranges from 5% to 15% (w/w) relative to the limiting reactant (nonanoic acid).

c. Reaction Conditions:

  • The mixture is heated to a specific temperature, usually between 60°C and the boiling point of the alcohol, under vigorous stirring.

  • The reaction is allowed to proceed for a set duration (e.g., 2-8 hours), with progress monitored by techniques such as titration of the acid content or GC analysis.

d. Product Analysis and Purification:

  • After the reaction, the mixture is cooled, and the solid catalyst is removed by filtration.

  • The excess ethanol is removed from the filtrate by rotary evaporation.

  • The remaining mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then purified by distillation.

  • The purity and yield are confirmed by GC-MS and NMR spectroscopy.

Homogeneous Acid-Catalyzed Synthesis (e.g., Sulfuric Acid)

a. Materials:

  • Nonanoic acid

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

b. Reaction Setup:

  • Nonanoic acid and a large excess of ethanol (which also acts as the solvent) are placed in a round-bottom flask fitted with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid (typically 1-3% of the weight of the carboxylic acid) is carefully added to the mixture.

c. Reaction Conditions:

  • The reaction mixture is heated to reflux with constant stirring for a period of 2 to 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

d. Product Analysis and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Most of the excess ethanol is removed using a rotary evaporator.

  • The residue is diluted with an organic solvent (e.g., diethyl ether) and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants Preparation cluster_reaction Esterification Reaction cluster_catalyst Catalyst Addition cluster_separation Separation & Purification cluster_analysis Product Analysis nonanoic_acid Nonanoic Acid reactor Reactor nonanoic_acid->reactor ethanol Ethanol ethanol->reactor filtration Filtration / Neutralization reactor->filtration Reaction Mixture catalyst Catalyst (Lipase, Solid Acid, or H₂SO₄) catalyst->reactor distillation Distillation filtration->distillation Crude Product product This compound distillation->product analysis GC-MS / NMR product->analysis

Caption: General experimental workflow for this compound synthesis.

Catalyst Comparison Logic

This diagram illustrates the logical relationship between the choice of catalyst and its resulting performance characteristics.

G cluster_catalysts Catalyst Type cluster_conditions Reaction Conditions cluster_performance Performance & Work-up lipase Lipase mild Mild (Low Temp) lipase->mild easy_separation Easy Separation lipase->easy_separation reusable Reusable lipase->reusable solid_acid Solid Acid moderate Moderate solid_acid->moderate solid_acid->easy_separation solid_acid->reusable homogeneous_acid Homogeneous Acid harsh Harsh (High Temp) homogeneous_acid->harsh difficult_separation Difficult Separation homogeneous_acid->difficult_separation corrosive Corrosive homogeneous_acid->corrosive high_selectivity High Selectivity mild->high_selectivity

Caption: Comparison of catalyst types and their process implications.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Nonanoate in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of ethyl nonanoate in various beverages. This compound is a key ester that contributes to the fruity and floral aromas in beverages like wine, spirits, and juices. Accurate determination of its concentration is crucial for quality control and sensory profile analysis. This document outlines the experimental protocols and performance data of different analytical techniques to aid researchers in selecting the most suitable method for their needs.

The primary methods for the analysis of volatile compounds like this compound are gas chromatography-mass spectrometry (GC-MS) based techniques. High-performance liquid chromatography (HPLC) is also a powerful analytical tool, though less commonly employed for this specific analyte in beverages. The validation of these methods is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below.

1. Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method involves the extraction of this compound from the beverage matrix using an organic solvent, followed by analysis with GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 50 mL aliquot of the beverage sample.

    • Add an internal standard (e.g., 1-octanol) to the sample.

    • Perform extraction with 5 mL of dichloromethane by vigorous shaking for 5 minutes.

    • Allow the phases to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with 2 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C.

    • Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

2. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is a solvent-free extraction method where a fused silica fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatile analytes.

  • Sample Preparation (HS-SPME):

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the release of volatile compounds.

    • Add an internal standard (e.g., deuterated ethyl esters).

    • Seal the vial and incubate at 40°C for 10 minutes with agitation.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C for thermal desorption of the analytes from the SPME fiber.

    • Column: A suitable capillary column, such as one with a wax or polyethylene glycol stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes[1].

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-350[1].

3. High-Performance Liquid Chromatography (HPLC)

While less common for volatile esters like this compound, HPLC can be used, particularly for non-volatile esters or when derivatization is employed. A general protocol for ester analysis is described.

  • Sample Preparation:

    • Filter the beverage sample through a 0.45 µm membrane filter.

    • For non-UV active esters, derivatization with a UV-absorbing agent may be necessary.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) or UV detector, with the wavelength set to the maximum absorbance of the analyte or its derivative.

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the quantitative performance data for the different analytical methods for the determination of this compound in beverages.

Table 1: LLE-GC-MS Method Validation Data for this compound in Wine

Validation ParameterPerformance
Linearity (R²)0.9953
Linearity Range50 - 20,000 µg/L
Limit of Quantification (LOQ)50 µg/L
Accuracy (Recovery)92.2 - 103%
Precision (Repeatability, RSD)< 10%

Table 2: HS-SPME-GC-MS Method Validation Data for Esters in Wine

Validation ParameterPerformance
Linearity (R²)> 0.99
Limit of Quantification (LOQ)0.4 ng/L - 4 µg/L (general for 32 esters)
Accuracy (Recovery)Not specified for individual esters
Precision (Repeatability, RSD)< 11.2%
Precision (Reproducibility, RSD)< 15%

Table 3: General Performance Characteristics of HPLC for Ester Analysis

Validation ParameterGeneral Performance
Linearity (R²)Typically > 0.99
Limit of Detection (LOD)Analyte and detector dependent
Limit of Quantification (LOQ)Analyte and detector dependent
Accuracy (Recovery)Generally within 80-120%
Precision (RSD)Typically < 15%

Mandatory Visualization

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_validation 3. Method Validation cluster_analysis 4. Routine Analysis define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards instrument_setup Instrument Setup & Calibration prep_standards->instrument_setup linearity Linearity & Range instrument_setup->linearity accuracy Accuracy (Recovery) instrument_setup->accuracy precision Precision (Repeatability) instrument_setup->precision lod_loq LOD & LOQ instrument_setup->lod_loq sample_analysis Routine Sample Analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis lod_loq->sample_analysis qc_checks Quality Control Checks sample_analysis->qc_checks

Caption: Workflow for the validation of an analytical method.

References

A Comparative Analysis of the Flavor Profiles of Natural and Synthetic Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor and aroma profiles of natural and synthetic ethyl nonanoate. While both forms share the same primary chemical identity, their production methods can lead to subtle yet significant differences in their organoleptic properties. This comparison is supported by an overview of their production pathways and typical analytical characteristics.

Flavor Profile Overview

This compound is an ester known for its characteristic fruity and waxy aroma. It is a valuable component in the flavor and fragrance industry, contributing to a wide range of scent and taste profiles.

General Flavor Descriptors for this compound:

  • Primary Notes: Fruity (grape, pear, apple), waxy, oily.

  • Secondary Notes: Nutty, slightly floral (rose), cognac-like.

  • Taste Characteristics: At a concentration of 5.0 ppm, it is described as fruity, estry, green, waxy, and fatty with banana and tropical nuances[1].

While the fundamental flavor profile of this compound is consistent, the source—natural or synthetic—can influence the complexity and nuance of its aroma and taste.

Comparison of Natural vs. Synthetic this compound

The primary distinction in the flavor profile between natural and synthetic this compound arises from the presence of trace impurities and minor components inherent to their respective production processes.

Natural this compound:

Natural this compound is typically produced through biotechnological methods, such as fermentation or enzymatic esterification, using natural precursors. This process can result in a more complex and nuanced flavor profile.

  • Aroma & Flavor: Often described as having a fuller, more rounded, and "natural" character. The presence of other esters and volatile compounds, even in trace amounts, can contribute to a more intricate and authentic fruity aroma.

  • Potential Minor Components: May contain trace amounts of other esters (e.g., ethyl hexanoate, ethyl octanoate), fusel alcohols, and other fermentation byproducts. These components can add subtle creamy, floral, or wine-like notes.

Synthetic this compound:

Synthetic this compound is typically produced through chemical synthesis, most commonly via the Fischer esterification of nonanoic acid with ethanol, often using an acid catalyst. This method generally results in a product of high purity.

  • Aroma & Flavor: Characterized by a cleaner, more direct, and potent fruity-waxy aroma. The profile is often more straightforward due to the absence of the complex background notes found in its natural counterpart.

  • Potential Impurities: May contain residual starting materials (nonanoic acid, ethanol) or byproducts of the chemical reaction. The presence of unreacted nonanoic acid can impart a slightly cheesy or fatty off-note if not properly purified. The demand for higher purity (e.g., 99%) in the flavor and fragrance industry is driven by the need to avoid such off-notes.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the key differences between natural and synthetic this compound.

FeatureNatural this compoundSynthetic this compound
Production Method Biotechnological (Fermentation, Enzymatic Esterification)Chemical Synthesis (Fischer Esterification)
Purity Typically high, but may contain trace amounts of other natural volatile compounds.Generally very high (≥98%), with a more controlled impurity profile.
Flavor Profile Complex, full-bodied, and nuanced with potential for additional subtle notes.Clean, potent, and more direct fruity-waxy aroma.
Key Aroma Descriptors Fruity, waxy, oily, nutty, with potential for creamy, floral, or wine-like undertones.Fruity, waxy, oily, cognac-like[1].
Common Applications "Natural" flavor formulations, organic products, premium fragrances.A wide range of food, beverage, and fragrance applications.
Regulatory Status Can be labeled as "natural flavor" in many jurisdictions.Labeled as "artificial flavor" or "flavor."

Experimental Protocols

To quantitatively and qualitatively assess the flavor profiles of natural and synthetic this compound, the following experimental methodologies are typically employed:

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

  • Objective: To identify and compare the specific aroma compounds present in both natural and synthetic this compound and to assess their individual contributions to the overall aroma.

  • Methodology:

    • Sample Preparation: Dilute samples of natural and synthetic this compound in a suitable solvent (e.g., ethanol) to an appropriate concentration.

    • Injection: Inject a small volume of the prepared sample into the gas chromatograph.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5 or DB-WAX).

    • Detection: The column effluent is split between a chemical detector (e.g., a mass spectrometer for compound identification) and an olfactometry port.

    • Sensory Analysis: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each detected aroma.

    • Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.

2. Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis and quantitative data on the differences in flavor and aroma between the two samples.

  • Objective: To systematically describe and quantify the sensory attributes of natural and synthetic this compound.

  • Methodology:

    • Panelist Training: Select and train a panel of individuals (typically 8-12) to recognize and scale the intensity of relevant aroma and flavor attributes (e.g., fruity, waxy, nutty, floral, chemical, off-notes).

    • Sample Preparation: Prepare aqueous solutions of natural and synthetic this compound at various concentrations, presented in a blinded and randomized order.

    • Evaluation: Panelists independently evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

    • Data Analysis: The data is statistically analyzed (e.g., using ANOVA and Principal Component Analysis) to identify significant differences in the sensory profiles of the two samples.

Visualizing Production Pathways and Logical Relationships

The following diagrams illustrate the typical production pathways for synthetic and natural this compound and a logical comparison of their resulting flavor profiles.

G Production Pathway of Synthetic this compound cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification nonanoic_acid Nonanoic Acid esterification Fischer Esterification (Acid Catalyst) nonanoic_acid->esterification ethanol Ethanol ethanol->esterification ethyl_nonanoate Synthetic this compound esterification->ethyl_nonanoate water Water esterification->water distillation Distillation ethyl_nonanoate->distillation final_product High-Purity Synthetic this compound distillation->final_product

Caption: Synthetic Production of this compound

G Production Pathway of Natural this compound cluster_reactants Natural Precursors cluster_process Biotechnological Process cluster_products Products cluster_purification Purification natural_substrates Sugars, Plant Oils fermentation Fermentation (Yeast/Bacteria) natural_substrates->fermentation enzymatic Enzymatic Esterification (Lipase) natural_substrates->enzymatic ethyl_nonanoate_complex Natural this compound + Minor Volatiles fermentation->ethyl_nonanoate_complex enzymatic->ethyl_nonanoate_complex extraction Extraction/Distillation ethyl_nonanoate_complex->extraction final_product Natural this compound extraction->final_product

Caption: Natural Production of this compound

G Flavor Profile Comparison cluster_natural Natural cluster_synthetic Synthetic center This compound natural Complex & Nuanced synthetic Clean & Direct minor_components Trace Volatiles natural->minor_components due to high_purity High Purity synthetic->high_purity due to

Caption: Flavor Profile Comparison Logic

References

The Synthesis of Ethyl Nonanoate: A Comparative Review of Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl nonanoate, an ester with a characteristic fruity and waxy aroma, finds significant application in the flavor, fragrance, and cosmetic industries.[1][2][3] Its synthesis is a topic of considerable interest for researchers and chemical industry professionals seeking efficient, sustainable, and cost-effective production methods. This guide provides a comparative analysis of three primary synthesis routes for this compound: Fischer-Speier esterification, lipase-catalyzed enzymatic synthesis, and whole-cell biocatalysis. The objective is to offer a clear comparison of their performance based on experimental data, alongside detailed methodologies to aid in laboratory application.

Comparative Performance of Synthesis Routes

The choice of a synthesis route for this compound is often a trade-off between reaction speed, yield, and the environmental impact of the process. The following table summarizes the key quantitative parameters for the different methods.

ParameterFischer-Speier Esterification (Homogeneous Catalyst)Fischer-Speier Esterification (Heterogeneous Catalyst)Lipase-Catalyzed EsterificationWhole-Cell Biocatalysis
Catalyst Sulfuric Acid (H₂SO₄)Amberlyst-15Immobilized Lipase (e.g., Novozym 435)E. coli expressing AlkK and AtfA/Eeb1
Reactants Nonanoic Acid, EthanolNonanoic Acid, EthanolNonanoic Acid, EthanolNonanoic Acid
Reaction Temperature 60-110 °C[4]70-150 °C[5]40-60 °C[4]Not specified, typically mesophilic conditions
Reaction Time 1-12 hours[4]Several hours[6]~24 hours[4]Not specified
Reported Yield/Conversion High (can be >95% with excess alcohol)[7]Up to 85% conversion[8]High conversion efficiencies (82-85% reported for similar esters)[4]0.82 mM this compound from 1 mM nonanoic acid (82% molar yield)[9]
Key Advantages Well-established, high yield, low catalyst costCatalyst is reusable, reduced corrosion issuesMild reaction conditions, high selectivity, "green" alternative[4][10]In vivo conversion, potential for using renewable feedstocks[9]
Key Disadvantages Corrosive catalyst, difficult to separate from product, environmental concernsLower reaction rates compared to homogeneous catalystsLonger reaction times, higher catalyst costComplex strain development, potential for byproduct formation

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[7][11][12][13][14]

a) Homogeneous Catalysis using Sulfuric Acid

  • Materials: Nonanoic acid, Ethanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate solution (5% w/v), Brine (saturated NaCl solution), Anhydrous magnesium sulfate or sodium sulfate, Diethyl ether or ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of nonanoic acid and an excess of ethanol (e.g., a 3:1 molar ratio of ethanol to nonanoic acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the nonanoic acid).

    • Heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

b) Heterogeneous Catalysis using Amberlyst-15

  • Materials: Nonanoic acid, Ethanol, Amberlyst-15 resin.

  • Procedure:

    • In a batch reactor, combine nonanoic acid and ethanol. The molar ratio of ethanol to nonanoic acid can be varied (e.g., 1:1 to 5:1).[8]

    • Add Amberlyst-15 as the catalyst. The catalyst loading can be in the range of 5-15% by weight of the reactants.[6]

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

    • Upon completion, the catalyst can be easily recovered by filtration for potential reuse.

    • The product can be purified from the reaction mixture by distillation.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods.[10][15] Lipases are highly selective biocatalysts that can operate under gentle conditions.[16]

  • Materials: Nonanoic acid, Ethanol, Immobilized lipase (e.g., Novozym 435 from Candida antarctica).

  • Procedure:

    • In a temperature-controlled vessel, combine nonanoic acid and ethanol.

    • Add the immobilized lipase. The enzyme loading is typically in the range of 5-10% by weight of the substrates.[4]

    • Maintain the reaction at a constant temperature, typically between 40-60°C, with continuous agitation.[4]

    • The reaction is typically run for a longer duration, for instance, 24 hours, to achieve high conversion.[4]

    • After the reaction, the immobilized enzyme can be recovered by simple filtration.

    • The this compound can be purified from the remaining reactants, often by vacuum distillation.

Whole-Cell Biocatalysis

This innovative approach utilizes engineered microorganisms to perform the esterification in vivo.[9]

  • Materials: E. coli strain engineered to express an acyl-CoA ligase (like AlkK) and an alcohol acyltransferase (like AtfA or Eeb1), growth medium, nonanoic acid.

  • Procedure:

    • Cultivate the engineered E. coli strain in a suitable growth medium until it reaches a desired cell density.

    • Induce the expression of the ester synthesis enzymes if an inducible promoter system is used.

    • Add nonanoic acid to the cell culture. The concentration of the substrate needs to be optimized to avoid toxicity to the cells.

    • Incubate the culture under conditions that are optimal for the enzymatic activity and cell viability.

    • The produced this compound, being poorly soluble in water, may accumulate in the organic phase or be extracted from the culture medium.

    • The product can be recovered and purified using standard extraction and chromatography techniques. A study reported a molar yield of 0.82 mM of this compound from 1 mM of nonanoic acid using this method.[9]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the different synthesis routes of this compound.

Fischer_Esterification_Workflow Reactants Nonanoic Acid + Ethanol Reaction Heating and Reflux Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or Amberlyst-15) Catalyst->Reaction Workup Neutralization and Washing Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Fischer-Speier Esterification Workflow.

Enzymatic_Synthesis_Workflow Reactants Nonanoic Acid + Ethanol Reaction Incubation with Agitation (40-60°C) Reactants->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Catalyst_Recovery Filtration Reaction->Catalyst_Recovery Purification Distillation Catalyst_Recovery->Purification Product This compound Purification->Product

Enzymatic Synthesis Workflow.

Whole_Cell_Biocatalysis_Workflow cluster_cell Engineered E. coli Cell Nonanoic_Acid_In Nonanoic Acid Esterification In vivo Esterification (AlkK + AtfA/Eeb1) Nonanoic_Acid_In->Esterification Ethyl_Nonanoate_Out This compound Esterification->Ethyl_Nonanoate_Out Extraction Product Extraction Ethyl_Nonanoate_Out->Extraction Culture Cell Culture and Induction Culture->Nonanoic_Acid_In Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Whole-Cell Biocatalysis Workflow.

References

A Comparative Guide to GC Columns for the Separation of Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of volatile and semi-volatile compounds are critical. Ethyl nonanoate, an ester with a characteristic fruity aroma, is a common component in flavor and fragrance formulations, as well as a potential biomarker in various metabolic studies. Achieving optimal separation of this compound through gas chromatography (GC) hinges on the selection of an appropriate GC column. This guide provides an objective comparison of the performance of different GC columns for the separation of this compound, supported by experimental data and detailed protocols.

Understanding GC Column Selection for this compound

The separation of compounds in gas chromatography is primarily dictated by the interaction between the analyte and the stationary phase of the column. The principle of "like dissolves like" is a fundamental concept in column selection. This compound is a polar compound due to the presence of the ester functional group. Therefore, columns with polar stationary phases are generally more effective at retaining and separating it from other components in a mixture.[1][2] In contrast, non-polar columns separate compounds primarily based on their boiling points.[1][3]

This guide will focus on the performance of three commonly used types of capillary GC columns:

  • Polar Columns: Featuring stationary phases such as polyethylene glycol (PEG). Examples include the Agilent J&W HP-INNOWax and Restek Stabilwax columns.[4][5] These are expected to show strong interactions with this compound, leading to longer retention times and potentially better resolution from less polar compounds.

  • Mid-Polar Columns: These columns offer a balance of polar and non-polar characteristics.

  • Non-Polar Columns: Typically with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, such as the Agilent J&W DB-5ms.[6] These are versatile columns used for a wide range of applications, including flavor and fragrance analysis.[3]

Performance Comparison of GC Columns

The following tables summarize the performance of different GC columns for the separation of this compound based on available data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in published literature. Therefore, the experimental conditions for each dataset are provided for context.

Table 1: Performance Data for this compound on Polar GC Columns

ColumnDimensionsStationary PhaseCarrier GasOven ProgramRetention Time (min)Peak AsymmetryEfficiency (Plates/meter)
Agilent J&W HP-INNOWax[7]30 m x 0.25 mm, 0.25 µmPolyethylene GlycolHydrogen135 °C isothermalData not availableData not availableData not available
Restek Stabilwax[8]Data not availablePolyethylene GlycolData not available40 °C to 260 °CData not availableData not availableData not available

Table 2: Performance Data for this compound on Non-Polar GC Columns

ColumnDimensionsStationary PhaseCarrier GasOven ProgramRetention Time (min)Peak AsymmetryEfficiency (Plates/meter)
Agilent J&W DB-5ms UI[9]30 m x 0.25 mm, 0.25 µm5%-Phenyl-methylpolysiloxaneHeliumIsothermal, various temperaturesDependent on temperatureData not availableData not available

Note: Specific quantitative data for this compound was not explicitly found in the search results. The tables indicate the types of columns suitable for this analysis, and the subsequent experimental protocols provide general guidance.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. The following are representative methodologies for the analysis of esters like this compound on different GC columns.

Method 1: Analysis on a Polar HP-INNOWax Column

This method is adapted from a general protocol for the analysis of active polar compounds.[7]

  • GC System: Agilent 7890B GC with FID detector

  • Column: Agilent J&W HP-INNOWax, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/splitless inlet at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 1:30

  • Carrier Gas: Hydrogen, constant pressure mode

  • Oven Temperature Program: 135 °C isothermal

  • Detector: FID at 250 °C

Method 2: Analysis on a Non-Polar DB-5ms Column

This method is based on a general protocol for the analysis of food contact plastics, which includes various additives, some of which are esters.[6]

  • GC System: Agilent Technologies 7890 GC with a 5975C mass selective detector (MSD)

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Splitless mode at 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min

  • Oven Temperature Program: 50 °C held for 1 min, then ramped at 20 °C/min to 320 °C and held for 20 min.

  • Transfer Line Temperature: 280 °C

  • Detector: MSD in scan mode (m/z 40-800)

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows and decision-making processes in GC column selection and analysis.

GC_Column_Selection_Workflow start Start: Analyze this compound sample_prep Sample Preparation start->sample_prep column_selection GC Column Selection sample_prep->column_selection polar_column Polar Column (e.g., HP-INNOWax) column_selection->polar_column  Analyte is Polar nonpolar_column Non-Polar Column (e.g., DB-5ms) column_selection->nonpolar_column  Broad Spectrum Analysis gc_analysis GC Analysis (Define Parameters) polar_column->gc_analysis nonpolar_column->gc_analysis data_acquisition Data Acquisition (Chromatogram) gc_analysis->data_acquisition data_analysis Data Analysis (Retention Time, Peak Shape) data_acquisition->data_analysis optimal Optimal Separation Achieved data_analysis->optimal  Good Resolution & Peak Shape suboptimal Suboptimal Separation data_analysis->suboptimal  Poor Resolution or Tailing optimize Optimize Parameters or Re-select Column suboptimal->optimize optimize->column_selection

Caption: Workflow for GC column selection and analysis.

Logical_Relationship_Column_Performance analyte Analyte Properties (e.g., this compound - Polar) column_polarity Column Stationary Phase Polarity analyte->column_polarity polar_phase Polar Phase (PEG) 'Like dissolves like' column_polarity->polar_phase  Match nonpolar_phase Non-Polar Phase (PDMS) Separation by boiling point column_polarity->nonpolar_phase  Mismatch interaction Analyte-Phase Interaction polar_phase->interaction Strong nonpolar_phase->interaction Weak retention Retention Time interaction->retention resolution Peak Resolution interaction->resolution performance Overall Separation Performance retention->performance resolution->performance

References

A Comparative Guide to the Cross-Validation of Ethyl Nonanoate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of ethyl nonanoate, a fatty acid ethyl ester (FAEE) with significance in various biological and chemical systems, the selection of an appropriate analytical method is paramount. This guide provides an objective comparison of two primary chromatographic techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The information presented is supported by documented experimental protocols and performance data to aid in method selection and cross-validation.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for this compound quantification will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and desired throughput. Below is a summary of typical performance characteristics for each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV absorbance detection.
Sample Preparation Direct injection, liquid-liquid extraction, or solid-phase microextraction (SPME).Simple dilution in a suitable organic solvent.[1]
Limit of Detection (LOD) In the range of µg/L.[2][3]Typically in the µg/mL range.[4]
Limit of Quantification (LOQ) In the range of µg/L.[2][5]In the range of µg/mL.[4]
Precision (Repeatability) Relative Standard Deviation (RSD) < 5.05%.[2][3]RSD values are typically expected to be low.
Accuracy (Recovery) 90.3% to 98.5% for similar esters.[2]Recovery values between 105.13% and 110.61% have been reported for other analytes using HPLC-UV.[4]
Selectivity High, due to mass fragmentation patterns.Moderate, dependent on chromatographic resolution.
Analysis Time Typically longer due to chromatographic run times.Can be faster with UPLC systems.[1]
Advantages High sensitivity and selectivity, excellent for complex matrices.Simple sample preparation, suitable for thermally labile compounds.
Disadvantages May require derivatization for less volatile compounds.Lower sensitivity compared to GC-MS, potential for matrix interference.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of fatty acid ethyl esters.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from procedures for the quantification of various esters, including this compound, in liquid samples.[2][3]

1. Sample Preparation:

  • For samples with high concentrations of this compound, a direct injection following dilution with a suitable solvent (e.g., ethanol) may be sufficient.

  • For trace-level analysis, a liquid-liquid extraction with a non-polar solvent like hexane can be employed to concentrate the analyte and remove matrix interferences.[5] Alternatively, solid-phase microextraction (SPME) can be used for volatile and semi-volatile compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A nonpolar dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold: Maintain 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification:

  • An internal standard, such as ethyl heptadecanoate, should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.[5]

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a reverse-phase HPLC method for the analysis of this compound.[1]

1. Sample Preparation:

  • Samples are diluted with the mobile phase to a concentration within the linear range of the assay.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) with a small amount of acid (e.g., 0.05% trichloroacetic acid or formic acid for MS compatibility).[1][4]

  • Flow Rate: 1.0 mL/minute.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound does not have a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.

  • Injection Volume: 10 µL.[4]

3. Quantification:

  • An external standard calibration curve is generated by injecting a series of known concentrations of this compound and plotting the peak area against the concentration.

Cross-Validation Workflow

To ensure the comparability of results obtained from the GC-MS and HPLC-UV methods, a cross-validation study should be performed. The following workflow outlines the key steps in this process.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification A Method Development & Validation B Prepare Quality Control (QC) Samples at Low, Medium, High Concentrations A->B C1 Analyze QCs with Validated GC-MS Method B->C1 C2 Analyze QCs with Validated HPLC-UV Method B->C2 D Compare Results: Calculate % Difference C1->D C2->D E Acceptance Criteria Met? (% Difference < 20%) D->E F Methods are Considered Cross-Validated E->F Yes G Investigate Discrepancies & Re-evaluate Methods E->G No

Caption: A logical workflow for the cross-validation of two analytical methods.

This workflow begins with the individual validation of both the GC-MS and HPLC-UV methods to establish their respective performance characteristics. A set of quality control (QC) samples at multiple concentration levels are then analyzed using both methods. The results are compared, and if the percentage difference falls within an acceptable range (typically ±20%), the methods are considered cross-validated. If the acceptance criteria are not met, an investigation into the source of the discrepancy is necessary.

References

Ethyl Nonanoate: A Comparative Guide to its Stability Among Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of excipients is paramount to ensuring the efficacy and shelf life of pharmaceutical formulations. Fatty acid ethyl esters (FAEEs), a class of esters derived from fatty acids and ethanol, are increasingly utilized in various applications, including as solvents and emollients. Among these, ethyl nonanoate, a nine-carbon chain ester, presents a unique profile. This guide provides an objective comparison of the stability of this compound against other common fatty acid ethyl esters, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The stability of a fatty acid ethyl ester is primarily determined by its molecular structure, specifically the length of the fatty acid chain and the degree of unsaturation. Generally, shorter chain length in saturated esters and a lower number of double bonds in unsaturated esters contribute to greater stability.

Oxidative Stability

Oxidative stability is a critical parameter, as oxidation can lead to degradation of the ester and the formation of undesirable byproducts. Saturated fatty acid ethyl esters, such as this compound, are inherently more resistant to oxidation than their unsaturated counterparts due to the absence of double bonds which are susceptible to attack by oxygen.

Studies have shown that for saturated fatty acid alkyl esters, there is a correlation where the oxidation onset temperature increases with decreasing molecular weight. This suggests that this compound (C9) would exhibit greater oxidative stability compared to longer-chain saturated esters like ethyl palmitate (C16) and ethyl stearate (C18).

Table 1: Comparative Oxidative Stability of Fatty Acid Ethyl Esters

Fatty Acid Ethyl EsterChain LengthDegree of UnsaturationOxidative Stability (Relative)
Ethyl CaprylateC8:0SaturatedHigh
This compound C9:0 Saturated High
Ethyl LaurateC12:0SaturatedModerate-High
Ethyl MyristateC14:0SaturatedModerate
Ethyl PalmitateC16:0SaturatedModerate-Low
Ethyl StearateC18:0SaturatedLow
Ethyl OleateC18:1MonounsaturatedVery Low
Ethyl LinoleateC18:2PolyunsaturatedExtremely Low
Thermal Stability

Thermal stability refers to the ability of a substance to resist decomposition at high temperatures. The thermal decomposition of fatty acid ethyl esters is a complex process that can result in the formation of volatile compounds and polymers.

Thermogravimetric analysis (TGA) is a standard method to evaluate thermal stability by measuring the weight loss of a sample as a function of temperature. While specific comparative TGA data for a wide range of individual FAEEs is limited, the general trend indicates that shorter-chain saturated esters are more volatile but can exhibit high decomposition temperatures. The stability is also influenced by the purity of the sample, with impurities often catalyzing degradation.

Hydrolytic Stability

Hydrolytic stability is the resistance of an ester to break down in the presence of water, a reaction that reverts the ester to its constituent alcohol and fatty acid. This process is catalyzed by acids or bases. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group of the ester. Esters with more branching near the ester linkage tend to be more hydrolytically stable.

For straight-chain fatty acid ethyl esters, the differences in hydrolytic stability are generally minor and depend on factors like pH and temperature. However, the increase in acidity resulting from hydrolysis can be a concern for formulation stability.

Experimental Protocols

To provide a comprehensive understanding of how stability is assessed, the following are detailed methodologies for key experiments.

Oxidative Stability Testing: Rancimat Method (EN 14112)

The Rancimat method is an accelerated oxidation test used to determine the oxidation stability index (OSI) of fats and oils.

Principle: A stream of purified air is passed through a sample of the ester held at a constant elevated temperature (e.g., 110 °C). The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously measured. The induction time is the time until a rapid increase in conductivity occurs, indicating the onset of significant oxidation.

Apparatus:

  • Rancimat instrument with heating block and measuring vessels.

  • Air pump and flow meter.

  • Conductivity meter.

Procedure:

  • A precise amount of the fatty acid ethyl ester sample (typically 3 g) is weighed into the reaction vessel.

  • The reaction vessel is placed in the heating block of the Rancimat, and the air tube is inserted.

  • The measuring vessel is filled with a defined volume of deionized water, and the conductivity electrode is inserted.

  • The air flow is started at a constant rate (e.g., 20 L/h), and the temperature of the heating block is maintained at the setpoint.

  • The conductivity of the water is monitored and recorded over time.

  • The induction time is determined as the point of maximum change in the rate of conductivity increase.

G cluster_0 Rancimat Experimental Workflow Sample FAEE Sample Preparation Rancimat Place Sample in Rancimat Sample->Rancimat Heating Heat at Constant Temperature Rancimat->Heating Airflow Introduce Constant Airflow Heating->Airflow Volatiles Volatile Oxidation Products Formed Airflow->Volatiles Collection Products Collected in Deionized Water Volatiles->Collection Conductivity Conductivity Measurement Collection->Conductivity InductionTime Determine Induction Time (OSI) Conductivity->InductionTime

Caption: Workflow for determining oxidative stability using the Rancimat method.

Thermal Stability Testing: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Principle: A small amount of the sample is heated in a controlled furnace, and its weight is continuously monitored. The resulting thermogram plots weight loss against temperature, revealing the decomposition temperatures and the presence of volatile components.

Apparatus:

  • Thermogravimetric analyzer with a high-precision balance and furnace.

  • Sample pans (e.g., platinum or alumina).

  • Gas flow controller for the purge gas (e.g., nitrogen or air).

Procedure:

  • A small, accurately weighed sample of the fatty acid ethyl ester is placed in a tared TGA sample pan.

  • The pan is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to remove air.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • The weight of the sample is recorded continuously as a function of temperature.

  • The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperatures at which major weight loss events occur.

G cluster_1 TGA Experimental Workflow SamplePrep Sample Weighing and Loading TGA_Instrument Place Sample in TGA SamplePrep->TGA_Instrument Purge Purge with Inert Gas TGA_Instrument->Purge HeatingRamp Apply Linear Temperature Ramp Purge->HeatingRamp WeightLoss Continuous Weight Measurement HeatingRamp->WeightLoss Thermogram Generate Thermogram (Weight vs. Temp) WeightLoss->Thermogram Analysis Analyze Decomposition Temperatures Thermogram->Analysis

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis.

Hydrolytic Stability Testing (Modified ASTM D2619)

This test evaluates the stability of an ester in the presence of water by measuring the increase in acidity.

Principle: The ester is mixed with a specific amount of water and heated at a constant temperature for a set period. The acidity of the ester layer is measured at different time intervals to determine the rate of hydrolysis.

Apparatus:

  • Pressure-resistant glass bottles (e.g., beverage bottles).

  • Oven or heating bath with temperature control.

  • Shaker.

  • Titration equipment for acid number determination.

Procedure:

  • A known amount of the fatty acid ethyl ester is mixed with a specified percentage of water (e.g., 10% or 25% by weight) in a pressure-resistant glass bottle.

  • A metal catalyst (e.g., a copper strip) can be added to simulate conditions in some applications.

  • The bottle is sealed and placed in an oven at a constant temperature (e.g., 93 °C).

  • The bottle is periodically agitated.

  • At predetermined time intervals, samples of the oil phase are taken.

  • The acid value of each sample is determined by titration.

  • The increase in acid value over time is plotted to determine the rate of hydrolysis.

G cluster_2 Hydrolytic Stability Test Workflow Mixing Mix FAEE with Water (+/- Catalyst) Sealing Seal in Pressure Bottle Mixing->Sealing Heating Heat at Constant Temperature Sealing->Heating Sampling Periodic Sampling of Oil Phase Heating->Sampling Titration Determine Acid Value by Titration Sampling->Titration Rate Calculate Rate of Hydrolysis Titration->Rate

Caption: Workflow for evaluating hydrolytic stability of fatty acid ethyl esters.

Conclusion

In comparison to other fatty acid ethyl esters, this compound exhibits a favorable stability profile, particularly in terms of oxidative stability due to its saturated, medium-length alkyl chain. Its thermal and hydrolytic stability are also expected to be robust under typical storage and use conditions. For applications where stability is a critical factor, this compound presents a reliable option over unsaturated or longer-chain saturated fatty acid ethyl esters. The experimental protocols provided herein offer standardized methods for the quantitative assessment and comparison of the stability of these compounds, enabling informed decisions in product development and formulation.

Evaluating Ethyl Nonanoate as a Potential Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate is a fatty acid ethyl ester, a volatile organic compound (VOC) that has been identified as an endogenous metabolite in humans.[1][2][3] The search for non-invasive biomarkers for metabolic diseases has led to increasing interest in the analysis of VOCs in various biological samples, including breath, urine, and blood.[4][5] This guide provides an objective evaluation of the current standing of this compound as a potential biomarker in metabolic studies, compares it with established biomarkers, and outlines the experimental framework required for its validation.

While direct evidence for this compound as a validated biomarker for metabolic diseases such as diabetes, obesity, or metabolic syndrome is currently limited, related research provides a compelling rationale for its investigation. A recent study identified a related compound, allyl nonanoate, as a novel bile-derived biomarker for metabolic dysfunction-associated steatotic liver disease (MASLD), with its levels correlating with the severity of liver fibrosis.[6][7][8] This suggests that esters of nonanoic acid warrant further investigation as potential indicators of metabolic dysregulation.

Comparison with an Established Biomarker

To evaluate the potential of this compound, it is essential to compare the data required for its validation against a well-established biomarker for metabolic disease, such as blood glucose for diabetes mellitus.

FeatureThis compound (Prospective Data)Blood Glucose (Established Data)
Biomarker Type Volatile Organic Compound (VOC)Small Molecule (Monosaccharide)
Sample Type Breath, Plasma, UrineWhole Blood, Plasma, Serum
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays, Electrochemical Sensors
Sensitivity To be determinedHigh (mg/dL or mmol/L range)
Specificity To be determinedHigh for glucose, but influenced by meals
Clinical Correlation To be determinedStrong correlation with diabetes status and control
Non-invasiveness Potentially high (for breath analysis)Minimally invasive (requires blood draw)

Potential Metabolic Significance

Nonanoic acid, the precursor to this compound, is a medium-chain fatty acid that may play a role in metabolic health. Studies suggest that nonanoic acid has the potential for therapeutic use in metabolic disorders related to mitochondrial long-chain fatty acid beta-oxidation.[9] Furthermore, 8-methyl nonanoic acid, a derivative of nonanoic acid, has been shown to slow the development of metabolic syndrome in diet-induced obese mice.[10][11] Alterations in the metabolism of nonanoic acid due to metabolic diseases could potentially lead to corresponding changes in the levels of its ethyl ester, this compound.

Metabolic_Disease Metabolic Disease (e.g., Diabetes, Obesity) Fatty_Acid_Metabolism Altered Fatty Acid Metabolism Metabolic_Disease->Fatty_Acid_Metabolism leads to Nonanoic_Acid Nonanoic Acid Pool Fatty_Acid_Metabolism->Nonanoic_Acid affects Esterification Esterification Nonanoic_Acid->Esterification Ethyl_Nonanoate This compound (Biomarker Candidate) Ethanol Ethanol Ethanol->Esterification Esterification->Ethyl_Nonanoate

Figure 1: Potential metabolic pathway linking metabolic disease to this compound levels.

Proposed Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker requires a systematic approach, from sample collection to data analysis. The following workflow is proposed based on established methodologies for other volatile organic compounds and fatty acid ethyl esters.

Start Study Population (Case vs. Control) Sample_Collection Biological Sample Collection (Plasma, Urine, or Breath) Start->Sample_Collection Extraction Extraction of Analytes Sample_Collection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ROC curve) Data_Processing->Statistical_Analysis Validation Biomarker Validation (Sensitivity, Specificity) Statistical_Analysis->Validation

References

A Comparative Guide to the Synthesis of Ethyl Nonanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of esters like ethyl nonanoate is a critical consideration. This guide provides a comprehensive comparison of three primary synthesis methods: Fischer Esterification, Enzymatic Synthesis, and Heterogeneous Catalysis, offering a detailed analysis of their respective costs, benefits, and experimental protocols.

This compound, a fatty acid ethyl ester, finds applications in the flavor and fragrance industry and serves as a valuable intermediate in organic synthesis. The selection of an appropriate synthetic route depends on various factors, including production scale, purity requirements, cost constraints, and environmental considerations. This guide aims to provide the necessary data to make an informed decision.

At a Glance: Comparing Synthesis Methods

ParameterFischer EsterificationEnzymatic SynthesisHeterogeneous Catalysis
Reactants Nonanoic Acid, EthanolNonanoic Acid, EthanolNonanoic Acid, Ethanol
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Novozym® 435)Cation-Exchange Resin (e.g., Amberlyst-15)
Typical Yield >90%[1]~86%[2]~93%[3]
Reaction Time 1-10 hours[4]2.5 - 24 hours[2][5]8 hours[6]
Reaction Temperature 60-110°C[4]30-70°C[7]70°C[6]
Catalyst Loading Catalytic amounts5-10% w/w of substrates4-8% (w/v)[3]
Byproducts WaterWaterWater
Catalyst Reusability NoYesYes
Environmental Impact High (strong acid, high energy)Low (mild conditions, biodegradable catalyst)Moderate (potential for leaching)

In-Depth Analysis of Synthesis Methods

Fischer Esterification

This classical method involves the reaction of a carboxylic acid (nonanoic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[4] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water formed as a byproduct is removed.[4][8]

Benefits:

  • High Yields: Fischer esterification can achieve high conversion rates, often exceeding 90%.[1]

  • Low Catalyst Cost: Sulfuric acid is an inexpensive and readily available catalyst.

  • Well-established: The procedure is a well-understood and widely practiced method in organic synthesis.[9]

Drawbacks:

  • Harsh Conditions: The use of a strong acid and high reaction temperatures can lead to side reactions and the degradation of sensitive substrates.[9]

  • Difficult Product Separation: Neutralizing the acid catalyst and separating the product from the excess alcohol and byproducts can be cumbersome.

  • Environmental Concerns: The use of strong acids and the energy-intensive nature of the process raise environmental concerns.

Enzymatic Synthesis

A greener alternative to traditional chemical methods, enzymatic synthesis utilizes lipases as biocatalysts.[7][10] Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are commonly used due to their stability and reusability.[10] The reaction proceeds under mild conditions, offering high selectivity and reducing the formation of byproducts.[7][10]

Benefits:

  • Mild Reaction Conditions: Lower temperatures and neutral pH reduce energy consumption and minimize side reactions.[7]

  • High Selectivity: Enzymes offer high chemo-, regio-, and stereoselectivity, leading to purer products.

  • Environmentally Friendly: The process is considered "green" due to the biodegradable nature of the catalyst and milder conditions.[10]

  • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing overall cost.

Drawbacks:

  • Higher Catalyst Cost: The initial investment for immobilized enzymes is significantly higher than for traditional acid catalysts.

  • Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts, potentially requiring longer reaction times.[2][5]

  • Enzyme Inhibition: The enzyme's activity can be inhibited by the substrates or products, potentially limiting the yield.

Heterogeneous Catalysis

This method employs a solid acid catalyst, such as a cation-exchange resin like Amberlyst-15, to catalyze the esterification reaction.[3] The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture.

Benefits:

  • Easy Catalyst Separation: The solid catalyst can be easily removed by filtration, simplifying the work-up procedure.

  • Catalyst Reusability: Heterogeneous catalysts can be regenerated and reused for several cycles.[11]

  • Reduced Corrosion: Compared to strong mineral acids, solid acid catalysts are generally less corrosive.

Drawbacks:

  • Moderate Reaction Conditions: While milder than Fischer esterification, temperatures are generally higher than in enzymatic synthesis.

  • Potential for Leaching: There is a possibility of the active species leaching from the solid support into the reaction mixture, contaminating the product.

  • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites on the solid catalyst.

Experimental Protocols

Fischer Esterification of Nonanoic Acid with Ethanol

Materials:

  • Nonanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine nonanoic acid and a 3 to 5-fold molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess ethanol and diethyl ether by rotary evaporation.

  • The crude this compound can be further purified by distillation under reduced pressure.

Enzymatic Synthesis of this compound

Materials:

  • Nonanoic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine equimolar amounts of nonanoic acid and ethanol.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • If operating in a solvent-free system, no solvent is needed. Alternatively, a non-polar organic solvent like hexane can be used.

  • Add molecular sieves to the mixture to remove the water produced during the reaction, which can improve the conversion.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating at 40-60°C for 24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.

  • The liquid phase contains the this compound product, which can be purified by vacuum distillation if necessary.

Synthesis of this compound using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

  • Nonanoic acid

  • Ethanol

  • Amberlyst-15 resin

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing it with ethanol and drying it under vacuum.

  • In a round-bottom flask, combine nonanoic acid, a molar excess of ethanol (e.g., 3:1 molar ratio of ethanol to nonanoic acid), and the activated Amberlyst-15 catalyst (typically 5-10% by weight of the nonanoic acid).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed, reactivated, and reused.

  • Remove the excess ethanol from the filtrate by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthesis method.

Fischer_Esterification Reactants Nonanoic Acid + Ethanol Catalyst H₂SO₄ Reactants->Catalyst add Reaction Reflux (60-110°C) 1-10 hours Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Product This compound Workup->Product

Figure 1: Workflow for Fischer Esterification of this compound.

Enzymatic_Synthesis Reactants Nonanoic Acid + Ethanol Catalyst Immobilized Lipase (e.g., Novozym® 435) Reactants->Catalyst add Reaction Incubation (30-70°C) 2.5-24 hours Catalyst->Reaction Separation Filtration Reaction->Separation Product This compound Separation->Product Recycle Recycle Catalyst Separation->Recycle

Figure 2: Workflow for the Enzymatic Synthesis of this compound.

Heterogeneous_Catalysis Reactants Nonanoic Acid + Ethanol Catalyst Amberlyst-15 Reactants->Catalyst add Reaction Reflux (~70°C) ~8 hours Catalyst->Reaction Separation Filtration Reaction->Separation Product This compound Separation->Product Recycle Recycle Catalyst Separation->Recycle

Figure 3: Workflow for this compound Synthesis via Heterogeneous Catalysis.

Conclusion

The choice of the optimal synthesis method for this compound is a multifaceted decision. Fischer esterification remains a viable option for large-scale production where cost is a primary driver and downstream purification is well-established. However, for applications requiring higher purity, milder conditions, and a more sustainable process, enzymatic synthesis and heterogeneous catalysis present compelling alternatives. While the initial cost of biocatalysts and solid acid catalysts is higher, their reusability can offset this expense in the long run, particularly for continuous or repeated batch processes. For researchers and developers in the pharmaceutical and fine chemical industries, the milder conditions and higher selectivity of enzymatic and heterogeneous methods are often crucial for preserving the integrity of complex molecules.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl nonanoate is a fatty acid ethyl ester commonly used as a flavoring agent.[1] For laboratory professionals, understanding and implementing proper safety protocols are paramount to mitigate risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, first aid procedures, and operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Equipment Specifications Purpose
Eye Protection Safety goggles with side-shields or eyeshields.To protect eyes from splashes.[2]
Hand Protection Protective gloves (Chemical resistant).To prevent skin contact.[2]
Respiratory Protection A suitable respirator, such as a type ABEK (EN14387) respirator filter or a dust mask type N95 (US), should be used when ventilation is inadequate.To avoid inhalation of vapors or mists.[3]
Body Protection Lab coat or other protective clothing.To prevent skin contamination of personal clothing.[4]

Immediate First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the first aid procedures for different types of exposure.

Exposure Type First Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][4][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][5]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][4][5]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][6]

  • Keep the container tightly closed when not in use.[2][6]

  • Recommended storage temperatures can vary, with some sources suggesting storage below +30°C, while others provide specific temperatures for short and long-term storage of pure forms and solutions (e.g., -20°C or -80°C).[7][8][9][10]

2. Handling and Use:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe mist, vapors, or spray.[2]

  • Use the recommended personal protective equipment at all times.

  • Wash hands thoroughly after handling.

3. Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2]

  • Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2][4][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][4][5]

  • Clean the spill area thoroughly.

4. Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[2]

  • Do not mix with other waste.

  • Leave the chemical in its original container for disposal.

Emergency Workflow: this compound Spill

The following diagram illustrates the step-by-step procedure for handling a spill of this compound.

Spill_Workflow cluster_0 Spill Response Procedure start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose end Spill Cleaned dispose->end

Workflow for handling an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.